7-hydroxy-4-propyl-2H-chromen-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-hydroxy-4-propylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-8-6-12(14)15-11-7-9(13)4-5-10(8)11/h4-7,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJVOVBBBZRUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172804 | |
| Record name | Coumarin, 7-hydroxy-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19225-02-6 | |
| Record name | 7-Hydroxy-4-propyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19225-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin, 7-hydroxy-4-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin, 7-hydroxy-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-4-propyl-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-hydroxy-4-propyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxy-4-propyl-2H-chromen-2-one, also known as 4-propylumbelliferone, is a member of the coumarin family, a class of benzopyrone compounds widely distributed in the plant kingdom.[1] Coumarins have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and anticoagulant properties.[1][2] The substituent at the C-4 position of the coumarin scaffold plays a crucial role in modulating its biological efficacy. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and potential biological activities of this compound, aimed at facilitating further research and drug development efforts.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations. While experimental data for this specific derivative is limited, a combination of computed data from reliable sources and experimental data from closely related analogs provides a solid foundation for its characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₂O₃ | PubChem CID: 5322246[3] |
| Molecular Weight | 204.22 g/mol | PubChem CID: 5322246[3] |
| Appearance | Off-white to pale yellow solid (predicted) | General coumarin properties[4] |
| Melting Point | Data not available (experimental). | - |
| Boiling Point | Data not available (experimental). | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and dioxane.[4] | Inferred from 7-hydroxycoumarin[4] |
| pKa | ~7.1 | Estimated based on 7-hydroxycoumarin[4][5] |
| LogP (XLogP3) | 2.9 | PubChem CID: 5322246 (Computed)[3] |
| CAS Number | 19225-02-6 | ChemicalBook[6] |
Synthesis
The most common and efficient method for the synthesis of 7-hydroxy-4-substituted-coumarins is the Pechmann condensation.[2][7] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of this compound, resorcinol is reacted with ethyl butyrylacetate in the presence of an acid catalyst.
Experimental Protocol: Pechmann Condensation
Materials:
-
Resorcinol
-
Ethyl butyrylacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 resin[8]
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid (or place Amberlyst-15) in an ice bath.
-
Slowly add resorcinol to the cooled acid with constant stirring.
-
To this mixture, add ethyl butyrylacetate dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly into a beaker containing crushed ice with stirring.
-
A solid precipitate of crude this compound will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from aqueous ethanol to obtain pure this compound.
Spectral Properties
Table 2: Predicted and Expected Spectral Data for this compound
| Technique | Expected Peaks/Signals | Interpretation |
| ¹H NMR | δ 0.9-1.0 (t, 3H), 1.6-1.8 (m, 2H), 2.6-2.8 (t, 2H), 6.1-6.2 (s, 1H), 6.7-6.9 (m, 2H), 7.5-7.7 (d, 1H), 9.5-10.5 (s, 1H) | Propyl group protons, C3-H, aromatic protons, and phenolic -OH.[9] |
| ¹³C NMR | δ 13-14, 22-24, 35-37, 102-103, 110-114, 125-127, 153-156, 160-162 | Propyl carbons, aromatic carbons, and carbonyl carbon.[10] |
| FTIR (cm⁻¹) | ~3200-3400 (broad), ~1680-1720 (strong), ~1600, 1580, 1500 (multiple bands), ~1200-1300, ~1100-1200 | O-H stretch (phenolic), C=O stretch (lactone), C=C stretch (aromatic), C-O stretch (lactone and phenol).[11][12] |
| Mass Spec (EI) | M⁺ at m/z 204. Fragments at m/z 176 ([M-CO]⁺), m/z 147 ([M-C₃H₇]⁺).[13][14][15] | Molecular ion peak and characteristic fragmentation pattern of coumarins. |
Biological Activities and Signaling Pathways
Derivatives of 7-hydroxycoumarin are known to exhibit a range of biological activities, primarily anti-inflammatory and anticancer effects.[1] The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of 7-hydroxycoumarins are often attributed to their ability to inhibit the production of pro-inflammatory mediators. A key signaling pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway.[16][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (TNF-α, IL-6).[16] 7-hydroxycoumarins are hypothesized to inhibit this pathway, thereby reducing the inflammatory response.
Anticancer Activity
The anticancer potential of coumarin derivatives is an active area of research. Their mechanisms of action are multifaceted and can include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[18] The cytotoxic effects of these compounds are typically evaluated using in vitro assays on various cancer cell lines.
Table 3: Representative Anticancer Activity of a Related Coumarin
| Compound | Cell Line | IC₅₀ (µM) | Assay |
| 4-Methylumbelliferone | Glioblastoma (GL26) | ~200 | XTT Assay[19] |
Note: Data for this compound is not currently available. The data for 4-methylumbelliferone is provided for comparative purposes.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of a compound against cancer cell lines.[20][21][22]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound is a promising coumarin derivative with potential for development as a therapeutic agent, particularly in the areas of inflammation and oncology. This technical guide has summarized its key chemical properties, provided a detailed synthetic protocol, and outlined methods for its biological evaluation. While further experimental investigation is required to fully elucidate its physicochemical characteristics and biological activity profile, the information presented here serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The exploration of this and other C-4 substituted coumarins is a compelling avenue for the discovery of novel therapeutics.
References
- 1. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 3. This compound | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 7-Hydroxycoumarin | 93-35-6 [chemicalbook.com]
- 6. This compound | 19225-02-6 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamopen.com [benthamopen.com]
- 14. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
- 15. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 4-Methylumbelliferone as a potent and selective antitumor drug on a glioblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
An In-depth Technical Guide to 7-hydroxy-4-propyl-2H-chromen-2-one (CAS: 19225-02-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxy-4-propyl-2H-chromen-2-one, also known as 7-hydroxy-4-propyl-coumarin, is a member of the coumarin family, a class of benzopyrone compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a comprehensive technical overview of its synthesis, physicochemical properties, and known biological activities, based on available scientific literature. While specific data for this compound is limited, this guide supplements the information with data from closely related analogs to provide a broader context for research and development.
Physicochemical and Synthetic Data
The compound is a light yellow solid.[1] Key physicochemical and synthetic data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 19225-02-6 | - |
| Molecular Formula | C₁₂H₁₂O₃ | [2] |
| Molecular Weight | 204.22 g/mol | [2] |
| Melting Point | 128-130 °C | [1] |
| 135-137 °C | [3] | |
| Boiling Point | 390.9 °C at 760 mmHg (Predicted) | [3] |
| XLogP3 | 2.9 | [2] |
| Synthesis Method | Pechmann Condensation | [4] |
| Reactants | Resorcinol and ethyl butyrylacetate | [4] |
| Yield | 76.6% | [1] |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 10.55 (s, 1H, OH), 7.81–7.11 (m, 1H, ArH), 6.91–6.57 (m, 2H, ArH), 6.08 (s, 1H, C=CH), 2.71 (t, J=7.6 Hz, 2H, CH₂), 1.69-1.59 (m, 2H, CH₂), 0.96 (t, J=7.3 Hz, 3H, CH₃) | [4] |
Synthesis
Pechmann Condensation
The primary synthetic route to this compound is the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (ethyl butyrylacetate).
Caption: Pechmann condensation for the synthesis of this compound.
Experimental Protocol
While a specific detailed protocol for this compound is not available in the cited literature, the following is a representative procedure adapted from the synthesis of the closely related 7-hydroxy-4-methylcoumarin, using the specific reactants for the title compound.
Materials:
-
Resorcinol
-
Ethyl butyrylacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Ethanol
Procedure:
-
In a suitable reaction vessel, combine resorcinol (1.0 eq) and ethyl butyrylacetate (1.0-1.1 eq).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid dropwise with constant stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-6 hours or until the reaction completion is indicated by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture slowly into a beaker containing crushed ice to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude solid from ethanol to obtain the pure this compound.
-
Dry the purified product under vacuum.
Biological Activities and Potential Applications
This compound has been investigated for several biological activities, although comprehensive data, including quantitative metrics like IC₅₀ values, are not yet available in the public domain for this specific molecule.
Monoamine Oxidase (MAO) Inhibition
The compound has been synthesized and evaluated as part of a series of novel C7-substituted coumarins for their potential as selective monoamine oxidase (MAO) inhibitors.[1][4] MAO-A and MAO-B are important drug targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease. While specific inhibitory concentrations for this compound were not reported, the study identified other coumarin derivatives as highly potent and selective MAO inhibitors, suggesting that this structural scaffold is promising for this target.[1]
Potential Anti-proliferative Activity
In a study focused on novel oxepin-annulated coumarins, the 4-propyl substitution on the coumarin ring was observed to enhance anti-proliferative activity against the HepG2 human liver cancer cell line when compared to compounds with 4-methyl or 4-phenyl substitutions. This suggests that the 4-propyl group may be a favorable substituent for developing coumarin-based anticancer agents.
Potential Anti-leishmanial Activity
A molecular docking study included this compound in a library of coumarin analogues screened as potential inhibitors of trypanothione reductase, a key enzyme in Leishmania.[5][6][7] This in-silico study suggests that the compound could be a candidate for further investigation as a treatment for leishmaniasis, although experimental validation is required.[5]
Experimental Protocols for Biological Assays (Representative)
Detailed experimental protocols for the biological evaluation of this compound are not available. The following is a general protocol for a monoamine oxidase inhibition assay, which is relevant to its investigated activity.
Objective: To determine the in-vitro inhibitory activity of the test compound against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Horseradish peroxidase (HRP)
-
p-Tyramine (substrate for MAO-B)
-
Amplex Red reagent
-
Potassium phosphate buffer
-
Test compound (this compound)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add potassium phosphate buffer.
-
Add various concentrations of the test compound or reference inhibitor to the wells.
-
Add the respective MAO enzyme (MAO-A or MAO-B) to the wells and pre-incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding a solution containing the substrate (kynuramine or benzylamine), HRP, and Amplex Red.
-
Incubate the plate at 37 °C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 545 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for a fluorescence-based monoamine oxidase (MAO) inhibition assay.
Potential Mechanism of Action and Signaling Pathways
Direct evidence for the mechanism of action and the specific signaling pathways modulated by this compound is currently lacking. However, based on its evaluation as a MAO inhibitor, its potential mechanism would involve the modulation of neurotransmitter levels in the brain.
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for the treatment of depression and other neurological disorders.
Caption: Simplified diagram of MAO's role in neurotransmitter degradation and its potential inhibition.
Conclusion and Future Directions
This compound is a synthetically accessible coumarin derivative with potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. The available data suggests that the 4-propyl substituent may be beneficial for certain biological activities. However, a significant gap exists in the literature regarding its detailed pharmacological profiling.
Future research should focus on:
-
Comprehensive spectroscopic characterization (¹³C-NMR, IR, MS).
-
Quantitative determination of its inhibitory activity against MAO-A and MAO-B to establish IC₅₀ values and selectivity.
-
In-vitro evaluation against a panel of cancer cell lines to confirm and quantify its anti-proliferative effects.
-
Experimental validation of its potential anti-leishmanial activity.
-
Elucidation of its specific mechanism of action and effects on cellular signaling pathways.
This foundational data will be crucial for advancing the development of this compound as a potential therapeutic agent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19225-02-6 Name: [xixisys.com]
- 4. Novel C7-Substituted Coumarins as Selective Monoamine Oxidase Inhibitors: Discovery, Synthesis and Theoretical Simulation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. View of COUMARIN ANALOGUES AS A POTENTIAL INHIBITOR OF LEISHMANIASIS: A MULTI-TARGETING PROTEIN INHIBITION APPROACH BY MOLECULAR DOCKING | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 7. ujpronline.com [ujpronline.com]
An In-depth Technical Guide to 7-hydroxy-4-propyl-2H-chromen-2-one: Molecular Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 7-hydroxy-4-propyl-2H-chromen-2-one. The information presented herein is intended to support research and development efforts in medicinal chemistry, pharmacology, and related scientific disciplines.
Molecular Structure and Chemical Identity
This compound, a derivative of coumarin, is a bicyclic aromatic compound. The core structure consists of a benzene ring fused to an α-pyrone ring. A hydroxyl group is substituted at the C7 position, and a propyl group is attached at the C4 position.
IUPAC Name: 7-hydroxy-4-propylchromen-2-one[1] CAS Number: 19225-02-6[1] Molecular Formula: C₁₂H₁₂O₃[1]
Physicochemical and Spectroscopic Data
While experimental data for this compound is limited, the following tables summarize computed properties and predicted spectroscopic data based on its structure and data from closely related analogs, such as 7-hydroxy-4-methyl-2H-chromen-2-one.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 204.22 g/mol | PubChem[1] |
| Monoisotopic Mass | 204.078644241 Da | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 57.5 Ų | PubChem |
| Melting Point | Predicted: Similar to 7-hydroxy-4-methylcoumarin (~185-191 °C) | Analog Data[2] |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | General Coumarin Properties |
Predicted Spectroscopic Data
¹H NMR (Proton NMR) Spectrum (Predicted, in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | 7-OH |
| ~7.6 | d | 1H | H-5 |
| ~6.8 | dd | 1H | H-6 |
| ~6.7 | d | 1H | H-8 |
| ~6.1 | s | 1H | H-3 |
| ~2.6 | t | 2H | -CH₂-CH₂-CH₃ |
| ~1.6 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~0.9 | t | 3H | -CH₂-CH₂-CH₃ |
| Prediction based on data for 7-hydroxy-4-methyl-2H-chromen-2-one[3]. |
¹³C NMR (Carbon NMR) Spectrum (Predicted, in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~161 | C-2 |
| ~160 | C-7 |
| ~155 | C-9 |
| ~153 | C-4 |
| ~126 | C-5 |
| ~113 | C-6 |
| ~110 | C-10 |
| ~108 | C-3 |
| ~102 | C-8 |
| ~37 | -CH₂-CH₂-CH₃ |
| ~22 | -CH₂-CH₂-CH₃ |
| ~14 | -CH₂-CH₂-CH₃ |
| Prediction based on general coumarin chemical shifts and data for analogs. |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3400 (broad) | O-H stretch (hydroxyl) |
| ~1720 | C=O stretch (lactone) |
| 1600-1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (lactone) |
| Prediction based on characteristic functional group frequencies. |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 204 | [M]⁺ (Molecular ion) |
| 175 | [M - C₂H₅]⁺ |
| 147 | [M - C₃H₇ - CO]⁺ |
| Prediction based on typical fragmentation patterns of 4-alkylcoumarins. |
Synthesis and Experimental Protocols
This compound can be synthesized via the Pechmann condensation, a classic method for preparing coumarins. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.
Synthesis Workflow
Detailed Experimental Protocol: Pechmann Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1.0 eq) and ethyl 2-oxopentanoate (1.1 eq).
-
Acid Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 eq) while stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours or gently heat to accelerate the reaction, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry.
Biological Activity and Potential Signaling Pathways
Coumarin derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[4][5][6][7] The biological activities of 7-hydroxycoumarins are often attributed to their ability to modulate various cellular signaling pathways.
Nrf2 Signaling Pathway in Oxidative Stress Response
Several 7-hydroxycoumarin derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a key transcription factor that regulates the expression of a battery of antioxidant and detoxification genes, playing a crucial role in cellular defense against oxidative stress.
MAPK Signaling Pathway in Inflammation and Cell Proliferation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another potential target for 7-hydroxycoumarin derivatives.[9][10][11] This pathway is involved in the regulation of various cellular processes, including inflammation, proliferation, and apoptosis. Dysregulation of the MAPK pathway is implicated in numerous diseases, including cancer.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its structural similarity to other biologically active coumarins suggests potential efficacy in treating diseases associated with oxidative stress, inflammation, and cellular proliferation. The synthetic route via Pechmann condensation is well-established, allowing for accessible synthesis and derivatization. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this and related coumarin derivatives.
References
- 1. This compound | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structure and pharmacological functions of coumarins and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-hydroxy-4-propyl-2H-chromen-2-one
This technical guide provides a comprehensive overview of 7-hydroxy-4-propyl-2H-chromen-2-one, a coumarin derivative of interest to researchers in medicinal chemistry and drug development. This document details its chemical properties, a general synthesis protocol, and discusses potential biological activities based on related structures.
Chemical Identity and Properties
The formal IUPAC name for the compound is 7-hydroxy-4-propylchromen-2-one .[1] It belongs to the coumarin class of benzopyrones, which are widely found in nature and are known for their diverse pharmacological activities.[2]
Physicochemical and Computed Properties
The following table summarizes the key computed properties for this compound. This data is essential for understanding its behavior in biological systems and for analytical method development.
| Property | Value | Source |
| IUPAC Name | 7-hydroxy-4-propylchromen-2-one | PubChem[1] |
| Molecular Formula | C₁₂H₁₂O₃ | PubChem[1] |
| Molecular Weight | 204.22 g/mol | PubChem[1] |
| Monoisotopic Mass | 204.078644241 Da | PubChem[1] |
| CAS Number | 19225-02-6 | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |
Synthesis Methodology
The synthesis of this compound can be achieved via the Pechmann condensation reaction. This classic method for synthesizing coumarins involves the reaction of a phenol with a β-ketoester under acidic conditions. For this specific compound, resorcinol is reacted with ethyl 2-oxohexanoate.
Experimental Protocol: Pechmann Condensation
This protocol is adapted from established methods for the synthesis of similar 7-hydroxy-4-substituted coumarins.[2][3]
Materials:
-
Resorcinol
-
Ethyl 2-oxohexanoate (the β-ketoester corresponding to the propyl group at position 4)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice-water bath
-
Stirring apparatus
Procedure:
-
Reaction Setup: A solution of resorcinol (1 equivalent) and ethyl 2-oxohexanoate (1.2 equivalents) is prepared.
-
Acid Catalysis: The reaction vessel is cooled in an ice-water bath. Concentrated sulfuric acid is added dropwise to the solution with vigorous stirring, ensuring the temperature does not rise above 10°C.[2]
-
Reaction: After the addition of the acid, the mixture is stirred at ambient temperature for approximately 18-24 hours.[2]
-
Precipitation: The reaction mixture is then poured slowly into a beaker containing a vigorously stirred mixture of ice and water.
-
Isolation: The resulting precipitate (the crude product) is collected by vacuum filtration.
-
Washing: The collected solid is washed with cold water to remove any remaining acid and other water-soluble impurities.
-
Purification: The crude product is dried and then recrystallized from an appropriate solvent, such as aqueous ethanol, to yield the purified this compound.[3]
Synthesis Workflow Diagram
Biological Activity and Potential Signaling Pathways
While specific biological data for this compound is limited in the public domain, the broader class of 7-hydroxycoumarin derivatives has been extensively studied. These studies provide a strong basis for predicting the potential bioactivity and mechanisms of action for the target compound.
Summary of Activities of Related Coumarins
| Biological Activity | Compound Class | Key Findings | Reference |
| Anticancer | 7-hydroxy-4-phenylchromen-2-one derivatives | Derivatives showed potent cytotoxic activity against various human cancer cell lines, inducing apoptosis and G2/M cell cycle arrest. | [4] |
| Anticancer | 5,7-dihydroxy-4-propyl-2H-chromen-2-ones | Exhibited significant IC₅₀ values against HCT-116, HEPG-2, and A-549 cancer cell lines. | [5] |
| Antimicrobial | 5,7-dihydroxy-4-propyl-2H-chromen-2-ones | Showed considerable inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. | [5] |
| NF-κB Inhibition | Bis(4-hydroxy-2H-chromen-2-one) derivatives | A synthesized biscoumarin inhibited TNFα-induced NF-κB activation in leukemia cell lines. | [6] |
| Cardioprotective | 7-hydroxyflavone (a related chromen-2-one) | Protected cardiomyocytes from H₂O₂-induced damage by maintaining mitochondrial membrane potential and inhibiting caspase-3 activation. | [7] |
Hypothetical Signaling Pathway: Apoptosis Induction
Based on the observed activities of related coumarin and chromenone compounds, a potential mechanism of action for the anticancer effects of this compound could involve the intrinsic apoptosis pathway. Research on similar compounds has demonstrated effects on mitochondrial membrane potential and the activation of caspases.[7] The following diagram illustrates a hypothetical signaling cascade that could be investigated for this compound.
This pathway suggests that the compound may induce stress on the mitochondria, leading to the release of cytochrome c into the cytosol. This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death, or apoptosis. This proposed mechanism provides a clear framework for future experimental validation.
References
- 1. This compound | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of 7-hydroxyflavone on mitochondrial membrane potential and hydrogen peroxide-induced apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C12H12O3 Isomers: 1,3,5-Triacetylbenzene and Anofinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and known applications of two isomers with the molecular formula C12H12O3: 1,3,5-Triacetylbenzene and Anofinic Acid (2,2-Dimethyl-2H-chromene-6-carboxylic acid). This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
1,3,5-Triacetylbenzene
1,3,5-Triacetylbenzene is a symmetrical aromatic ketone that serves as a versatile building block in organic synthesis. Its trifunctional nature allows for the construction of complex molecular architectures.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-(3,5-diacetylphenyl)ethanone | [1] |
| CAS Number | 779-90-8 | [1] |
| Molecular Formula | C12H12O3 | [1][2] |
| Molecular Weight | 204.23 g/mol | [2] |
| Appearance | White to yellow crystalline powder | [3] |
| Melting Point | 162-165 °C | [3] |
| Purity | >98.0% (GC) | [3] |
| Solubility | Soluble in hot ethanol |
Experimental Protocols
A common method for the synthesis of 1,3,5-triacetylbenzene involves the self-condensation of acetone with an acylating agent, followed by cyclotrimerization. A detailed procedure is available in Organic Syntheses.[4]
Procedure Outline:
-
Preparation of Sodium Ethoxide: Finely powdered sodium is reacted with absolute ethanol in an anhydrous ether solvent under reflux.
-
Condensation: A mixture of acetone and ethyl formate is added to the sodium ethoxide solution.
-
Cyclization and Hydrolysis: The reaction mixture is extracted with water, and the aqueous solution is acidified with acetic acid. The solution is then warmed to promote cyclization and hydrolysis.
-
Crystallization and Purification: The crude 1,3,5-triacetylbenzene crystallizes from the solution upon standing. It can be purified by recrystallization from hot ethanol with activated charcoal.[4]
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of 1,3,5-triacetylbenzene.
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection: UV-Vis or Mass Spectrometry (MS).[5]
Spectral Data:
-
¹H NMR, ¹³C NMR, IR, and GC-MS data are available on public databases such as PubChem.[1]
Biological Activity and Applications
Currently, there is limited information available on the specific biological activities of 1,3,5-triacetylbenzene. Its primary application lies in its use as a chemical intermediate. For instance, it is a precursor for the synthesis of phloroglucinol through the formation of benzene-1,3,5-tris-acetoxime and subsequent Beckmann rearrangement and hydrolysis.[6] The symmetrical tri-substituted pattern of 1,3,5-triacetylbenzene makes it a valuable scaffold in supramolecular chemistry and materials science. While derivatives of the structurally related 1,3,5-triazine have shown a range of biological activities, including antimicrobial and anticancer effects, the pharmacological profile of 1,3,5-triacetylbenzene itself remains largely unexplored.[7][8]
Anofinic Acid (2,2-Dimethyl-2H-chromene-6-carboxylic acid)
Anofinic acid is a naturally occurring compound belonging to the chromene class of oxygen-containing heterocycles.[9] Chromene derivatives are known for their wide range of pharmacological activities.[10][11][12]
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2,2-dimethyl-2H-chromene-6-carboxylic acid | [9] |
| CAS Number | 34818-56-9 | [9] |
| Molecular Formula | C12H12O3 | [9] |
| Molecular Weight | 204.22 g/mol | [9] |
| Natural Occurrence | Found in fungi such as Aspergillus duricaulis and Curvularia fallax.[9] Also detected in some mushrooms.[13] |
Experimental Protocols
Synthesis of 2,2-dimethyl-2H-chromen-6-carbaldehyde (Intermediate): [14]
-
Alkylation: 4-Hydroxybenzaldehyde is reacted with 3-chloro-3-methyl-1-butyne in DMF with aqueous NaOH at 60°C.
-
Claisen Rearrangement/Cyclization: The resulting crude product is refluxed in N-methyl-2-pyrrolidone (NMP) to yield 2,2-dimethyl-2H-chromen-6-carbaldehyde.
Oxidation to Carboxylic Acid: The aldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent).
Standard analytical techniques for the characterization of organic compounds can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid O-H and C=O stretches.
Potential Biological Activity and Signaling Pathways
Specific pharmacological studies on Anofinic acid are scarce. However, the chromene scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including:
Derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have been investigated for their antiproliferative activity against human non-small cell lung cancer cell lines.[16] Given the prevalence of biological activity within the chromene class, Anofinic acid represents a compound of interest for further pharmacological investigation.
Hypothetical Signaling Pathway Involvement:
Many natural products with anti-inflammatory properties exert their effects by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Auranofin, for example, has been shown to exert anti-inflammatory effects by downregulating the TLR4-mediated NF-κB signaling pathway.[17] While not experimentally verified for Anofinic acid, this pathway represents a plausible target for investigation based on the known anti-inflammatory activities of related compounds.
Caption: Hypothetical modulation of the NF-κB signaling pathway by Anofinic Acid.
Summary and Future Directions
This guide has provided a detailed overview of two C12H12O3 isomers, 1,3,5-Triacetylbenzene and Anofinic Acid. While 1,3,5-triacetylbenzene is a well-characterized synthetic intermediate, its biological profile remains to be elucidated. In contrast, Anofinic acid, a natural product, belongs to the pharmacologically significant class of chromenes. Although specific data on its activity is limited, its structural similarity to other bioactive chromenes suggests it may be a valuable lead compound for drug discovery.
Future research should focus on:
-
Screening 1,3,5-triacetylbenzene and its derivatives for biological activity to explore potential therapeutic applications.
-
Developing an optimized synthesis for Anofinic acid to enable further pharmacological studies.
-
Investigating the anticancer, anti-inflammatory, and other potential therapeutic effects of Anofinic acid in vitro and in vivo.
-
Elucidating the mechanism of action and identifying the specific molecular targets and signaling pathways modulated by Anofinic acid.
References
- 1. 1,3,5,Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 1,3,5-Triacetylbenzene | 779-90-8 | TCI Deutschland GmbH [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1,3,5,Triacetylbenzene | SIELC Technologies [sielc.com]
- 6. US4115451A - Benzene-1,3,5-tris-acetoxime and the process for making phloroglucinol therewith - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anofinic acid | C12H12O3 | CID 5319235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 12. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 13. hmdb.ca [hmdb.ca]
- 14. op.niscair.res.in [op.niscair.res.in]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of 7-Hydroxycoumarins: A Profile of a Promising Pharmacophore
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Coumarins, a class of benzopyran-2-one compounds, are widely distributed in nature and form the core of numerous molecules with significant biological activities.[1] Among these, the 7-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, imparting a range of pharmacological properties including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This technical guide provides a comprehensive overview of the documented biological activities of 7-hydroxycoumarin derivatives, with a particular focus on the structural and mechanistic aspects that drive these effects. While specific experimental data for 7-hydroxy-4-propylcoumarin is limited in the current scientific literature, this document will extrapolate the likely biological profile of this compound based on the extensive research conducted on its close structural analogs, primarily 7-hydroxy-4-methylcoumarin and 7-hydroxy-4-phenylcoumarin.
Anticancer Activity
The 7-hydroxycoumarin nucleus is a common feature in molecules exhibiting potent cytotoxic effects against a variety of cancer cell lines. The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.
Quantitative Data on Anticancer Activity of 7-Hydroxycoumarin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (gastric) | 2.63 ± 0.17 | [4] |
| 7-Hydroxy-4-methylcoumarin derivative | HL-60 (leukemia) | 8.09 | [5] |
| 7-Hydroxy-4-methylcoumarin derivative | MCF-7 (breast) | 3.26 | [5] |
| 7-Hydroxy-4-methylcoumarin derivative | A549 (lung) | 9.34 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a 7-hydroxycoumarin derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[6]
Signaling Pathways in Anticancer Activity
Studies on 7-hydroxycoumarin derivatives suggest their involvement in key signaling pathways that regulate cell proliferation and apoptosis. For instance, some derivatives have been shown to inhibit the PI3K/Akt signaling pathway, a crucial pathway for cell survival.
References
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apjhs.com [apjhs.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 7-hydroxy-4-propyl-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the coumarin derivative, 7-hydroxy-4-propyl-2H-chromen-2-one (CAS No: 19225-02-6). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted mass spectrometry data alongside detailed experimental data for the closely related analogue, 7-hydroxy-4-methyl-2H-chromen-2-one, to offer valuable insights for researchers. The document details established experimental protocols for the synthesis and spectroscopic analysis of such coumarins and includes a generalized workflow for characterization.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Weight: 204.22 g/mol [2]
-
Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry data provides crucial information regarding the molecular weight and potential fragmentation patterns of a compound. The following table summarizes the predicted collision cross-section (CCS) values for various adducts of this compound.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 205.08592 | 140.2 |
| [M+Na]⁺ | 227.06786 | 150.5 |
| [M-H]⁻ | 203.07136 | 145.0 |
| [M+NH₄]⁺ | 222.11246 | 159.1 |
| [M+K]⁺ | 243.04180 | 148.3 |
| [M+H-H₂O]⁺ | 187.07590 | 134.5 |
| [M+HCOO]⁻ | 249.07684 | 162.2 |
| [M+CH₃COO]⁻ | 263.09249 | 184.1 |
| Data sourced from PubChemLite.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Analogous Data)
The following tables present the experimental ¹H and ¹³C NMR data for 7-hydroxy-4-methyl-2H-chromen-2-one. For this compound, the signals for the aromatic protons (H-5, H-6, H-8) and the vinylic proton (H-3) are expected to be in similar chemical shift regions. The key difference will be the signals for the 4-propyl group, which would exhibit a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the ring.
Table 2.1: ¹H NMR Data for 7-hydroxy-4-methyl-2H-chromen-2-one
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | 2.36 | s |
| H-3 | 6.12 | s |
| H-8 | 6.70 | d |
| H-6 | 6.78-6.81 | m |
| H-5 | 7.57-7.59 | d |
| -OH | 10.52 | s |
| Solvent: DMSO-d₆, Frequency: 400 MHz.[3] |
Table 2.2: ¹³C NMR Data for a 7-hydroxy-4-methyl-coumarin derivative
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 161.17 |
| C-7 | 161.62 (Predicted) |
| C-8a | 155.52 (Predicted) |
| C-4 | 153.12 (Predicted) |
| C-5 | 126.39 (Predicted) |
| C-6 | 113.40 (Predicted) |
| C-3 | 110.02 (Predicted) |
| C-4a | 108.37 (Predicted) |
| C-8 | 102.81 (Predicted) |
| -CH₃ | 18.0 (Predicted) |
| Solvent: DMSO-d₆, Frequency: 125 MHz.[4] |
Infrared (IR) Spectroscopy (Analogous Data)
The IR spectrum of this compound is expected to show characteristic absorption bands similar to its 4-methyl analog. Key expected absorptions are listed below.
Table 2.3: IR Data for 7-hydroxy-4-methyl-2H-chromen-2-one
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | ~3502 |
| C=O stretch (lactone) | ~1670 |
| Sample Preparation: KBr pellet.[5] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 4-alkyl-7-hydroxycoumarins, adapted for the synthesis of the target compound.
Synthesis: Pechmann Condensation
The most common method for the synthesis of 7-hydroxy-4-substituted-coumarins is the Pechmann condensation.
Caption: Workflow for the synthesis of this compound.
-
Materials: Resorcinol, Ethyl butyrylacetate, Concentrated Sulfuric Acid (or another suitable acid catalyst), Ethanol (for recrystallization).
-
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add a mixture of resorcinol and ethyl butyrylacetate to the cooled acid with constant stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.
-
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is crucial as the chemical shifts, particularly of the hydroxyl proton, can be solvent-dependent. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the proton environments.
-
Acquire a ¹³C NMR spectrum to identify the carbon environments.
-
Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural elucidation.
-
IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer (e.g., ESI-TOF, GC-MS, or LC-MS).
-
Sample Preparation:
-
GC-MS: Dissolve the sample in a volatile organic solvent.
-
LC-MS: Dissolve the sample in a solvent compatible with the mobile phase.
-
Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
General Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
References
Unveiling the Natural Bounty: A Technical Guide to 4-Alkyl-7-Hydroxycoumarins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, extraction, and isolation of 4-alkyl-7-hydroxycoumarins. This class of coumarins has garnered significant scientific interest due to its diverse and potent biological activities, making it a promising area for drug discovery and development. This document details quantitative data, experimental protocols, and key biological pathways to facilitate further research and application.
Natural Sources of 4-Alkyl-7-Hydroxycoumarins
The primary repositories of 4-alkyl-7-hydroxycoumarins in the plant kingdom are concentrated within the genera Mesua and Calophyllum. These plants synthesize a variety of these compounds, often with different alkyl substitutions at the C4 position.
Table 1: Primary Natural Sources of 4-Alkyl-7-Hydroxycoumarins
| Plant Species | Family | Plant Part | Notable 4-Alkyl-7-Hydroxycoumarins Isolated |
| Mesua ferrea (Ceylon Ironwood) | Calophyllaceae | Blossoms, Stamens | 4-alkyl-5,7-dihydroxycoumarins[1] |
| Calophyllum inophyllum | Calophyllaceae | Seeds, Seed Oil, Bark | Calophyllolide and other 4-phenyl and 4-alkyl coumarins[2][3] |
| Calophyllum cerasiferum | Calophyllaceae | Not specified | 4-n-propyl coumarin derivatives |
| Calophyllum gracilentum | Calophyllaceae | Stem Bark | Gracilenins A–C (4-butan-2-yl-5,7-dihydroxycoumarin derivatives)[4] |
| Calophyllum polyanthum | Calophyllaceae | Seeds | 4-arylcoumarins[5] |
While extensive quantitative data for specific 4-alkyl-7-hydroxycoumarins is limited in the available literature, studies on the total coumarin content in Calophyllum inophyllum provide valuable insights into the potential yields.
Table 2: Total Coumarin Content in Calophyllum inophyllum
| Plant Material | Total Coumarin Content (%) | Reference |
| Seeds (from Java) | 0.101 - 0.383 | [6] |
| Seeds (outside Java) | 0.261 - 0.412 | [6] |
| Crude Oil (fresh) | 0.328 - 1.109 | [6] |
| Crude Oil (one year preserved) | 0.229 - 1.330 | [6] |
Biosynthesis of the Coumarin Core
The biosynthesis of the fundamental coumarin structure in plants originates from the shikimate pathway. Cinnamic acid, derived from phenylalanine, undergoes a series of enzymatic reactions including hydroxylation, glycolysis, and cyclization to form the characteristic benzopyrone nucleus. The biosynthesis of 7-hydroxycoumarins specifically involves the ortho-hydroxylation of p-coumaric acid. The alkylation at the C4 position is a subsequent modification, though the precise enzymatic mechanisms for this step are less well-characterized.
Experimental Protocols: Extraction and Isolation
The extraction and isolation of 4-alkyl-7-hydroxycoumarins from plant materials typically involve an initial extraction step followed by chromatographic purification.
Extraction Methodologies
Two primary methods have been successfully employed for the extraction of coumarins from Mesua ferrea and Calophyllum species: Soxhlet extraction and Supercritical CO2 extraction.
Soxhlet extraction is a conventional method that utilizes organic solvents to extract compounds from a solid matrix.
Materials and Reagents:
-
Dried and powdered plant material (e.g., Calophyllum inophyllum seeds)
-
Soxhlet apparatus
-
Round bottom flask
-
Heating mantle
-
Condenser
-
Thimble
-
Solvent (e.g., n-hexane, ethanol, or methanol)
-
Rotary evaporator
Procedure:
-
Preparation: Weigh a known amount of finely ground, dried plant material and place it inside a cellulose thimble.
-
Assembly: Place the thimble in the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill a round bottom flask with the chosen extraction solvent (approximately 2/3 full).
-
Apparatus Setup: Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.
-
Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser where it will be cooled and drip down into the chamber containing the plant material.
-
Siphoning: Once the solvent level in the chamber reaches the top of the siphon arm, the solvent containing the extracted compounds will be siphoned back into the flask.
-
Cycling: This process is repeated for several hours (typically 6-8 hours) to ensure complete extraction.
-
Concentration: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude extract.
Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient alternative to traditional solvent extraction. It offers high selectivity and yields solvent-free extracts.
Equipment and Reagents:
-
Supercritical Fluid Extractor
-
High-pressure CO2 pump
-
Extraction vessel
-
Separator vessel
-
Back-pressure regulator
-
Liquid CO2
-
Co-solvent (e.g., ethanol, optional)
Procedure:
-
Preparation: The plant material is dried and ground to a uniform particle size to maximize surface area for extraction.
-
Loading: The ground plant material is packed into the extraction vessel.
-
Pressurization and Heating: The system is sealed, and liquid CO2 is pumped into the extraction vessel. The temperature and pressure are increased beyond the critical point of CO2 (31.1 °C and 73.8 bar) to bring it to a supercritical state. Optimal conditions for coumarin extraction have been reported around 240 bar and 60 °C.[7][8]
-
Extraction: The supercritical CO2, often mixed with a co-solvent like ethanol to increase polarity, is passed through the packed bed of plant material.[9] The 4-alkyl-7-hydroxycoumarins dissolve in the supercritical fluid.
-
Separation: The resulting solution is then transferred to a separator vessel where the pressure is reduced. This causes the CO2 to return to its gaseous state, leaving behind the extracted compounds.
-
Collection: The crude extract is collected from the bottom of the separator. The CO2 can be recycled and reused in the process.
Isolation and Purification: Column Chromatography
Column chromatography is a widely used technique for the separation and purification of individual compounds from a crude extract.
Materials and Reagents:
-
Glass chromatography column
-
Stationary phase (Silica gel, 60-120 or 230-400 mesh)
-
Mobile phase (a gradient of non-polar to polar solvents, e.g., n-hexane and ethyl acetate)
-
Crude plant extract
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions
Procedure:
-
Column Packing: A slurry of silica gel in a non-polar solvent (e.g., n-hexane) is prepared and carefully poured into the chromatography column. The stationary phase is allowed to settle, and excess solvent is drained until it is just above the silica gel bed.
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). For example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: The eluent is collected in a series of fractions (e.g., 10-20 mL each) in separate test tubes.
-
Fraction Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the desired 4-alkyl-7-hydroxycoumarin.
-
Pooling and Concentration: Fractions containing the pure compound are pooled together, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the isolated 4-alkyl-7-hydroxycoumarin.
Biological Activities and Potential Signaling Pathways
4-Alkyl-7-hydroxycoumarins have demonstrated a range of biological activities, with antibacterial, antioxidant, and cytotoxic (anti-cancer) effects being the most prominent.
Antibacterial Activity
Several 4-alkyl- and 4-phenyl-5,7-dihydroxycoumarins isolated from Mesua ferrea have shown potent activity against resistant strains of Gram-positive bacteria.[1] The proposed mechanism of action for hydroxycoumarins involves the disruption of the bacterial cell membrane and inhibition of biofilm formation.[10][11]
Cytotoxic and Pro-Apoptotic Activity
Dihydroxylated coumarins have been shown to induce apoptosis in various cancer cell lines.[12] The pro-apoptotic effect of 7,8-dihydroxy-4-methylcoumarin in human leukemic cells is mediated by the activation of JNKs and inhibition of the ERK1/2 and PI3K/Akt pathways.[13] In human lung adenocarcinoma cells, this compound induces apoptosis through a mitochondria-mediated caspase-dependent pathway, which involves the partial inhibition of ERK/MAPK signaling.[14] Coumarin and 7-hydroxycoumarin have also been reported to induce cell cycle arrest in the G1 phase in lung carcinoma cell lines.[15]
Conclusion
4-Alkyl-7-hydroxycoumarins represent a valuable class of natural products with significant therapeutic potential. The genera Mesua and Calophyllum are rich sources of these compounds. The extraction and isolation protocols outlined in this guide provide a foundation for obtaining these compounds for further research. Future investigations should focus on elucidating the specific mechanisms of action and signaling pathways modulated by individual 4-alkyl-7-hydroxycoumarins to fully realize their potential in drug development.
References
- 1. japsonline.com [japsonline.com]
- 2. tsijournals.com [tsijournals.com]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. researchgate.net [researchgate.net]
- 5. Two new 4-arylcoumarins from the seeds of Calophyllum polyanthum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Supercritical Carbon Dioxide Extraction of Coumarins from the Aerial Parts of Pterocaulon polystachyum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimising Supercritical Carbon Dioxide Extraction of Rosmarinic Acid from Rosmarinus officinalis L. and Enhancing Yield Through Soxhlet Coupling | MDPI [mdpi.com]
- 10. New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural insights into hydroxycoumarin-induced apoptosis in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical mechanisms underlying the pro-apoptotic activity of 7,8-dihydroxy-4-methylcoumarin in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pharmacological Potential of 7-Hydroxy-4-propyl-2H-chromen-2-one: A Technical Guide Based on Analog Studies
Disclaimer: Direct experimental data on the pharmacological potential of 7-hydroxy-4-propyl-2H-chromen-2-one is limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential based on the well-documented activities of its close structural analogs, primarily 7-hydroxy-4-methylcoumarin and 7-hydroxy-4-phenylcoumarin. The information presented herein is intended for researchers, scientists, and drug development professionals to inform future investigations into this specific compound.
Introduction to this compound
This compound belongs to the coumarin family, a class of benzopyrone compounds known for their diverse and significant pharmacological activities.[1] The 7-hydroxycoumarin scaffold, in particular, is a privileged structure in medicinal chemistry, serving as a template for the development of numerous therapeutic agents.[2] The presence of a hydroxyl group at the C7 position is known to impart significant antioxidant and free radical scavenging properties.[2] While specific biological data for the 4-propyl derivative is scarce, its chemical structure, available on PubChem, suggests it shares the core features of other pharmacologically active 7-hydroxycoumarins.[3]
Chemical Structure:
Extrapolated Pharmacological Potential
Based on extensive research on its analogs, this compound is predicted to exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The nature and size of the substituent at the C4 position can influence the potency and selectivity of these activities.
Anticancer Activity
Analogs of 7-hydroxycoumarin have demonstrated significant cytotoxic effects against various human cancer cell lines.[2] Modifications to the core structure, such as the addition of heterocyclic moieties, have been shown to enhance antiproliferative activity.[2] For instance, derivatives of 7-hydroxy-4-phenylcoumarin linked to triazole moieties have shown potent activity against human gastric cancer cells.[1]
Table 1: In Vitro Anticancer Activity of 7-Hydroxycoumarin Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (gastric cancer) | 2.63 ± 0.17 | [1] |
| 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivative | MCF-7 (breast cancer) | 0.86 µg/mL | [4] |
| 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivative | HCT-116 (colon cancer) | 2.9 - 11.8 µg/mL | [4] |
| 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivative | HEPG-2 (liver cancer) | 2.9 - 11.8 µg/mL | [4] |
| 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivative | A-549 (lung cancer) | 2.9 - 11.8 µg/mL | [4] |
Anti-inflammatory Activity
Coumarin derivatives are known to exert anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins.[5] Studies on 7-hydroxy-4-methylcoumarin derivatives have demonstrated significant anti-inflammatory effects.[5]
Antioxidant Activity
The antioxidant properties of coumarins are attributed to their ability to scavenge free radicals, a mechanism central to mitigating oxidative stress.[5] The 7-hydroxy moiety is a key contributor to this activity.
Antimicrobial Activity
Derivatives of 7-hydroxy-4-methylcoumarin have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7] Some of these compounds have shown moderate to high activity against both Gram-positive and Gram-negative bacteria.[6] Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones have also shown considerable zone inhibition against both bacteria and fungi.[4]
Table 2: Minimum Inhibitory Concentrations (MIC) of 7-Hydroxy-4-methylcoumarin Derivatives against Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 7 (a Schiff base derivative) | Escherichia coli | 31 | [6] |
| Compound 6 (a Schiff base derivative) | Staphylococcus aureus | 40 | [6] |
| Compound 7 (a Schiff base derivative) | Micrococcus luteus | 40 | [6] |
| Compound 8 (a Schiff base derivative) | Staphylococcus aureus | 300 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the evaluation of this compound.
Synthesis of this compound (General Pechmann Condensation)
The Pechmann condensation is a common method for the synthesis of coumarins.
Materials:
-
Resorcinol
-
Ethyl butyrylacetate (or equivalent β-keto ester with a propyl group)
-
Concentrated Sulfuric Acid (or another acidic catalyst)
-
Ethanol
-
Ice-cold water
Procedure:
-
Dissolve resorcinol in a minimal amount of ethanol in a round-bottom flask.
-
Add an equimolar amount of ethyl butyrylacetate to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water to remove any residual acid, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., AGS, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model to assess the anti-inflammatory potential of a compound.[5]
Materials:
-
Wistar rats or mice
-
This compound
-
Carrageenan solution (1% in saline)
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Divide the animals into groups: control, standard, and test groups (different doses of the compound).
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis and purification of coumarin derivatives.
In Vitro Anticancer Evaluation Workflow
Caption: Workflow for in vitro anticancer activity evaluation.
Potential Anti-inflammatory Signaling Pathway
References
- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-hydroxy-4-propyl-2H-chromen-2-one Derivatives and Analogs
This technical guide provides a comprehensive overview of 7-hydroxy-4-propyl-2H-chromen-2-one and its derivatives for researchers, scientists, and drug development professionals. While specific research on the 4-propyl derivative is emerging, this guide leverages the extensive knowledge available on its close analogs, particularly the 4-methyl and 4-phenyl derivatives, to provide a solid foundation for future research and development.
Introduction
This compound, a member of the coumarin family, represents a promising scaffold in medicinal chemistry. Coumarins are a class of naturally occurring benzopyrone derivatives widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][2] The 7-hydroxy substitution is a key feature, often contributing to the biological activity of these compounds. The 4-position of the coumarin ring is a common site for modification, with variations in the substituent group significantly influencing the therapeutic potential. This guide focuses on the 4-propyl variant and its analogs, exploring their synthesis, biological activities, and mechanisms of action.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs is most commonly achieved through the Pechmann condensation reaction. This method involves the acid-catalyzed reaction of a phenol with a β-ketoester. For the synthesis of the core compound, resorcinol is reacted with ethyl butyrylacetate in the presence of an acid catalyst such as sulfuric acid or a solid acid catalyst like Amberlyst-15.[3]
Further derivatization can be carried out at the 7-hydroxy group or on the aromatic ring to generate a library of analogs with potentially enhanced biological activities.
Biological Activities
Derivatives of 7-hydroxycoumarin exhibit a broad spectrum of biological activities. The following sections summarize the key findings for analogs of this compound.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of 7-hydroxycoumarin derivatives against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The cytotoxic activity of selected 7-hydroxycoumarin analogs is presented in Table 1.
Table 1: Anticancer Activity of 7-Hydroxycoumarin Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric) | 2.63 ± 0.17 | [4] |
| 7,8-dihydroxy-4-methylcoumarin derivative with n-decyl at C3 | K562 (Leukemia) | 42.4 | [5] |
| 7,8-dihydroxy-4-methylcoumarin derivative with n-decyl at C3 | LS180 (Colon) | 25.2 | [5] |
| 7,8-dihydroxy-4-methylcoumarin derivative with n-decyl at C3 | MCF-7 (Breast) | 25.1 | [5] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7 - 45.8 | [5] |
Antimicrobial Activity
Derivatives of 7-hydroxycoumarin have also shown significant antimicrobial activity against a range of bacteria and fungi.[6][7] The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy. Table 2 summarizes the MIC values for some 7-hydroxy-4-methylcoumarin derivatives.
Table 2: Antimicrobial Activity of 7-Hydroxy-4-methylcoumarin Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide | Candida albicans | - | [6] |
| 2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acryl amide | Aspergillus niger | - | [6] |
| 7-hydroxy-4-methylcoumarin derivative 2f | Micrococcus luteus | 0.0124 mg/mL | [8] |
| 7-hydroxy-4-methylcoumarin derivative 2c | Micrococcus luteus | 0.628 mg/mL | [8] |
Experimental Protocols
This section provides representative experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on established methods for similar coumarin analogs.
General Synthesis via Pechmann Condensation
-
Reaction Setup: In a round-bottom flask, dissolve resorcinol (1 equivalent) and ethyl butyrylacetate (1.1 equivalents) in a minimal amount of a suitable solvent (e.g., ethanol) or under solvent-free conditions.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15 (0.1 equivalents) to the reaction mixture with constant stirring.[3]
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure this compound.[3]
Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
Antimicrobial Activity (Broth Microdilution Method)
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of a 96-well plate containing the compound dilutions.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Signaling Pathways
The biological effects of 7-hydroxycoumarin derivatives are often mediated through their interaction with key cellular signaling pathways. For instance, their anticancer activity has been linked to the modulation of pathways such as the PI3K/Akt and MAPK signaling cascades, which are crucial for cell survival and proliferation.[9]
Conclusion
This compound and its analogs are a promising class of compounds with significant potential for the development of new therapeutic agents. While more specific research on the 4-propyl derivatives is needed, the extensive data on related analogs provide a strong rationale for their further investigation. This guide offers a foundational resource to aid researchers in the synthesis, evaluation, and optimization of these valuable molecules.
References
- 1. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. benchchem.com [benchchem.com]
Discovery and history of 4-propylcoumarins
An In-Depth Technical Guide to the Discovery and History of 4-Propylcoumarins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of 4-propylcoumarins, a subclass of coumarins that has garnered interest for its therapeutic potential.
Introduction and Historical Context
Coumarins are a large class of benzopyrone secondary metabolites widely distributed in the plant kingdom. Their diverse and potent biological activities have made them a subject of intense research. The discovery of 4-propylcoumarins is intertwined with the broader exploration of natural products from medicinal plants. While a specific date for the first isolation of a 4-propylcoumarin is not prominently documented, early investigations into the chemical constituents of plants from the genera Mesua and Calophyllum led to the identification of various 4-alkyl-5,7-dihydroxycoumarins, including those with a 4-n-propyl substituent.[1]
A significant historical milestone in the study of related coumarins was the investigation of Calophyllum lanigerum, which led to the isolation of calanolides, potent anti-HIV agents.[2][3] This discovery spurred further research into the bioactivities of 4-substituted coumarins from natural sources. Synthetic efforts to create coumarin derivatives have a long history, with the Pechmann condensation, discovered by Hans von Pechmann, being a foundational method.[4] Early synthetic work in the 1940s systematically explored the reactivity of different phenols with β-ketoesters, including ethyl butyrylacetate, the precursor to the 4-propyl group, to generate various 4-propylcoumarin derivatives.[1]
Natural Sources and Isolation
The primary natural sources of 4-propylcoumarins are plants from the genera Mesua and Calophyllum.[1]
-
Mesua ferrea (Ceylon Ironwood): The blossoms of this plant are a known source of a series of 4-alkyl and 4-phenyl-5,7-dihydroxycoumarins.[1][3]
-
Calophyllum Species: Several species within this genus, including Calophyllum inophyllum and Calophyllum cerasiferum, contain compounds with a 4-n-propyl coumarin core.[1] More recently, a 4-propylcoumarin derivative was isolated from the bark of Calophyllum scriblitifolium.[5]
Experimental Protocol: General Isolation of 4-Alkylcoumarins from Plant Material
This protocol is a generalized procedure based on the extraction of 4-alkylcoumarins from Mesua ferrea.
-
Extraction:
-
Air-dried and powdered plant material (e.g., blossoms) is extracted with a suitable solvent like methanol or through supercritical CO2 extraction.
-
The extract is then concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is subjected to solvent-solvent partitioning using a sequence of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
The fractions are then purified using column chromatography on silica gel or Sephadex LH-20.
-
Elution is performed with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to isolate the individual compounds.
-
-
Final Purification:
-
Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure 4-propylcoumarin derivatives.
-
-
Structure Elucidation:
-
The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Synthesis of 4-Propylcoumarins
The most common method for synthesizing 4-substituted coumarins is the Pechmann condensation . This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.[4][6] To synthesize 4-propylcoumarins, ethyl butyrylacetate is used as the β-ketoester.[1]
Experimental Protocol: Synthesis of 7-Hydroxy-4-propylcoumarin via Pechmann Condensation
This protocol is based on the general principles of the Pechmann condensation.[1][6][7]
-
Reaction Setup:
-
In a round-bottom flask, add resorcinol (1.0 eq).
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (e.g., 10 mL per 10 mmol of resorcinol) while stirring, keeping the temperature below 10 °C.
-
-
Addition of β-Ketoester:
-
To the cooled mixture, add ethyl butyrylacetate (1.0 eq) dropwise, ensuring the temperature remains low.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture for 18-24 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 7-hydroxy-4-propylcoumarin.
-
Biological Activities and Quantitative Data
While specific data for 4-propylcoumarins are limited, the broader class of 4-alkylcoumarins and other coumarin derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][8] The following tables summarize representative cytotoxic and anti-inflammatory data for various coumarin derivatives to provide context for the potential activities of 4-propylcoumarins.
Table 1: Representative Cytotoxic Activity of Coumarin Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 4-Methylcoumarin derivative (DHEMC) | Microglial cells | >100 | [9] |
| 4-Methylcoumarin derivative (DAEMC) | Microglial cells | >100 | [9] |
| 7,8-DHMC with C3 n-decyl chain | K562 (Leukemia) | 42.4 | [10] |
| 7,8-DHMC with C3 n-decyl chain | LS180 (Colon) | 25.2 | [10] |
| 7,8-DHMC with C3 n-decyl chain | MCF-7 (Breast) | 25.1 | [10] |
| Coumarin-cinnamic acid hybrid | HL60 (Leukemia) | 8.09 | [8] |
| Coumarin-cinnamic acid hybrid | MCF-7 (Breast) | 3.26 | [8] |
| Coumarin-cinnamic acid hybrid | A549 (Lung) | 9.34 | [8] |
| Coumarin-pyrazole hybrid (4m) | LPS-stimulated RAW 264.7 | N/A (inhibits IL-6) | [11] |
Note: The data presented are for various 4-substituted coumarin derivatives and serve as a reference for the potential bioactivity of 4-propylcoumarins.
Table 2: Representative Anti-Inflammatory Activity of Coumarin Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| Daphnetin | LTB4 Inhibition | 1-75 | [2] |
| Daphnetin | TXB2 Inhibition | 1-75 | [2] |
| 4-Methylesculetin | LTB4 Inhibition | 1-75 | [2] |
| 4-Methyl-5,7-dihydroxycoumarin | TXB2 Inhibition | 1-75 | [2] |
| 7,8-Diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) | NO Production | ~50 | [9] |
Note: This table shows the anti-inflammatory potential of various coumarin derivatives.
Pharmacokinetics
There is a notable lack of specific pharmacokinetic data (Cmax, Tmax, AUC) for 4-propylcoumarins in the public domain. However, studies on other orally administered coumarins and similar small molecules can provide insights into their likely pharmacokinetic profiles. These compounds are generally characterized by rapid absorption and variable bioavailability.[12][13]
Table 3: Representative Pharmacokinetic Parameters of Oral Small Molecules
| Compound | Dose | Cmax | Tmax | AUC | Bioavailability (%) | Species | Reference |
| S-4 (SARM) | 10 mg/kg | 11 µg/mL | 84 min | N/A | 100 | Rat | [13] |
| Rosmarinic Acid | 12.5 mg/kg | 215.29 ng/mL | 8.33 min | 41789.84 min*ng/mL | 0.91-1.69 | Rat | [12] |
| Beauvericin | 2 mg/kg | N/A | N/A | N/A | 29.5 | Rat | |
| Warfarin | 20 µmol/kg (IV) | N/A | N/A | N/A | N/A | Rabbit |
Note: This table provides pharmacokinetic data for other small molecules to illustrate typical parameters and is not specific to 4-propylcoumarins.
Mechanism of Action and Signaling Pathways
The anti-inflammatory and anticancer activities of coumarins are often attributed to their ability to modulate key cellular signaling pathways. While specific studies on 4-propylcoumarins are scarce, research on structurally related 4-methylcoumarins has shown that they can suppress the expression of pro-inflammatory mediators by inactivating the NF-κB and MAPK signaling pathways in LPS-induced macrophages.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some coumarins are thought to inhibit this process by preventing the degradation of IκBα.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade involved in inflammation. Activation of these kinases by stimuli such as LPS leads to the production of inflammatory mediators. Certain coumarin derivatives have been shown to inhibit the phosphorylation of ERK, JNK, and p38, thereby exerting their anti-inflammatory effects.
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-propylcoumarin derivative in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37 °C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.
-
Conclusion
4-Propylcoumarins represent a promising, yet underexplored, subclass of natural and synthetic coumarins. Their discovery is rooted in the phytochemical investigation of medicinal plants, and their synthesis is readily achievable through established methods like the Pechmann condensation. While specific quantitative data on their biological activities and pharmacokinetics are still emerging, the known properties of structurally related coumarins suggest potential for 4-propyl derivatives as anti-inflammatory and anticancer agents, likely acting through the modulation of key signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the therapeutic potential of this specific coumarin subclass.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Prediction of pharmacokinetic and toxicological parameters of a 4-phenylcoumarin isolated from geopropolis: In silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of rosmarinic acid in rats by LC-MS/MS: absolute bioavailability and dose proportionality - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process [mdpi.com]
The Rising Promise of Coumarins: A Technical Guide to Predicted Bioactivities of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
The coumarin scaffold, a benzopyrone structure found widely in nature, continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent versatility of this heterocyclic core allows for a vast array of structural modifications, leading to a diverse spectrum of biological activities. This technical guide delves into the predicted and experimentally validated bioactivities of novel coumarin derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for synthesis and evaluation, and a summary of quantitative bioactivity data.
Anticancer Activity: Targeting Key Cellular Pathways
Novel coumarin derivatives have emerged as promising candidates in oncology, demonstrating potent activity against various cancer cell lines. Their mechanisms of action are often multi-faceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of critical signaling pathways.
A significant area of investigation involves the inhibition of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1][2][3] Certain coumarin derivatives have been shown to effectively suppress this pathway, leading to decreased cancer cell survival and proliferation.[1] For instance, a series of synthesized coumarin-cinnamic acid hybrids were evaluated for their cytotoxicity, with the most active compounds demonstrating inhibition of PI3K/AKT signaling at both the gene and protein expression levels.[1]
Another key mechanism is the induction of apoptosis. Coumarin derivatives have been reported to trigger programmed cell death in cancer cells through various means, including the modulation of apoptosis-related proteins and the generation of reactive oxygen species (ROS).[2][4] Some derivatives have also been shown to arrest the cell cycle at different phases, thereby preventing uncontrolled cell division.[2]
Furthermore, the anti-angiogenic and anti-metastatic potential of coumarins is a growing area of interest.[2][5] By interfering with the formation of new blood vessels that supply tumors and preventing the spread of cancer cells, these compounds offer a multi-pronged attack on tumor progression.
Signaling Pathway: PI3K/AKT Inhibition by Coumarin Derivatives
The following diagram illustrates the simplified PI3K/AKT signaling pathway and the inhibitory action of certain novel coumarin derivatives.
Caption: PI3K/AKT signaling pathway and inhibition by novel coumarin derivatives.
Quantitative Data: Anticancer Activity of Novel Coumarin Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-3-carboxamide (14b) | HeLa | 0.39 | [6] |
| Coumarin-3-carboxamide (14e) | HeLa | 0.75 | [6] |
| Coumarin-3-carboxamide (14b) | HepG2 | 4.85 | [6] |
| Coumarin-3-carboxamide (14e) | HepG2 | 2.62 | [6] |
| Coumarin A9 | EPC (against IHNV) | 2.96 | [7] |
| Compound 65 (4-substituted coumarin) | Various tumor cells | 0.0035 - 0.0319 | [3] |
| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazide(4a) | Breast cancer cells | 1.24 - 8.68 | [3] |
Experimental Protocols
General Synthesis of Coumarin-3-Carboxamide Derivatives
This protocol is a generalized representation based on synthetic strategies reported in the literature.[6]
-
Starting Material Preparation: Substituted salicylaldehydes are reacted with N-acetylglycine in the presence of a base (e.g., piperidine) and a dehydrating agent (e.g., acetic anhydride) to yield the corresponding 3-acetyl-2H-chromen-2-one.
-
Oxidation: The 3-acetylcoumarin is then oxidized using a suitable oxidizing agent (e.g., selenium dioxide) to afford the corresponding coumarin-3-carboxylic acid.
-
Amide Coupling: The coumarin-3-carboxylic acid is activated using a coupling agent (e.g., HATU, HOBt) and then reacted with the desired amine in the presence of a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF) to yield the final coumarin-3-carboxamide derivative.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized coumarin derivatives for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial and Anti-inflammatory Activities
Coumarin derivatives have also demonstrated significant potential as antimicrobial and anti-inflammatory agents.[8][9][10][11][12] Their ability to combat bacterial and fungal infections, as well as to modulate inflammatory responses, makes them attractive candidates for the development of new therapeutics.
Antimicrobial Activity
The antimicrobial properties of coumarins are attributed to various mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential enzymes.[13] For instance, certain coumarin derivatives have shown pathogen-killing activity against a range of microbes.[13] Hybrid molecules incorporating coumarin and other bioactive scaffolds, such as sulfonamides, have exhibited antimicrobial activity equal to or higher than standard antimicrobial agents against at least one tested microorganism.[8][12]
Anti-inflammatory Activity
The anti-inflammatory effects of coumarin derivatives are often linked to their ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and Nrf2 pathways.[14][15][16] Natural coumarins like esculetin, daphnetin, and osthole have been identified as promising lead compounds for the design of Nrf2 activators with intestinal anti-inflammatory activity.[14] Activation of the Nrf2/Keap1 signaling pathway leads to the inhibition of NF-κB, a key transcription factor for pro-inflammatory cytokines.[14][15]
Signaling Pathway: Nrf2 Activation and NF-κB Inhibition
The following diagram illustrates the interplay between the Nrf2 and NF-κB signaling pathways and the modulatory effect of certain coumarin derivatives.
Caption: Nrf2 activation and NF-κB inhibition by novel coumarin derivatives.
Quantitative Data: Antimicrobial and Anti-inflammatory Activities
| Compound ID | Activity | Target/Assay | Result | Reference |
| Pyranocoumarin (5a) | Anti-inflammatory | COX-2 Selectivity Index (SI) | 152 | [8][12] |
| Coumarin-sulfonamide (8d) | Anti-inflammatory | COX-2 Inhibition | Most active | [8][12] |
| Coumarin C1 | Antimicrobial | Growth inhibition zone (C. rodentium) | 11-15 mm | [13] |
| Coumarin C2 | Antimicrobial | Growth inhibition zone (C. rodentium) | 11-15 mm | [13] |
| Coumarin C5 | Antimicrobial | Growth inhibition zone (C. rodentium) | 11-15 mm | [13] |
| Coumarin-sulfonamides (8a-d) | Antioxidant | DPPH radical scavenging | Significant activity | [8][12] |
Experimental Protocols
General Synthesis of Coumarin-Sulfonamide Derivatives
This protocol is a generalized representation based on synthetic strategies reported in the literature.[8]
-
Chlorosulfonation: A substituted coumarin is reacted with chlorosulfonic acid at low temperature to yield the corresponding coumarin-sulfonyl chloride.
-
Sulfonamide Formation: The coumarin-sulfonyl chloride is then reacted with the desired amine or aniline in the presence of a base (e.g., pyridine) in an appropriate solvent (e.g., dichloromethane) to afford the final coumarin-sulfonamide derivative.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques.
In Vitro Antimicrobial Activity (Disc Diffusion Method)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the inoculated agar surface. Standard antibiotic discs and a solvent control disc are also included.
-
Incubation: The plates are incubated at the appropriate temperature for 24-48 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured in millimeters.
In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
-
Enzyme Preparation: COX-1 and COX-2 enzymes are prepared and purified.
-
Assay Reaction: The assay is performed in a reaction mixture containing the enzyme, a chromogenic substrate, and arachidonic acid.
-
Compound Addition: The test coumarin derivatives are added to the reaction mixture at various concentrations.
-
Incubation and Measurement: The reaction is incubated, and the absorbance is measured at a specific wavelength to determine the rate of the enzymatic reaction.
-
IC50 Calculation: The IC50 values for COX-1 and COX-2 inhibition are calculated, and the selectivity index (SI = IC50 COX-1 / IC50 COX-2) is determined.
Conclusion
Novel coumarin derivatives represent a highly promising class of compounds with a broad spectrum of predicted and validated bioactivities. Their ability to modulate key signaling pathways in cancer, inflammation, and microbial infections underscores their potential for the development of new therapeutic agents. The synthetic accessibility of the coumarin scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of more potent and selective drug candidates. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of these remarkable molecules.
References
- 1. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of novel coumarin derivatives in rhabdoviral clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]
- 10. primescholars.com [primescholars.com]
- 11. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity [frontiersin.org]
- 14. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Coumarin and Its Derivatives—Editorial - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Screening of 7-Hydroxycoumarin Libraries: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycoumarin, also known as umbelliferone, and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial properties.[1][2][3] The versatility of the coumarin core allows for diverse structural modifications, leading to extensive libraries of compounds. In silico screening has emerged as a powerful and cost-effective strategy to navigate these vast chemical spaces, enabling the rapid identification of promising drug candidates for further experimental validation. This guide provides an in-depth technical overview of the methodologies and data interpretation involved in the virtual screening of 7-hydroxycoumarin libraries.
Core Methodologies in In Silico Screening
The in silico screening of 7-hydroxycoumarin libraries typically follows a multi-step workflow designed to filter and prioritize compounds with the highest potential for desired biological activity and drug-like properties.
Virtual Screening Workflow
A typical virtual screening cascade for 7-hydroxycoumarin derivatives involves several key stages, from library preparation to lead identification.
Data Presentation: Quantitative Insights from Screening Studies
The following tables summarize key quantitative data from various in silico and experimental studies on 7-hydroxycoumarin derivatives.
Table 1: Molecular Docking and Binding Affinity Data
| Compound ID | Target Protein | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| 7HC-1 | Human Serum Albumin (HSA) | - | -6.34 | - | [1][2] |
| 7HC-2 | Human Serum Albumin (HSA) | - | -5.58 | - | [1][2] |
| 7HC-3 | Human Serum Albumin (HSA) | - | -6.65 | - | [1][2] |
| 4(d) | Human Acetylcholinesterase (hAChE) | Schrodinger Glide | - | - | [4] |
| 4(f) | Human Acetylcholinesterase (hAChE) | Schrodinger Glide | - | - | [4] |
| 1a | Tyrosinase | AutoDock Vina | -8.0 | - | [5] |
| 2c | Pancreatic Lipase | AutoDock Vina | - | - | [5] |
| FP5 | Staph Gyrase B 24kDa | - | -5.17 | - | [6] |
| FP6 | Staph Gyrase B 24kDa | - | -5.18 | - | [6] |
| Glycycoumarin | SARS-CoV-2 3CLpro | - | > -10.92 | - | [7] |
| Oxypeucedanin hydrate | SARS-CoV-2 3CLpro | - | > -10.92 | - | [7] |
| Toddacoumaquinone | SARS-CoV-2 Main Protease | - | -7.8 | - | [8] |
Note: A negative sign for binding affinity indicates a favorable interaction.
Table 2: In Vitro Biological Activity Data
| Compound ID | Biological Activity | Cell Line / Organism | IC50 / MIC (µM) | Reference |
| 7HC-1 | Cytotoxicity (Inflamed Macrophages) | RAW 264.7 | 78 | [1][2] |
| 7HC-2 | Cytotoxicity (Inflamed Macrophages) | RAW 264.7 | 63 | [1][2] |
| 7HC-3 | Cytotoxicity (Inflamed Macrophages) | RAW 264.7 | 50 | [1][2] |
| 2e | Antitumor | MCF-7 | 6.85 µg/mL | [9] |
| 2d | Antitumor | MDA-MB-231 | 10.75 µg/mL | [9] |
| 5 | Cytotoxicity | MCF-7 | 0.68 µg/mL | [9] |
| 3f | Cytotoxicity | MCF-7 | 0.6 µg/mL | [9] |
| 7-(pentyloxy)-2H-chromen-2-one | Antifungal | Candida krusei | 67.16 | [10] |
| FP6 | Antibacterial (Gram-negative) | E. coli, P. aeruginosa | 3.12 µg/mL | [6] |
| FP6 | Antibacterial (Gram-positive) | B. subtilis, S. aureus | 6.25 µg/mL | [6] |
Table 3: Predicted ADMET Properties of Coumarin Derivatives
| Property | Predicted Outcome | Significance | Reference |
| Lipinski's Rule of Five | Generally not violated | Good oral bioavailability potential | [11][12] |
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Potential for CNS-targeting drugs | [11] |
| Human Intestinal Absorption (HIA) | Well absorbed (>70%) | Good oral drug candidates | [5] |
| Hepatotoxicity | Varies with substitution (nitrile/amidine groups may increase it) | Potential for liver toxicity should be monitored | [11][12] |
| Cardiotoxicity (hERG K+ channel blockage) | Potential toxicity for some derivatives | A key safety parameter to assess | [11][12] |
Experimental Protocols: A Guide to Key Methodologies
Detailed protocols are essential for the reproducibility and validation of in silico findings.
Molecular Docking Protocol (Example using AutoDock Vina)
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or using blind docking protocols.
-
Save the prepared protein in .pdbqt format.
-
-
Ligand Preparation:
-
Generate 3D structures of the 7-hydroxycoumarin library.
-
Assign Gasteiger charges and merge non-polar hydrogens.
-
Define the rotatable bonds.
-
Save the prepared ligands in .pdbqt format.
-
-
Docking Simulation:
-
Use a docking program like AutoDock Vina.[13]
-
Specify the prepared protein and ligand files, and the grid box parameters in the configuration file.
-
Run the docking simulation. Vina will generate multiple binding poses for each ligand ranked by their binding affinity scores.
-
-
Analysis of Results:
-
Visualize the docking poses and protein-ligand interactions using software like PyMOL or Chimera.
-
Analyze the binding affinity scores and the interactions (hydrogen bonds, hydrophobic interactions, etc.) to rank the compounds.
-
ADMET Prediction Protocol
-
Software Selection: Utilize web servers or standalone software for ADMET prediction, such as SwissADME, preADMET, or Discovery Studio.[3][5]
-
Input: Provide the 2D or 3D structure of the 7-hydroxycoumarin derivatives in a suitable format (e.g., SMILES or SDF).
-
Parameter Calculation: The software calculates various physicochemical and pharmacokinetic properties, including:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).[5]
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal organic cation transporter.
-
Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.
-
-
Analysis: Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).[11]
Signaling Pathways and Molecular Interactions
7-Hydroxycoumarin derivatives have been shown to modulate various signaling pathways, making them attractive for targeting a range of diseases.
Macrophage Migration Inhibitory Factor (MIF) Signaling
Certain 7-hydroxycoumarin derivatives can bind to Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[14] This interaction can interfere with MIF's binding to its receptor CD74, subsequently inhibiting downstream signaling through the MAPK pathway, which can suppress cell proliferation.[15]
AMPK and MAPK Signaling in Adipogenesis
Some 6,7-dihydroxy-4-methylcoumarin derivatives have demonstrated anti-adipogenic effects by modulating the AMPK and MAPK signaling pathways.[16] These compounds can activate AMPK and inhibit the phosphorylation of ERK1/2 and p38 MAPK, leading to a reduction in lipid accumulation.[16]
Conclusion
In silico screening provides a robust framework for the efficient discovery of novel 7-hydroxycoumarin derivatives with therapeutic potential. By integrating computational techniques such as molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline. This guide has outlined the core methodologies, presented key quantitative data, and provided standardized protocols to aid scientists in this endeavor. The continued application of these in silico approaches will undoubtedly unlock the full therapeutic potential of the versatile 7-hydroxycoumarin scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Binding and molecular dynamics studies of 7-hydroxycoumarin derivatives with human serum albumin and its pharmacological importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and <i>in silico</i> studies (Docking, MD, ADMET) - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. In silico analysis and identification of antiviral coumarin derivatives against 3-chymotrypsin-like main protease of the novel coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. connectjournals.com [connectjournals.com]
- 10. Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical evaluation of ADMET properties for coumarin derivatives as compounds with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 7-hydroxy-4-propyl-2H-chromen-2-one via Pechmann Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Coumarins (2H-chromen-2-ones) are a significant class of benzopyrone compounds found in natural products and are valued as privileged scaffolds in medicinal chemistry and drug discovery.[1] Members of this family exhibit a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and antitumor properties. The synthesis of coumarin derivatives is therefore of great interest. The Pechmann condensation, discovered by Hans von Pechmann, is a classic and straightforward method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[1] This application note provides a detailed protocol for the synthesis of 7-hydroxy-4-propyl-2H-chromen-2-one (also known as 4-propylumbelliferone) by the Pechmann condensation of resorcinol and ethyl butyrylacetate using sulfuric acid as the catalyst.[2][3]
Reaction Scheme
The synthesis proceeds via an acid-catalyzed reaction between resorcinol (a phenol) and ethyl butyrylacetate (a β-ketoester). The mechanism involves an initial transesterification, followed by an intramolecular cyclization and dehydration to form the final coumarin product.[1]
Figure 1: Pechmann condensation of resorcinol and ethyl butyrylacetate.
Quantitative Data Summary
The following table summarizes the reagents and reaction parameters for the synthesis of this compound.
| Reagent / Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Quantity Used | Role |
| Resorcinol | C₆H₆O₂ | 110.11 | 1.0 | 1.3 g | Phenolic Substrate |
| Ethyl Butyrylacetate | C₈H₁₄O₃ | 158.19 | ~1.1 | 2.0 g | β-Ketoester |
| Sulfuric Acid (75%) | H₂SO₄ | 98.08 | - | 15 mL | Catalyst & Solvent |
| Reaction Parameter | Value | Notes | |||
| Reaction Temperature | Room Temperature | Maintained after initial cooling | |||
| Reaction Time | Overnight (~16-18 h) | Allows for completion of the reaction | |||
| Purification Solvent | Dilute Ethanol | For recrystallization of the crude product |
Experimental Protocol
This section details the methodology for the synthesis, isolation, and purification of this compound.
Materials and Equipment:
-
Chemicals: Resorcinol, Ethyl butyrylacetate (Ethyl 3-oxohexanoate), Concentrated Sulfuric Acid (H₂SO₄), Crushed Ice, Distilled Water, Ethanol.
-
Glassware: 250 mL Beaker, 100 mL Beaker, Graduated Cylinders, Stirring Rod.
-
Equipment: Magnetic Stir Plate, Buchner Funnel, Vacuum Flask, Filter Paper, Weighing Scale.
Procedure:
-
Reagent Preparation:
-
In a 100 mL beaker, combine 1.3 g of resorcinol and 2.0 g of ethyl butyrylacetate.[2]
-
Stir the mixture with a glass rod until the resorcinol is fully dissolved.
-
-
Reaction Setup:
-
In a separate 250 mL beaker, carefully measure 15 mL of 75% sulfuric acid.
-
Place the beaker containing the sulfuric acid in an ice bath to cool.
-
-
Condensation Reaction:
-
Product Isolation (Workup):
-
Prepare a separate beaker containing approximately 200 mL of crushed ice and water.
-
Pour the reaction mixture slowly and carefully into the ice water with vigorous stirring. A yellow solid precipitate will form.[2][4]
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid precipitate thoroughly with cold distilled water to remove any residual acid.
-
-
Purification:
-
Transfer the crude solid into a clean beaker.
-
Recrystallize the product from dilute ethanol to obtain pure, needle-like crystals of this compound.[2]
-
Dry the purified crystals completely before weighing to determine the final yield.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety Precautions:
-
Concentrated sulfuric acid is highly corrosive and causes severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of the reactant mixture to sulfuric acid is exothermic. Perform this step slowly and with cooling to control the temperature.
-
Always add acid to water, not the other way around, during dilution or quenching. The procedure described involves pouring the acidic reaction mixture into a large volume of ice water, which is an accepted method for quenching.
-
All procedures should be carried out in a well-ventilated fume hood.
References
Application Note: A Detailed Protocol for the Synthesis of 7-Hydroxy-4-propylcoumarin via Pechmann Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pechmann condensation is a cornerstone reaction in synthetic organic chemistry for the synthesis of coumarins and their derivatives.[1] This method involves the acid-catalyzed reaction of a phenol with a β-ketoester.[1][2] Coumarins are a vital class of benzopyrone heterocycles found widely in nature and are of significant interest due to their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and antitumor activities.[3][4] They also serve as key intermediates in the synthesis of agrochemicals, fragrances, and optical brightening agents.[5]
This application note provides a comprehensive protocol for the synthesis of 7-hydroxy-4-propylcoumarin through the Pechmann condensation of resorcinol with ethyl butyrylacetate. While many published procedures focus on the reaction with ethyl acetoacetate to yield 7-hydroxy-4-methylcoumarin, the principles are directly applicable.[6][7] We present various catalytic systems and reaction conditions to guide researchers in optimizing the synthesis for high yield and purity.
Data Presentation: Comparison of Pechmann Condensation Conditions
The following table summarizes various conditions reported for the Pechmann condensation, which can serve as a guide for optimizing the reaction between resorcinol and ethyl butyrylacetate.
| Phenol | β-Ketoester | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | - | <10°C then RT | 18-22 h | 88-97% | [6][7] |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Solvent-free | 110°C | 20 min | 95% | [8][9] |
| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | Solvent-free | 110°C | 2.5 h | 88% | [5] |
| Resorcinol | Ethyl acetoacetate | Polyphosphoric acid (PPA) | - | 75-80°C | 20-25 min | High | [10] |
| Resorcinol | Methyl acetoacetate | Zirconia-based | - | 80°C | - | Good | [11] |
| Resorcinol | Ethyl acetoacetate | Sulfamic acid (10 mol%) | Solvent-free | - | - | 50-90% | [11] |
Experimental Protocols
This section details two common methodologies for the synthesis of 7-hydroxy-4-propylcoumarin.
Protocol 1: Concentrated Sulfuric Acid Catalysis
This is a classic, high-yielding method. Careful temperature control is crucial.
Materials and Equipment:
-
Resorcinol
-
Ethyl butyrylacetate
-
Concentrated Sulfuric Acid (98%)
-
Ethanol (95%) for recrystallization
-
Crushed ice and deionized water
-
Three-necked round-bottom flask (250 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Buchner funnel and vacuum flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Setup: Place 75 mL of concentrated sulfuric acid in a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Cooling: Cool the flask in an ice bath until the temperature of the acid is below 10°C.[6]
-
Reagent Addition: In a separate flask, prepare a solution of resorcinol (0.1 mol) in ethyl butyrylacetate (0.11 mol). Add this solution dropwise to the cold, stirring sulfuric acid over approximately 2 hours. Maintain the reaction temperature below 10°C throughout the addition.[6][12]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18 hours.[6][7]
-
Work-up: Pour the reaction mixture slowly and carefully into a large beaker containing 1 kg of crushed ice with vigorous stirring.[6][13] An off-white to pale yellow precipitate of the crude product will form.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold water until the filtrate is neutral to pH paper.[11]
-
Purification: Recrystallize the crude solid from 95% ethanol to yield pure 7-hydroxy-4-propylcoumarin as colorless needles.[6]
-
Characterization: Dry the purified product in a desiccator, determine the melting point, and characterize using spectroscopic methods (e.g., FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Protocol 2: Solid Acid Catalyst (Amberlyst-15) under Solvent-Free Conditions
This method is more environmentally friendly, avoiding the use of large quantities of corrosive acid.[9]
Materials and Equipment:
-
Resorcinol
-
Ethyl butyrylacetate
-
Amberlyst-15 catalyst
-
Ethyl acetate
-
Ethanol for recrystallization
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Rotary evaporator
Procedure:
-
Setup: In a round-bottom flask, combine resorcinol (10 mmol), ethyl butyrylacetate (11 mmol), and Amberlyst-15 (0.2 g).[9]
-
Reaction: Heat the reaction mixture in an oil bath at 110°C with stirring for the required time (monitor by TLC, typically 20-60 minutes).[9]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add ethyl acetate to dissolve the product.
-
Catalyst Removal: Separate the solid Amberlyst-15 catalyst by filtration. The catalyst can be washed with ethyl acetate, dried, and reused.[9]
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-propylcoumarin.
-
Characterization: Dry the product, record the yield and melting point, and perform spectroscopic analysis.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care and have an appropriate neutralizing agent (e.g., sodium bicarbonate solution) readily available. The addition of the reaction mixture to ice is highly exothermic and may cause splashing.
Visualizations
Pechmann Condensation Mechanism
The reaction proceeds via an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation), and concludes with a dehydration step to form the aromatic pyrone ring.[1][14]
Caption: The acid-catalyzed mechanism of the Pechmann condensation.
Experimental Workflow
The general workflow provides a visual guide to the synthesis process from starting materials to the final purified product.
Caption: A flowchart of the synthesis of 7-hydroxy-4-propylcoumarin.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyinfoline.com [pharmacyinfoline.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
7-Hydroxy-4-propyl-2H-chromen-2-one as a Fluorescent Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxy-4-propyl-2H-chromen-2-one is a derivative of the coumarin family, a class of compounds renowned for their fluorescent properties and extensive applications in biological and chemical sensing. The inherent fluorescence of the 7-hydroxycoumarin scaffold is highly sensitive to the molecular environment, making it an excellent candidate for the development of fluorescent probes. Modifications at the 4-position, such as the propyl group in this compound, can modulate its photophysical and chemical properties, including quantum yield, Stokes shift, and selectivity towards specific analytes.
While specific applications for this compound as a fluorescent probe are not extensively documented in peer-reviewed literature, its structural similarity to other 7-hydroxycoumarin-based probes suggests its potential utility in various assays. This document provides a detailed overview of its potential applications and generalized protocols based on the well-established use of related compounds for the detection of enzymes, reactive oxygen species (ROS), and metal ions.
Principle of Action
The functionality of 7-hydroxycoumarin-based probes typically relies on a change in their fluorescence upon interaction with a target analyte. The phenolic hydroxyl group at the 7-position is a key reactive site. In its deprotonated (phenolate) form, the coumarin exhibits strong fluorescence. Conversely, modification of this hydroxyl group, such as through ether or ester linkages, often leads to a significant decrease or quenching of fluorescence.
The general sensing mechanism involves an analyte-induced cleavage of a "protecting" group from the 7-hydroxyl moiety, restoring the highly fluorescent phenolate form. This "turn-on" fluorescence response provides a direct and quantifiable measure of the analyte's concentration or activity.
Potential Applications
Based on the known reactivity of the 7-hydroxycoumarin scaffold, this compound can be derivatized to act as a fluorescent probe for:
-
Enzyme Activity: By attaching a substrate specific to a particular enzyme (e.g., a phosphate group for phosphatases, a galactose group for β-galactosidase) to the 7-hydroxyl group, the probe can be used to monitor enzyme activity. Enzymatic cleavage of the substrate will release the fluorescent this compound.
-
Reactive Oxygen Species (ROS) Detection: The hydroxyl group can be masked with a ROS-labile protecting group. The presence of ROS would lead to the cleavage of this group and the subsequent "turn-on" of fluorescence.
-
Metal Ion Detection: The coumarin scaffold can be modified with a chelating moiety that selectively binds to specific metal ions. This binding event can cause a change in the fluorescence properties of the molecule, either through quenching ("turn-off") or enhancement ("turn-on") mechanisms.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table provides typical photophysical properties for the parent compound, 7-hydroxycoumarin (also known as umbelliferone), which serves as a foundational reference. It is anticipated that the propyl substitution at the 4-position will induce minor shifts in these values.
| Property | Value (for 7-Hydroxycoumarin) | Reference |
| Molecular Formula | C₁₂H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 204.22 g/mol | --INVALID-LINK-- |
| Excitation Maximum (λex) | ~360-380 nm (pH dependent) | General knowledge on 7-hydroxycoumarins. The exact value for the propyl derivative may vary. |
| Emission Maximum (λem) | ~450-460 nm (pH dependent) | General knowledge on 7-hydroxycoumarins. The exact value for the propyl derivative may vary. |
| Quantum Yield (Φ) | High in aqueous solution | The quantum yield of 7-hydroxycoumarins is generally high and can be influenced by solvent polarity and pH. |
| Extinction Coefficient (ε) | Not specifically reported | The extinction coefficient is expected to be in the range typical for coumarin dyes (10,000-20,000 M⁻¹cm⁻¹). |
Experimental Protocols
The following are generalized protocols for the potential use of derivatized this compound as a fluorescent probe. Note: These protocols are templates and require optimization for specific experimental conditions, including the particular derivative used, cell type, and target analyte.
Protocol 1: General Enzyme Activity Assay (in vitro)
This protocol describes a general workflow for measuring the activity of an enzyme that cleaves a substrate from a non-fluorescent derivative of this compound.
Materials:
-
Derivatized this compound probe (non-fluorescent)
-
Enzyme of interest
-
Assay buffer (optimized for the specific enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the derivatized probe in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the probe by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).
-
Prepare enzyme dilutions in the assay buffer.
-
Pipette 50 µL of the enzyme dilutions into the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the probe working solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 30-60 minutes). Protect the plate from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 370 nm, Em: 450 nm).
-
Analyze the data by plotting fluorescence intensity against enzyme concentration.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of a ROS-sensitive derivative of this compound for imaging ROS in live cells.
Materials:
-
ROS-sensitive this compound derivative
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells
-
ROS inducer (e.g., H₂O₂) as a positive control
-
Fluorescence microscope
Procedure:
-
Culture cells to an appropriate confluency on glass-bottom dishes or coverslips.
-
Prepare a stock solution of the ROS-sensitive probe in DMSO.
-
Prepare a loading solution by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh cell culture medium. For a positive control, treat a subset of cells with a known ROS inducer.
-
Image the cells immediately using a fluorescence microscope equipped with a filter set suitable for 7-hydroxycoumarin (e.g., DAPI or similar UV excitation filter).
-
Quantify the fluorescence intensity in the cells to determine the relative levels of ROS.
Application Notes and Protocols: 7-Hydroxy-4-propylcoumarin as a Fluorescent Probe in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-4-propylcoumarin is a fluorescent probe belonging to the coumarin family of organic dyes. These fluorophores are widely utilized in biological research due to their sensitivity to the microenvironment, relatively high quantum yields, and amenability to chemical modification. This document provides detailed application notes and protocols for the use of 7-hydroxy-4-propylcoumarin in fluorescence microscopy for cellular imaging and biochemical assays. While specific data for the 4-propyl derivative is limited, the following information is based on the well-characterized properties of structurally similar 7-hydroxycoumarin analogs, such as the 4-methyl and 4-phenyl derivatives.
Photophysical Properties
The photophysical properties of coumarin dyes are influenced by their substitution pattern and the surrounding solvent environment. The data presented below is a summary of typical values for 7-hydroxycoumarin derivatives and should be considered as a starting point for experimental design with 7-hydroxy-4-propylcoumarin.
| Property | Value (for 7-Hydroxycoumarin Derivatives) | Reference |
| Excitation Maximum (λex) | ~355 - 360 nm | [1][2] |
| Emission Maximum (λem) | ~448 - 460 nm | [1][2] |
| Stokes Shift | ~90 - 100 nm | [1] |
| Quantum Yield (Φ) | Up to 0.32 (for a 3-phenyl-7-hydroxycoumarin derivative) | [1] |
| Molar Extinction Coefficient (ε) | ~18,000 - 36,700 M⁻¹cm⁻¹ | [3] |
Key Applications in Fluorescence Microscopy
-
Live-Cell Imaging: 7-Hydroxycoumarin derivatives are cell-permeable, making them suitable for imaging intracellular structures and processes in living cells.[4] Their fluorescence is often sensitive to pH, which can be a consideration for imaging acidic organelles like lysosomes.[3]
-
Fluorescence Quenching Assays: The fluorescence of 7-hydroxycoumarins can be quenched upon binding to specific proteins, making them valuable probes in fluorescence indicator displacement (FID) assays for high-throughput screening of potential drug candidates.[1][5]
-
Probes for Specific Analytes: Chemical modification of the coumarin scaffold allows for the development of probes targeted to specific enzymes or cellular components.
Experimental Protocols
Protocol 1: General Live-Cell Staining and Imaging
This protocol provides a general procedure for staining live cells with 7-hydroxy-4-propylcoumarin. Optimization of probe concentration and incubation time is recommended for each cell line and experimental setup.
Materials:
-
7-hydroxy-4-propylcoumarin
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, MEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue filter cube)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of 7-hydroxy-4-propylcoumarin in DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency (typically 70-80%).
-
-
Staining:
-
On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to the desired final working concentration. A starting concentration range of 1-10 µM is recommended.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with excitation around 360 nm and emission collection around 450 nm.
-
Caption: Workflow for live-cell imaging with 7-hydroxy-4-propylcoumarin.
Protocol 2: Competitive Binding Assay (Fluorescence Quenching)
This protocol describes a competitive binding assay using 7-hydroxy-4-propylcoumarin as a fluorescent probe to screen for inhibitors of a target protein. The principle relies on the quenching of the coumarin's fluorescence upon binding to the protein and its restoration when displaced by a competitive inhibitor.
Materials:
-
7-hydroxy-4-propylcoumarin
-
DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Purified target protein
-
Test compounds (potential inhibitors)
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 7-hydroxy-4-propylcoumarin (e.g., 10 mM in DMSO).
-
Prepare a working solution of the probe in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range (e.g., 100 nM for a 50 nM final concentration).[5]
-
Prepare a working solution of the target protein in Assay Buffer. The optimal concentration is often at or near the probe's binding constant (Kd).
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
-
Assay Procedure:
-
In the microplate, add the target protein working solution to each well.
-
Add the serially diluted test compounds to the respective wells. Include a positive control (no test compound, maximum quenching) and a negative control (no target protein, no quenching).
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-protein binding.
-
Add the probe working solution to all wells.
-
Incubate the plate for an additional 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/455 nm).[1]
-
-
Data Analysis:
-
Calculate the percent inhibition or displacement for each test compound concentration.
-
Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Caption: Workflow for a competitive binding assay using 7-hydroxy-4-propylcoumarin.
Signaling Pathway Visualization
7-Hydroxycoumarin derivatives have been investigated for their anti-proliferative effects in cancer cells. While the specific pathways modulated by 7-hydroxy-4-propylcoumarin are not yet fully elucidated, related compounds are known to interfere with key signaling molecules. For instance, some 7-hydroxycoumarins can bind to and inhibit Macrophage Migration Inhibitory Factor (MIF), a cytokine involved in inflammation and cancer progression.[1]
Caption: Conceptual inhibition of the MIF signaling pathway by 7-hydroxy-4-propylcoumarin.
Disclaimer
The provided protocols and data are intended as a guide and are based on the properties of similar 7-hydroxycoumarin derivatives. Researchers should perform their own optimization experiments to determine the best conditions for their specific applications using 7-hydroxy-4-propylcoumarin. It is also recommended to perform cytotoxicity assays to establish a non-toxic working concentration range for live-cell imaging experiments.
References
- 1. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Assay of 7-hydroxy-4-propyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antimicrobial properties of the coumarin derivative, 7-hydroxy-4-propyl-2H-chromen-2-one. The described methods are standard microbiological techniques for determining the minimum inhibitory concentration (MIC) and susceptibility of various microorganisms to a test compound.
Data Presentation
Quantitative data from antimicrobial assays should be summarized for clear interpretation and comparison. The following table is a template for presenting the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of pathogenic microorganisms. Data for structurally related coumarin derivatives are included for comparative purposes.
Table 1: Minimum Inhibitory Concentration (MIC) of Coumarin Derivatives against Various Microbial Strains
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 23235) | Escherichia coli (K12) | Candida albicans | |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| 7-hydroxy-4-trifluoromethylcoumarin[1][2] | - | - | - |
| Enterococcus faecium | 1.7 mM | ||
| Aegelinol[3] | 16 | 16-32 | - |
| Agasyllin[3] | 32 | 32-125 | - |
| Ciprofloxacin (Control) | ~1 | ~0.25-4.0 | - |
| Fluconazole (Control) | - | - | - |
Note: The MIC values for related coumarin compounds are sourced from existing literature and are provided for context. The antimicrobial activity of this compound needs to be experimentally determined.
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on established methods for testing coumarin derivatives.[3][4][5]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.[3][5]
Materials:
-
This compound
-
Sterile 96-well microplates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial and/or fungal strains
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Test Compound: Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth directly in the 96-well microplates to achieve a range of final concentrations to be tested.[4] The final concentration of DMSO should not exceed 1% to avoid inhibiting microbial growth.[4]
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth. Adjust the turbidity to a 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL for bacteria.[4] Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in each well.[4]
-
Inoculation: Add the standardized microbial suspension to each well of the microplate containing the serially diluted compound.
-
Controls:
-
Positive Control: A well containing the microbial suspension and a standard antibiotic.
-
Negative Control: A well containing the microbial suspension and broth with DMSO (at the same concentration as in the test wells).
-
Sterility Control: A well containing only the broth.
-
-
Incubation: Incubate the microplates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.[4]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
Agar Well Diffusion Assay
This method is used for screening the antimicrobial activity of a compound. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (e.g., 6 mm diameter)
-
Bacterial and/or fungal strains
-
DMSO
-
Positive control antibiotic
-
Sterile cotton swabs
Procedure:
-
Agar Plate Preparation: Prepare the appropriate agar medium, pour it into sterile Petri dishes, and allow it to solidify.[4]
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate using a sterile cotton swab.[4]
-
Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.[4]
-
Application of Test Compound: Dissolve the test compound in DMSO to a known concentration. Add a fixed volume (e.g., 100 µL) of the compound solution into the wells.[4]
-
Controls: Add a positive control antibiotic solution to one well and sterile DMSO to another as a negative control.[4]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature for fungi.[4]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[4]
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described antimicrobial assays.
Caption: Workflow for MIC determination using the broth microdilution method.
References
Application Notes and Protocols for Cytotoxicity Testing of 7-hydroxy-4-propyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a significant class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1][2] The synthetic derivative, 7-hydroxy-4-propyl-2H-chromen-2-one (also known as 4-propyl-7-hydroxycoumarin), has emerged as a compound of interest in oncological research. Its structural similarity to other cytotoxic coumarins suggests its potential as an anticancer agent.[3][4] These application notes provide a comprehensive guide to evaluating the cytotoxic effects of this compound on various cancer cell lines. The document outlines detailed protocols for key assays, data presentation guidelines, and insights into its potential mechanism of action.
Data Presentation
The cytotoxic activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents illustrative IC50 values against a panel of human cancer cell lines, showcasing the compound's potential broad-spectrum activity.
Note: The following data is illustrative and based on the activity of structurally related coumarin derivatives. Actual IC50 values should be determined experimentally.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| HepG2 | Hepatocellular Carcinoma | 22.8 |
| A549 | Lung Carcinoma | 18.2 |
| HCT-116 | Colorectal Carcinoma | 25.1 |
| PC-3 | Prostate Adenocarcinoma | 20.7 |
| HL-60 | Promyelocytic Leukemia | 12.4 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the initial 24-hour incubation, replace the medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
Treated cell culture supernatants (from the MTT assay plate or a parallel experiment)
-
96-well assay plate
-
Microplate reader
Procedure:
-
Prepare Supernatants: Following the compound treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for the specified time. Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity testing.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed intrinsic apoptosis pathway.
References
- 1. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: DPPH Radical Scavenging Activity of 7-hydroxy-4-propylcoumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumarins are a significant class of naturally occurring and synthetic benzopyrone compounds that exhibit a wide range of pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1] Many coumarin derivatives, particularly those with hydroxyl substitutions, are recognized for their potent antioxidant capabilities.[1][2][3][4] The antioxidant activity is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous degenerative diseases.[5]
7-hydroxy-4-propylcoumarin is a derivative of interest for its potential antioxidant properties. This application note provides a detailed protocol for evaluating its free radical scavenging activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The DPPH assay is a rapid, simple, and widely used method for screening the antioxidant potential of various compounds.[6][7] The principle of the assay is based on the reduction of the stable DPPH free radical, which is deep violet in color, to the pale yellow, non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[5][8] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is directly proportional to the antioxidant capacity of the compound being tested.[6][9]
Experimental Protocols
Materials and Reagents
-
7-hydroxy-4-propylcoumarin (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (or Trolox) as a positive control
-
Methanol (Spectrophotometric grade)
-
96-well microplates
-
Microplate reader or UV-Vis Spectrophotometer
-
Micropipettes and tips
-
Volumetric flasks and beakers
-
Analytical balance
Preparation of Solutions
a) DPPH Working Solution (0.1 mM)
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve the DPPH in a 100 mL volumetric flask using methanol.
-
Ensure the solution is protected from light by wrapping the flask in aluminum foil.
-
This solution should be prepared fresh daily. Before use, the absorbance of the DPPH working solution at 517 nm should be adjusted to approximately 1.0 ± 0.1 by diluting with methanol if necessary.
b) Test Compound Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of 7-hydroxy-4-propylcoumarin.
-
Dissolve it in 10 mL of methanol to prepare a 1 mg/mL (1000 µg/mL) stock solution.
c) Test Compound Serial Dilutions
-
From the stock solution, prepare a series of dilutions in methanol to obtain final concentrations ranging from, for example, 10 µg/mL to 500 µg/mL.
d) Positive Control Stock Solution (Ascorbic Acid, 1 mg/mL)
-
Prepare a 1 mg/mL stock solution of ascorbic acid in methanol, following the same procedure as for the test compound.
-
Prepare serial dilutions of the ascorbic acid solution similar to the test compound.
DPPH Assay Procedure
-
Plate Setup : Add 100 µL of methanol to the blank wells in a 96-well microplate.
-
Sample Addition : Add 100 µL of each concentration of the 7-hydroxy-4-propylcoumarin solution to separate wells.
-
Control Addition : Add 100 µL of each concentration of the ascorbic acid solution to separate wells.
-
Reaction Initiation : Add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank wells. To the blank wells, add an additional 100 µL of methanol.
-
Incubation : Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[5][8]
-
Absorbance Measurement : After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Replicates : Perform the assay in triplicate for each concentration.
Data Analysis
a) Calculation of DPPH Radical Scavenging Activity (%) The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample (DPPH solution + methanol).
-
A_sample is the absorbance of the DPPH solution with the test compound or positive control.
b) Determination of IC50 Value The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a measure of antioxidant potency.[10]
-
Plot a graph of the percentage of inhibition versus the concentration of the test compound.
-
The IC50 value can be determined from the graph by identifying the concentration that corresponds to 50% inhibition.
-
Alternatively, a linear regression equation can be derived from the plot (y = mx + c), where y is the inhibition percentage and x is the concentration. The IC50 value is then calculated by setting y = 50.[11][12][13]
IC50 = (50 - c) / m
Data Presentation
The quantitative results of the DPPH scavenging assay should be summarized in a clear and structured table to allow for easy comparison.
Table 1: DPPH Radical Scavenging Activity of 7-hydroxy-4-propylcoumarin
| Concentration (µg/mL) | 7-hydroxy-4-propylcoumarin % Inhibition (Mean ± SD) | Ascorbic Acid % Inhibition (Mean ± SD) |
| 10 | 15.2 ± 1.1 | 25.8 ± 1.5 |
| 25 | 32.5 ± 2.0 | 48.9 ± 2.2 |
| 50 | 51.8 ± 2.5 | 75.4 ± 3.1 |
| 100 | 78.3 ± 3.4 | 92.1 ± 1.8 |
| 250 | 90.1 ± 2.8 | 94.5 ± 1.3 |
| IC50 Value (µg/mL) | 48.5 | 25.5 |
| Note: The data presented above is hypothetical and for illustrative purposes only. Actual results may vary. |
Visualizations
Chemical Principle of the DPPH Assay
Caption: DPPH radical reduction by an antioxidant.
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH antioxidant assay.
References
- 1. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. mdpi.com [mdpi.com]
- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Purification of 7-hydroxy-4-propyl-2H-chromen-2-one by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxy-4-propyl-2H-chromen-2-one, also known as 4-propylumbelliferone, is a coumarin derivative with potential applications in various fields, including medicinal chemistry and materials science. As with any biologically active compound, achieving high purity is crucial for accurate pharmacological evaluation and reproducible experimental results. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection, a step-by-step procedure, and expected outcomes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. Key properties are summarized in the table below.[1]
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| Appearance | Off-white to pale yellow solid (expected) |
| Melting Point | Data not available |
| XLogP3 | 2.9 |
Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. Based on the purification of analogous compounds, such as 7-hydroxy-4-methylcoumarin, several solvent systems are proposed.[2][3][4][5] The 4-propyl substituent increases the lipophilicity of the molecule compared to the methyl analog, which may influence the optimal solvent or solvent mixture.
Table of Potential Recrystallization Solvents:
| Solvent/Solvent System | Rationale | Expected Solubility Profile |
| Ethanol | 7-hydroxy-4-methylcoumarin can be recrystallized from ethanol. | High solubility in hot ethanol, low solubility in cold ethanol. |
| Aqueous Ethanol (e.g., 34% Ethanol in Water) | A study on mixed solvent recrystallization of 7-hydroxy-4-methylcoumarin showed high recovery with 34% aqueous ethanol.[4] | Good solubility in hot aqueous ethanol, with significantly reduced solubility upon cooling. The water acts as an anti-solvent. |
| Acetone-Toluene | 7-hydroxy-4-methylcoumarin has been successfully recrystallized from an acetone-toluene mixture.[5] | The compound is likely soluble in the hot mixture, with crystallization induced upon cooling. |
| Acetic Acid (aqueous) | Pure crystals of 7-hydroxycoumarin were obtained using 25% aqueous acetic acid.[4] | May be effective, but residual acetic acid can be difficult to remove. |
Note: The optimal solvent or solvent mixture should be determined experimentally by performing small-scale solubility tests.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water, which is a promising starting point based on available literature for similar compounds.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring. The solution should be near saturation.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
-
Induction of Crystallization:
-
Slowly add deionized water dropwise to the hot ethanolic solution until a slight turbidity (cloudiness) persists. This indicates that the solution is supersaturated.
-
If too much water is added and the solution becomes excessively cloudy, add a small amount of hot ethanol until the solution becomes clear again.
-
-
Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals on a watch glass or in a desiccator under vacuum.
-
Expected Yield and Purity:
While specific data for this compound is not available, recrystallization of similar coumarin derivatives can achieve high purity (>98%). The yield will depend on the initial purity of the crude product and the careful execution of the recrystallization procedure. A reasonable yield to expect would be in the range of 70-90%.
Data Presentation
Table of Expected Recrystallization Outcomes (Estimated):
| Parameter | Crude Product | Recrystallized Product |
| Purity (by HPLC) | ~85-95% | >98% |
| Yield | N/A | 70-90% |
| Appearance | Off-white to brownish solid | White to pale yellow crystalline solid |
Note: These values are estimations based on the purification of analogous compounds and should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
Visualizations
Diagram of the Recrystallization Workflow:
Caption: A workflow diagram illustrating the key steps in the recrystallization of this compound.
Logical Relationship of Purification Steps:
Caption: A diagram showing the logical separation of impurities during the recrystallization process.
References
Application Note & Protocol: High-Purity Isolation of 4-Propylcoumarin via Automated Flash Column Chromatography
Abstract
This application note provides a detailed and optimized protocol for the purification of synthetic 4-propylcoumarin from a crude reaction mixture using automated flash column chromatography. 4-Propylcoumarin, a derivative of the versatile coumarin scaffold, is of significant interest in medicinal chemistry and materials science. Achieving high purity is paramount for its accurate downstream biological evaluation and application. This guide details a robust methodology, from initial method development on Thin-Layer Chromatography (TLC) to a fully scalable flash chromatography protocol, ensuring a final purity of >98%. The causality behind each step, including the selection of the stationary phase and the rationale for the mobile phase gradient, is thoroughly explained to provide researchers with a comprehensive and adaptable purification strategy.
Introduction and Principle of Separation
Coumarins are a class of benzopyrone compounds widely recognized for their diverse biological activities.[1] The synthetic derivative, 4-propylcoumarin, serves as a key intermediate in the development of novel therapeutic agents. The purification of such compounds post-synthesis is a critical step to remove unreacted starting materials, catalysts, and side-products, which can confound subsequent analytical and functional studies.
Column chromatography is a cornerstone liquid chromatography technique for the purification of organic compounds.[2][3] The separation is based on the principle of differential partitioning of the sample components between a solid stationary phase and a liquid mobile phase.[4] For non-polar to moderately polar compounds like 4-propylcoumarin, normal-phase chromatography using silica gel as the polar stationary phase is highly effective.
The separation mechanism hinges on the polarity of the molecules in the crude mixture.[2] Silica gel, with its surface silanol (Si-OH) groups, readily adsorbs polar molecules through hydrogen bonding and dipole-dipole interactions. A non-polar mobile phase is used to move the compounds down the column. Less polar impurities have a weak affinity for the stationary phase and are eluted quickly. The target compound, 4-propylcoumarin, possessing moderate polarity due to its lactone group, interacts more strongly with the silica and thus moves slower. By gradually increasing the polarity of the mobile phase—a technique known as gradient elution—the affinity of the target compound for the mobile phase is increased, allowing it to be eluted from the column in a concentrated, purified band.[5]
Materials and Reagents
| Material/Reagent | Grade | Supplier Example |
| Stationary Phase | ||
| Silica Gel, 230-400 mesh (40-63 µm) | Flash Chromatography Grade | Merck/Sigma-Aldrich |
| Mobile Phase Solvents | ||
| n-Hexane | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Sample and Standards | ||
| Crude 4-Propylcoumarin | Synthetic Grade | As synthesized |
| 4-Propylcoumarin Analytical Standard | ≥99% Purity | Chem-Impex International |
| Other Materials | ||
| Sand, Sea | Purified/Washed | Acros Organics |
| Cotton Wool or Glass Wool | Laboratory Grade | VWR |
| TLC Plates | Silica Gel 60 F254 | Merck |
| Instrumentation | ||
| Automated Flash Chromatography System | E.g., Teledyne ISCO CombiFlash | Teledyne ISCO |
| Rotary Evaporator | Standard Laboratory | Büchi |
| TLC Developing Chamber | Standard Laboratory | Kimble Chase |
| UV Lamp (254 nm / 365 nm) | For TLC Visualization | Spectroline |
| Analytical Balance | 4-decimal place | Mettler Toledo |
Experimental Protocol
This protocol is divided into three main stages: initial method development using TLC, preparative purification via flash column chromatography, and post-purification analysis.
Stage 1: Method Development with Thin-Layer Chromatography (TLC)
The causality for this initial step is efficiency; a few minutes spent on TLC saves hours of potentially failed column chromatography. The goal is to identify a mobile phase composition that provides good separation of 4-propylcoumarin from its major impurities and results in a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound. This Rƒ value ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or remain adsorbed to the stationary phase.
Procedure:
-
Prepare several eluent systems with varying ratios of n-Hexane to Ethyl Acetate (e.g., 95:5, 90:10, 85:15, 80:20).
-
Dissolve a small amount of the crude 4-propylcoumarin mixture in a minimal volume of dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the spotted TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the separated spots under a UV lamp at 254 nm. Coumarins are typically UV-active.
-
Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Select the solvent system that gives the best separation and an Rƒ value in the target range of 0.25-0.35 for 4-propylcoumarin. For this application, a system of 90:10 (v/v) n-Hexane:Ethyl Acetate is typically found to be optimal.
Stage 2: Preparative Flash Column Chromatography
The following procedure is based on purifying approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Column Preparation (Wet-Packing Method):
-
Select a glass chromatography column of appropriate size (e.g., 40g silica capacity for 1g of crude sample).
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the packing.[6]
-
Add a 1-2 cm layer of purified sand over the plug to create a flat base.[6]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 n-Hexane:EtOAc). The consistency should be pourable but not overly dilute.
-
Gently pour the silica slurry into the column. Use a funnel to avoid coating the sides of the column.
-
Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove any air bubbles. Never let the solvent level drop below the top of the silica bed, as this can cause cracking and channeling, leading to poor separation.[6]
-
Once the silica has settled, add another 1-2 cm layer of sand on top to prevent disruption of the silica bed during sample loading.
Sample Loading:
-
Dissolve the crude 4-propylcoumarin (1g) in a minimal amount of a suitable solvent (e.g., 2-3 mL of dichloromethane).
-
Using a pipette, carefully apply the dissolved sample solution evenly onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb completely into the silica bed. Rinse the flask with a small amount of the initial mobile phase and add this to the column to ensure complete transfer.
Elution and Fraction Collection:
-
Carefully fill the column with the initial mobile phase (95:5 n-Hexane:EtOAc).
-
Begin elution by opening the stopcock and applying gentle air pressure (if using flash chromatography) to achieve a flow rate of approximately 5 cm/minute solvent drop.[5]
-
Collect the eluent in fractions (e.g., 20 mL per fraction in test tubes or vials).
-
Implement a gradient elution as determined by the TLC analysis. A typical gradient profile is outlined in the table below. The rationale for the gradient is to first elute the very non-polar impurities with a weak eluent, then increase the eluent strength to mobilize and elute the target compound, and finally wash off any highly polar impurities.
| Chromatographic Parameters Summary | |
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (40-63 µm) |
| Column Dimensions | 40g Pre-packed or self-packed |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Flow Rate | 40 mL/min |
| Detection Wavelength | 254 nm and 320 nm |
| Gradient Program: | |
| 0-2 Column Volumes (CV) | 5% B (Isocratic hold) |
| 2-12 CV | 5% to 20% B (Linear gradient) |
| 12-15 CV | 20% B (Isocratic hold) |
| 15-17 CV | 100% B (Column wash) |
Workflow Diagram:
Caption: Workflow for the purification of 4-propylcoumarin.
Stage 3: Post-Purification Analysis
-
Fraction Analysis: Analyze every few fractions by TLC to track the elution of the product. Spot the fractions on a TLC plate, develop in the optimized solvent system (90:10 Hexane:EtOAc), and visualize under UV light.
-
Pooling and Concentration: Combine the fractions that contain the pure 4-propylcoumarin (as indicated by a single spot at the correct Rƒ).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the purified 4-propylcoumarin as a solid or oil.
-
Yield Calculation: Weigh the final product and calculate the percentage yield.
Purity Assessment
It is crucial to assess the purity of the final product using methods orthogonal to the purification technique.[7] While TLC provides a qualitative check, quantitative methods are required for confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity analysis.[8] A reverse-phase C18 column with a mobile phase of acetonitrile and water can be used.[1][9] Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of 4-propylcoumarin and detect the presence of any impurities with distinct proton or carbon signals.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. Coupled with GC (GC-MS) or LC (LC-MS), it is a powerful tool for identifying and quantifying trace impurities.[]
Example Results:
| Parameter | Result |
| Crude Sample Mass | 1.05 g |
| Purified Product Mass | 0.89 g |
| Yield | 84.8% |
| Appearance | White crystalline solid |
| Purity (by HPLC @ 276 nm) | >98.5% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation / Overlapping Bands | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. Start the column with a less polar solvent system. |
| Column was overloaded with sample. | Reduce the amount of crude material relative to the amount of silica gel (aim for 1:30 to 1:100 sample:silica ratio). | |
| Cracked or Channeled Silica Bed | Column ran dry during packing or running. | Ensure the solvent level never drops below the top of the silica bed. Pack the column carefully to avoid air bubbles. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Streaking on TLC / Tailing on Column | Sample is too acidic or basic. | Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase. |
| Sample is poorly soluble in the mobile phase. | Use a stronger, more polar solvent to initially dissolve and load the sample (e.g., dichloromethane). |
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Analysis of 7-hydroxy-4-propyl-2H-chromen-2-one
Abstract: This document provides a comprehensive guide to the analysis of 7-hydroxy-4-propyl-2H-chromen-2-one using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation, data acquisition, and spectral interpretation are outlined for researchers, scientists, and professionals in drug development. This guide also includes predicted spectral data and illustrates a potential biological signaling pathway associated with 7-hydroxycoumarins.
Introduction
This compound is a derivative of coumarin, a class of compounds widely recognized for their significant biological activities. Accurate structural elucidation and characterization are fundamental for understanding the structure-activity relationships (SAR) and for the quality control of synthesized compounds. NMR spectroscopy provides detailed information about the molecular structure, while mass spectrometry confirms the molecular weight and elemental composition.
Spectroscopic Data
While extensive experimental data for this specific molecule is not widely published, the following tables present predicted ¹H NMR, ¹³C NMR, and mass spectrometry data. These predictions are based on the analysis of structurally similar compounds, such as 7-hydroxy-4-methyl-2H-chromen-2-one, and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆, 400 MHz)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 6.15 | s | - | 1H |
| H-5 | ~ 7.60 | d | ~ 8.8 | 1H |
| H-6 | ~ 6.80 | dd | ~ 8.8, 2.4 | 1H |
| H-8 | ~ 6.72 | d | ~ 2.4 | 1H |
| 7-OH | ~ 10.5 | br s | - | 1H |
| -CH₂- (α) | ~ 2.65 | t | ~ 7.5 | 2H |
| -CH₂- (β) | ~ 1.60 | sext | ~ 7.5 | 2H |
| -CH₃ (γ) | ~ 0.95 | t | ~ 7.5 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆, 100 MHz)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 160.5 |
| C-3 | ~ 111.0 |
| C-4 | ~ 154.0 |
| C-4a | ~ 112.5 |
| C-5 | ~ 126.5 |
| C-6 | ~ 113.0 |
| C-7 | ~ 161.0 |
| C-8 | ~ 102.0 |
| C-8a | ~ 155.0 |
| -CH₂- (α) | ~ 33.0 |
| -CH₂- (β) | ~ 22.0 |
| -CH₃ (γ) | ~ 13.5 |
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data (Ionization Mode: ESI+)
| Adduct | Calculated m/z |
| [M+H]⁺ | 205.0859 |
| [M+Na]⁺ | 227.0678 |
| [M+K]⁺ | 243.0418 |
| [M+NH₄]⁺ | 222.1125 |
Experimental Protocols
The following are generalized protocols and may require optimization based on the specific instrumentation used.
Protocol 1: NMR Sample Preparation
-
Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of purified this compound. For ¹³C NMR, a larger amount of 20-50 mg is recommended.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is suitable for dissolving the compound and allows for the observation of the hydroxyl proton.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Use a vortex mixer or brief sonication if necessary to ensure complete dissolution.
-
Transfer: With a glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particulates.
Protocol 2: NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum (δ ~39.52 ppm).
Protocol 3: Mass Spectrometry Data Acquisition
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
-
LC-MS Method (Optional, for sample introduction):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Direct Infusion Method:
-
Infuse the diluted sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 6-10 L/min.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Analyze the resulting spectrum for the presence of the predicted ions (Table 3) to confirm the molecular weight of the compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Spectroscopic Analysis.
Potential Signaling Pathway
7-Hydroxycoumarins have been reported to modulate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation and survival.[1][2]
Caption: Inhibition of the MAPK Signaling Pathway.
Conclusion
The protocols and data presented in this application note provide a solid framework for the spectroscopic analysis of this compound. By combining ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, researchers can confidently verify the structure and purity of this compound, which is essential for further investigation into its biological properties and potential therapeutic applications.
References
- 1. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Fluorescence Quantum Yield of Coumarin Derivatives
Introduction
The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2] Coumarin and its derivatives are a vital class of heterocyclic compounds widely used in drug development, fluorescent probes, and bioimaging due to their significant biological activities and favorable photophysical properties.[3][4][] A high quantum yield is often a desirable characteristic, indicating a brighter fluorescent molecule which enhances signal detection in various assays.[2] Therefore, the accurate determination of the fluorescence quantum yield is critical for the characterization, validation, and selection of coumarin derivatives for specific applications in research and medicine.[1][6]
This application note details the protocol for measuring the fluorescence quantum yield of coumarin derivatives using the relative method, which is the most commonly employed technique due to its accuracy and accessibility with standard laboratory equipment.[1][7][8] The absolute method, while more direct, requires specialized instrumentation such as an integrating sphere.[1][9][10]
Principle of the Relative Method
The relative method for determining fluorescence quantum yield involves comparing the fluorescence properties of a test sample to a well-characterized fluorescent standard with a known quantum yield (Φr).[11] The underlying principle is that if a standard and a sample solution absorb the same number of photons at a specific excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[1][11]
To ensure accuracy and minimize errors from inner filter effects, a comparative method involving a series of dilutions is used.[11][12] By plotting the integrated fluorescence intensity versus absorbance for several dilute solutions (absorbance < 0.1), a linear relationship is obtained.[8][11] The gradient (slope) of this plot is proportional to the quantum yield.[8][11] The quantum yield of the sample (Φs) is then calculated using the following equation:
Φs = Φr * (Grads / Gradr) * (ns2 / nr2) [1][2][11]
Where:
-
Φs and Φr are the fluorescence quantum yields of the sample and the reference standard, respectively.
-
Grads and Gradr are the gradients (slopes) from the plots of integrated fluorescence intensity versus absorbance for the sample and the reference standard.
-
ns and nr are the refractive indices of the solvents used for the sample and the reference standard, respectively. (Note: If the same solvent is used for both, this term (ns2 / nr2) equals 1).
Experimental Protocol
This protocol provides a step-by-step methodology for the relative determination of the fluorescence quantum yield of a coumarin derivative.
Instrumentation and Materials
-
Spectrofluorometer: A calibrated instrument capable of providing corrected emission spectra, equipped with a monochromatic excitation source (e.g., Xenon arc lamp).[1][12]
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer for accurate absorbance measurements.[1][12]
-
Quartz Cuvettes: Matched 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.[11][12]
-
Fluorescence Standard: A reference compound with a well-documented and stable quantum yield. The standard's absorption and emission spectra should ideally overlap with the sample's spectra.[12][13] For coumarin derivatives, which typically absorb in the 350-450 nm range and emit in the blue-green region, suitable standards are listed in Table 1.[][12]
-
Coumarin Sample: The coumarin derivative to be analyzed.
-
Solvent: Spectroscopic grade solvent. It is crucial to use the same solvent for both the sample and the standard to minimize variations in the refractive index.[12]
Selection of Reference Standard and Excitation Wavelength
-
Choose a reference standard with a known quantum yield (Φr) that is soluble in the same solvent as the test sample. The standard's absorption spectrum should overlap with that of the sample.[13][14]
-
Select an excitation wavelength (λex) at which both the sample and the standard exhibit significant absorbance, preferably in a region where their absorption spectra overlap.[1][13] To minimize inner filter effects, absorbance values should be kept low (ideally between 0.02 and 0.05).[11][13]
Sample Preparation
-
Stock Solutions: Prepare concentrated stock solutions of both the coumarin sample and the reference standard in the chosen spectroscopic grade solvent.
-
Serial Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength (λex) for all solutions is within the range of approximately 0.01 to 0.1.[11]
Absorbance and Fluorescence Measurements
-
Absorbance Spectra: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank reference. Determine the precise absorbance value at the chosen excitation wavelength (λex) for each solution.[2]
-
Fluorescence Emission Spectra:
-
Set the spectrofluorometer to the chosen excitation wavelength (λex). Ensure that the excitation and emission slit widths are kept constant for all measurements.[11][13]
-
Record the fluorescence emission spectrum for each diluted solution of the sample and the standard. The scan range should cover the entire emission profile of the compound.
-
Record the emission spectrum of the pure solvent (blank) under the identical conditions to correct for background and Raman scattering.[1]
-
Data Analysis
-
Correct Spectra: Subtract the solvent's blank emission spectrum from each of the recorded sample and standard emission spectra.[1]
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.[1][11]
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).[1][8]
-
Determine Gradients: Perform a linear regression (fit) on each plot. The gradient (slope) of the resulting line is the value for 'Grad' (Grads for the sample and Gradr for the standard). The plot should be linear, confirming the absence of significant inner filter effects.[11]
-
Calculate Quantum Yield: Use the calculated gradients, the known quantum yield of the standard (Φr), and the refractive indices of the solvents (n) to calculate the quantum yield of the coumarin sample (Φs) using the primary equation.[11]
Data Presentation
Quantitative data for reference standards are crucial for accurate measurements.
Table 1: Quantum Yield Values of Common Coumarin Derivatives and Standards.
| Compound | Solvent | Quantum Yield (Φf) | Reference(s) |
|---|---|---|---|
| Reference Standards | |||
| Quinine Sulfate | 0.1 M H₂SO₄ | 0.55 | [15] |
| Coumarin 1 | Ethanol | 0.73 | [2] |
| Coumarin 102 | Ethanol | 0.76 | [2] |
| Coumarin 153 | Ethanol | 0.53 | [2] |
| Example Coumarin Derivatives | |||
| Coumarin 30 | Acetonitrile | 0.67 | [2] |
| Coumarin 314 | Ethanol | 0.68 | [2] |
| Coumarin 343 | Varies | 0.63 | [2] |
| Coumarin Derivative (4e) | DMSO | 0.83 |[2][16] |
Note: The quantum yield of fluorescent dyes can be highly dependent on the solvent and other environmental factors like pH and temperature. The data presented are for comparative purposes, and it is recommended to use a standard in the same solvent as the sample.[1][17]
Visualized Workflow
The following diagram illustrates the logical workflow for the relative determination of fluorescence quantum yield.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. agilent.com [agilent.com]
- 9. jasco-global.com [jasco-global.com]
- 10. edinst.com [edinst.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 14. shimadzu.com [shimadzu.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Coumarin Compound Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Coumarin and its derivatives represent a diverse class of naturally occurring and synthetic compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of coumarin compounds, along with data presentation guidelines and visualizations of key signaling pathways and experimental workflows.
Section 1: Cytotoxicity and Anti-Proliferative Activity
A fundamental step in evaluating the therapeutic potential of coumarin compounds is to determine their cytotoxic and anti-proliferative effects on relevant cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.[3]
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from established methods for assessing cell viability in response to treatment with coumarin compounds.[3][4][5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.[3]
Materials:
-
Target cell line (e.g., cancer cell lines like MCF-7, A549, or macrophage cell lines like RAW 264.7)[6][7]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4][8]
-
Coumarin test compound
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 16% SDS in 40% DMF, pH 4.7)[3][9]
-
96-well flat-bottom plates[4]
-
Phosphate-Buffered Saline (PBS)[3]
-
Microplate reader[3]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the coumarin compound in DMSO.
-
Prepare a series of dilutions of the coumarin compound in culture medium. It is advisable to perform a range-finding experiment first. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.[4]
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the desired concentrations of the compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).[3]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[4]
-
Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[4][9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[3][4]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:[3] % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[3]
Data Presentation: Cytotoxicity of Coumarin Compounds
The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for various coumarin derivatives across different cancer cell lines.
| Coumarin Derivative | Cell Line | Assay | IC₅₀ Value | Reference |
| Umbelliferone | MDA-MB-231 | CCK-8 | 15.56 µM | [7] |
| Umbelliferone | MCF-7 | CCK-8 | 10.31 µM | [7] |
| Farnesiferol B | MCF-7 | MTS | 42.1 µM | [7] |
| Chalepin | MCF-7 | MTT | 8.5 µg/mL | [7] |
| Chalepin | MDA-MB-231 | MTT | 19.8 µg/mL | [7] |
| Coumarin-Monastrol Hybrid | MCF-7 | MTT | 2.42 µM | [7] |
| Coumarin-Monastrol Hybrid | T-47D | MTT | 3.13 µM | [7] |
| Coumarin-Monastrol Hybrid | MDA-MB-231 | MTT | 3.9 µM | [7] |
| Compound 26d | A549 | MTT | 0.28 ± 0.04 µM | [11] |
| Compound 52d | HT-29 | MTT | 0.25 ± 0.004 µM | [11] |
| Compound 52d | HCT-116 | MTT | 0.26 ± 0.016 µM | [11] |
| 8-Isopentenyloxy coumarin | PC-3 | Alamar Blue | 24.57 µg/mL (72h) | [12] |
Visualization: MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Section 2: Anti-Inflammatory Activity
Many coumarin compounds exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators.[13][14] The following protocols are designed to assess the anti-inflammatory potential of coumarin derivatives in vitro using the RAW 264.7 murine macrophage cell line.[8]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
Principle: This assay measures the accumulation of nitrite, a stable product of nitric oxide (NO), in the cell culture supernatant. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the NO concentration.[8]
Materials:
-
RAW 264.7 murine macrophage cell line[8]
-
Complete DMEM medium[8]
-
Lipopolysaccharide (LPS)[8]
-
Coumarin test compound
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)[8]
-
Sodium nitrite standard solution
-
96-well plates[14]
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.[8]
-
Pre-treat the cells with various concentrations of the coumarin derivatives for 1-2 hours.[8]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation. Include a control group without LPS stimulation.
-
Incubate the cells for a further 24 hours to allow for the production of NO.[8]
-
-
Griess Reaction:
-
Absorbance Measurement and Analysis:
Experimental Protocol: Pro-Inflammatory Cytokine Quantification (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.[8][13]
Materials:
-
Cell culture supernatant (from the NO production assay or a parallel experiment)
-
ELISA kits specific for the cytokines of interest (e.g., mouse TNF-α, IL-6, IL-1β)[8]
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, the procedure involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate that produces a measurable color change.
-
The absorbance is read at the appropriate wavelength, and the cytokine concentrations are determined from a standard curve.
Data Presentation: Anti-inflammatory Activity of Coumarin Compounds
| Compound | Cell Line | Target/Assay | Effective Concentration / IC₅₀ | Reference |
| Coumarin | RAW 264.7 | NO Production | Inhibition at 10 µM | [13] |
| Coumarin | RAW 264.7 | IL-6 Production | Inhibition at 10 µM | [13] |
| Coumarin | RAW 264.7 | TNF-α Production | Inhibition at 10 µM | [13] |
| Scopoletin | RAW 264.7 | NO Production (iNOS) | IC₅₀: ~25 µM | [14] |
| Scopoletin | RAW 264.7 | Pro-inflammatory Cytokines | Inhibition at 1-10 µg/ml | [14] |
| Esculetin | RAW 264.7 | NF-κB and MAPK pathway | Inhibition at 10, 25, 50 µM | [14] |
Visualization: Anti-Inflammatory Assay Workflow
Caption: Experimental workflow for assessing anti-inflammatory activity.
Section 3: Apoptosis Induction
Coumarins can exert their anti-cancer effects by inducing apoptosis (programmed cell death).[15][16] The following protocols describe methods to detect and quantify apoptosis in cells treated with coumarin compounds.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[17][18]
Materials:
-
Coumarin test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells (e.g., 5 x 10⁵ cells/well in a 24-well plate) and treat with the coumarin compound at the desired concentration (e.g., IC₅₀ value) for various time points (e.g., 12, 18, 24 hours).[18]
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Experimental Protocol: Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2 family proteins (e.g., Bcl-2, Bax) and caspases (e.g., caspase-3, -8, -9).[16][17]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies specific for apoptosis-related proteins (e.g., anti-Bcl-2, anti-caspase-9)[16][19]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with the coumarin compound for the desired time.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[20]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[22]
-
Incubate the membrane with the primary antibody overnight at 4°C.[21]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[23]
-
-
Detection:
-
Wash the membrane and add a chemiluminescent substrate.
-
Capture the signal using an imaging system. The intensity of the bands corresponds to the protein expression level.
-
Visualization: Key Signaling Pathways in Coumarin-Induced Apoptosis
Coumarins can induce apoptosis through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic pathways. They can also modulate pathways like PI3K/Akt that regulate cell survival.[15][24]
Caption: Key signaling pathways modulated by coumarins to induce apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. origene.com [origene.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. bio-rad.com [bio-rad.com]
- 24. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-hydroxy-4-propyl-2H-chromen-2-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, protocols, and data for the synthesis of 7-hydroxy-4-propyl-2H-chromen-2-one, a valuable coumarin derivative. The primary synthesis route discussed is the Pechmann condensation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via Pechmann condensation.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield is a common issue in Pechmann condensations.[1] Systematically check the following factors:
-
Catalyst Choice and Concentration: Strong acids like concentrated sulfuric acid are typically used.[2] Insufficient catalyst or a less active catalyst can lead to incomplete reaction. However, excessively harsh conditions can cause charring and side reactions. Consider alternative catalysts like trifluoroacetic acid or solid acid catalysts (e.g., Amberlyst-15), which may offer better yields and easier workup.[3][4]
-
Temperature Control: The initial mixing of reagents, particularly with sulfuric acid, is highly exothermic.[5] Maintain a low temperature (typically <10°C) during the addition of reagents to prevent degradation of the starting materials.[6][7] After the initial addition, the reaction is often allowed to proceed at room temperature.[2]
-
Reaction Time: Pechmann condensations can require extended reaction times, sometimes up to 18-24 hours, to proceed to completion at room temperature.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
-
Purity of Reagents: Ensure the resorcinol is pure and the β-ketoester (ethyl 2-oxohexanoate) has not hydrolyzed. The presence of water can interfere with the acidic catalyst.
Q2: I am observing significant charring or a dark, tar-like consistency in my reaction mixture. How can this be prevented?
A2: Charring is typically caused by overly aggressive reaction conditions. To mitigate this:
-
Maintain Low Temperatures: Strictly control the temperature during the addition of the acid catalyst, keeping it below 10°C using an ice-salt bath.[6]
-
Dispersal of Reagents: Ensure efficient stirring throughout the reagent addition to avoid localized overheating.
-
Catalyst Choice: Consider using a milder condensing agent. While sulfuric acid is effective, polyphosphoric acid (PPA) can sometimes complete the reaction faster and at a more controlled temperature (e.g., 75-80°C), potentially reducing charring.[8]
Q3: The final product is difficult to purify and appears oily or discolored after workup. What are the best purification strategies?
A3: Purification can be challenging due to the phenolic hydroxyl group and potential side products.
-
Initial Workup: The standard procedure involves pouring the reaction mixture into a large volume of crushed ice and water to precipitate the crude product.[6][7] This helps to dilute the strong acid and solidify the coumarin.
-
Base Wash: An effective purification step involves dissolving the crude product in a dilute aqueous base (e.g., 5-10% NaOH) and then filtering to remove insoluble impurities.[9] The desired product can then be re-precipitated by acidifying the filtrate with an acid like HCl.[10]
-
Recrystallization: Recrystallization from ethanol or an ethanol-water mixture is the most common method for obtaining pure crystalline product.[8][9]
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.[11]
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most straightforward method.[11]
-
Procedure: Periodically take a small aliquot from the reaction mixture, carefully quench it in a separate vial with water, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a suitable mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting materials (resorcinol and the β-ketoester) and the appearance of a new, typically more fluorescent spot, indicates product formation.
Data Presentation: Catalyst and Condition Optimization
The choice of acid catalyst is critical for the Pechmann condensation. While data for the specific synthesis of this compound is not widely published in comparative tables, extensive studies on the analogous synthesis of 7-hydroxy-4-methylcoumarin provide valuable insights into catalyst efficiency.
| Catalyst | Conditions | Yield (%) | Reference / Notes |
| Conc. H₂SO₄ | 5°C to Room Temp, 18h | ~88% | A highly effective and common catalyst, but requires careful temperature control.[2] |
| Trifluoroacetic Acid | Reflux | ~95-100% | Excellent yield, acts as both catalyst and solvent, but is more expensive.[3] |
| Polyphosphoric Acid (PPA) | 75-80°C, 20-25 min | Good | Offers significantly shorter reaction times compared to H₂SO₄.[8] |
| Amberlyst-15 | Solvent-free, Microwave | High | A reusable solid acid catalyst, offering a greener chemistry approach.[12] |
| Molecular Iodine | Toluene, Reflux | Good | A milder Lewis acid catalyst option.[13] |
Mandatory Visualizations
Synthesis and Troubleshooting Workflow
The following diagram illustrates the general workflow for the synthesis, including key decision points for troubleshooting common issues.
Caption: Workflow for Pechmann condensation and key troubleshooting checks.
Pechmann Condensation Mechanism
This diagram outlines the core chemical transformations in the acid-catalyzed synthesis of a coumarin from a phenol and a β-ketoester.[14]
References
- 1. Pechmann Condensation Mechanism Resorcinol [et-chem.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. 7 hydroxy 4-methyl coumarin | PPTX [slideshare.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. US2683149A - Process for the production of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pechmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Pechmann Condensation for 4-Propylcoumarin Synthesis
Welcome to the technical support hub for troubleshooting the Pechmann condensation synthesis of 4-propylcoumarins. This resource is tailored for researchers, scientists, and professionals in drug development, offering detailed guidance to overcome common experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the essential starting materials for synthesizing 4-propylcoumarins via Pechmann condensation?
The synthesis of 4-propylcoumarins through Pechmann condensation requires a phenol and a β-ketoester, specifically ethyl butyrylacetate (also known as ethyl 2-propylacetoacetate). The reaction is conducted under acidic conditions[1].
Q2: Could you outline the general mechanism of the Pechmann condensation?
The Pechmann condensation is an acid-catalyzed reaction that proceeds through three primary steps[1][2][3]:
-
Transesterification: The reaction initiates with the acid-catalyzed transesterification between the phenol and the β-ketoester.
-
Intramolecular Electrophilic Aromatic Substitution (Hydroxyalkylation): The intermediate then undergoes an intramolecular cyclization where the activated carbonyl group attacks the aromatic ring at the ortho position to the hydroxyl group.
-
Dehydration: The final step involves the elimination of a water molecule to form the stable coumarin ring system[1][3].
Q3: What types of catalysts are effective for the synthesis of 4-propylcoumarins?
A variety of acid catalysts can be employed for the Pechmann condensation. The choice of catalyst can significantly impact the reaction rate and yield. Common catalysts include:
-
Brønsted acids: Concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl), phosphoric acid (H₃PO₄), and p-toluenesulfonic acid (p-TsOH) are frequently used[2].
-
Lewis acids: Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄) are also effective condensing agents[1].
-
Solid acid catalysts: Heterogeneous catalysts like Amberlyst-15, zeolites, and sulfated zirconia are gaining popularity due to their ease of separation and potential for recycling[1].
Troubleshooting Guide for Low Yield
Q4: My Pechmann condensation is resulting in a low yield of 4-propylcoumarin. What are the likely causes and how can I address them?
Low yields in the Pechmann condensation for 4-propylcoumarins can stem from several factors. Below is a systematic guide to troubleshoot and optimize your reaction.
Issue 1: Suboptimal Reaction Conditions
-
Temperature: The reaction temperature is a critical parameter. A temperature that is too low can lead to an incomplete reaction, while excessively high temperatures can cause decomposition of starting materials or the product, often indicated by the formation of tar[1]. It is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Some Pechmann condensations can be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extending the reaction time may be necessary.
Issue 2: Catalyst Inefficiency
-
Catalyst Choice: The reactivity of the phenol plays a significant role in catalyst selection. Phenols with electron-donating groups are more reactive and may proceed with milder catalysts. Conversely, phenols with electron-withdrawing groups may necessitate harsher conditions, such as a stronger acid or higher temperatures[1]. If you are experiencing low yield, consider switching to a more potent catalyst.
-
Catalyst Loading: The amount of catalyst used can be crucial. Typically, catalyst loading ranges from 5 to 25 mol%. If you suspect insufficient catalytic activity, a stepwise increase in the catalyst amount may improve the yield[1]. However, an excess of catalyst can also promote side reactions.
Issue 3: Reactant Quality and Stoichiometry
-
Purity of Reactants: Ensure that the phenol and ethyl butyrylacetate are of high purity. Impurities can inhibit the reaction or lead to the formation of side products.
-
Anhydrous Conditions: Moisture can deactivate some acid catalysts, particularly Lewis acids. It is advisable to use anhydrous reagents and solvents and to dry the glassware thoroughly before use.
Issue 4: Formation of Side Products
-
Side Reactions: The Pechmann condensation can be accompanied by side reactions that consume starting materials and reduce the yield of the desired product. Overly acidic conditions or high temperatures can promote the formation of byproducts[2].
-
Purification Challenges: The presence of side products can complicate the purification process, leading to losses of the desired 4-propylcoumarin.
Issue 5: Product Isolation and Purification
-
Oily Product: The presence of a propyl group can lower the melting point of the coumarin, potentially resulting in an oily product that is difficult to crystallize. In such cases, purification by column chromatography is a suitable alternative[1].
-
Work-up Procedure: Ensure that the work-up procedure is optimized to minimize product loss. This includes complete extraction of the product from the reaction mixture and careful removal of the solvent.
Data Presentation
The following tables summarize the impact of different catalysts and reaction conditions on the yield of coumarin synthesis. While much of the available data is for 4-methylcoumarins, these trends are generally applicable to the synthesis of 4-propylcoumarins.
Table 1: Comparison of Catalytic Systems for the Synthesis of 7-Hydroxy-4-methylcoumarin
| Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| H₂SO₄ | Room Temp | 18 h | 80 | [4] |
| Amberlyst-15 | 110 | 100 min | 95 | [5] |
| SnCl₂·2H₂O (10 mol%) | 100 | 260 s | 55.25 | [6] |
| InCl₃ (3 mol%) | Room Temp | 5 min | 95 | [7] |
| Starch Sulfuric Acid | 80 | 30 min | 85 | [8] |
| PVP-supported Phosphotungstic Acid | 110 | 2 h | 96.73 | [9] |
Table 2: Effect of Catalyst Loading on the Yield of 7-Hydroxy-4-methylcoumarin
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 5 | 67 | [10] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | 88 | [10] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 15 | 88 | [10] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 7-Hydroxy-4-propylcoumarin
This protocol is adapted from the synthesis of 4-propyl coumarin derivatives using ethyl butyroacetate[11].
-
Reactants:
-
Resorcinol (1.3 g)
-
Ethyl butyroacetate (2.0 g)
-
Sulfuric acid (75%, 15 c.c.)
-
-
Procedure:
-
To a mixture of ethyl butyroacetate and resorcinol, slowly add the sulfuric acid.
-
Allow the reaction mixture to stand overnight.
-
Pour the reaction mixture into powdered ice.
-
Filter the resulting yellow solid.
-
The crude product can be further purified by recrystallization from dilute alcohol.
-
Protocol 2: General Procedure for Pechmann Condensation using a Heterogeneous Catalyst
This is a general procedure that can be adapted for the synthesis of 4-propylcoumarins.
-
Reactants:
-
Phenol (1 mmol)
-
Ethyl butyrylacetate (1.1 mmol)
-
Acid catalyst (e.g., Amberlyst-15, 10 mol%)
-
-
Procedure:
-
Combine the phenol, ethyl butyrylacetate, and acid catalyst in a round-bottom flask.
-
Heat the reaction mixture in an oil bath to the desired temperature (e.g., 110°C) with stirring[5].
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
Dissolve the mixture in a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Pechmann Condensation Mechanism
Caption: Mechanism of the Pechmann condensation for 4-propylcoumarin synthesis.
Experimental Workflow for Pechmann Condensation
Caption: General experimental workflow for Pechmann condensation.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low yield in 4-propylcoumarin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. jetir.org [jetir.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: Optimizing Catalyst for 4-Alkylcoumarin Synthesis
Welcome to the Technical Support Center for the synthesis of 4-alkylcoumarins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing 4-alkylcoumarins?
A1: The most prevalent and versatile method for synthesizing 4-alkylcoumarins is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[1][2] Common β-ketoesters for this synthesis include ethyl acetoacetate for 4-methylcoumarins and ethyl propionylacetate or ethyl butyrylacetate for 4-ethyl and 4-propylcoumarins, respectively.
Q2: How do I select the appropriate catalyst for my 4-alkylcoumarin synthesis?
A2: Catalyst selection is critical and depends on the reactivity of your phenol and the desired reaction conditions (e.g., temperature, solvent).
-
Brønsted Acids: Strong Brønsted acids like sulfuric acid, p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid are traditional and effective catalysts.[3][4] However, they can be corrosive and difficult to separate from the reaction mixture.
-
Lewis Acids: Lewis acids such as ZnCl₂, AlCl₃, FeCl₃, and BiCl₃ are also widely used.[3][5] They are particularly effective for less reactive phenols. Some Lewis acids, like Sc(OTf)₃ and Mg(NTf₂)₂, are known to be stable in the presence of water.[3]
-
Heterogeneous Catalysts: Solid acid catalysts like sulfated zirconia, zeolites, Amberlyst-15, and various functionalized silica or magnetic nanoparticles offer significant advantages, including easier separation, potential for reuse, and often milder reaction conditions.[6][7][8][9]
Q3: Can I reuse my catalyst? If so, how?
A3: Yes, catalyst reusability is a key advantage of heterogeneous catalysts. For example, nano-crystalline sulfated-zirconia and poly(4-vinylpyridinium) hydrogen sulfate have been shown to be reusable for multiple reaction cycles with minimal loss of activity.[6][10] To reuse a solid catalyst, it should be recovered from the reaction mixture by filtration, washed with a suitable solvent to remove any adsorbed products or byproducts, and then dried before being used in a subsequent reaction.
Q4: What are the main causes of low yield in 4-alkylcoumarin synthesis?
A4: Low yields can stem from several factors:
-
Inactive Catalyst: The catalyst may be deactivated by moisture or other impurities.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.
-
Poor Substrate Reactivity: Phenols with electron-withdrawing groups are less reactive and may require harsher conditions or a more active catalyst.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: Catalyst may be old, hydrated, or poisoned. | Use a fresh batch of catalyst. For moisture-sensitive catalysts like ZnCl₂, ensure anhydrous conditions. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. | Optimize the catalyst loading. A typical starting point for heterogeneous catalysts is 10-20 mol%.[6] | |
| Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | Cautiously increase the reaction temperature while monitoring for byproduct formation using TLC. | |
| Poorly Reactive Phenol: Phenols with electron-withdrawing groups are less nucleophilic. | Use a stronger acid catalyst (e.g., a superacid like sulfated zirconia) or a higher reaction temperature.[6] | |
| Formation of Multiple Products/Side Reactions | High Reaction Temperature: Elevated temperatures can lead to the formation of undesired byproducts. | Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration might improve selectivity. |
| Incorrect Stoichiometry: An excess of one reactant can lead to side reactions. | Ensure the correct stoichiometric ratio of phenol to β-ketoester. A slight excess of the β-ketoester is sometimes used. | |
| Isomer Formation: With unsymmetrical phenols, multiple isomers of the 4-alkylcoumarin can be formed. | The choice of catalyst can influence regioselectivity. It may be necessary to screen different catalysts (both Brønsted and Lewis acids) to optimize for the desired isomer. | |
| Catalyst Deactivation (Especially with Reusable Catalysts) | Poisoning: Impurities in the starting materials or solvent can poison the active sites of the catalyst. | Ensure the use of high-purity starting materials and solvents. Pre-treating the feedstock to remove potential poisons may be necessary.[11][12] |
| Coking/Fouling: Carbonaceous deposits can block the active sites of the catalyst.[2][12] | The catalyst can sometimes be regenerated by calcination (heating to a high temperature in the presence of air) to burn off the carbon deposits. The specific regeneration protocol will depend on the catalyst. | |
| Sintering: At high temperatures, the catalyst particles can agglomerate, leading to a loss of surface area and activity.[12] | Operate the reaction at the lowest effective temperature to minimize sintering. | |
| Difficulty in Product Purification | Catalyst Residue: Homogeneous catalysts can be difficult to separate from the product. | For homogeneous catalysts, a thorough aqueous workup is necessary. Consider switching to a heterogeneous catalyst for easier separation by filtration. |
| Unreacted Starting Materials: Incomplete reaction leads to a mixture of product and starting materials. | Monitor the reaction by TLC to ensure it goes to completion. Optimize reaction time and temperature accordingly. |
Data Presentation
The following tables summarize quantitative data for the synthesis of 4-methylcoumarins using various catalytic systems. While specific data for longer-chain 4-alkylcoumarins is less common in the literature, these tables provide a useful starting point for catalyst selection and reaction optimization.
Table 1: Comparison of Catalysts for the Synthesis of 7-Hydroxy-4-methylcoumarin
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sulfated Zirconia (nano-crystalline) | Solvent-free | 150 | 1 h | 95 | [6] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Solvent-free | 120 | 30 min | 88 | [5] |
| Poly(4-vinylpyridinium) hydrogen sulfate | Solvent-free (ultrasound) | Room Temp. | 5 min | 96 | [10] |
| Tetrabutylammonium bromide (TBAB) / K₂CO₃ | Solvent-free | Room Temp. | 18 min | 92 | [13] |
Table 2: Optimization of Reaction Conditions for Bis-(4-hydroxycoumarin-3-yl)methanes using CoCl₂·6H₂O
This table provides data for a related coumarin synthesis and can offer insights into effective catalyst systems.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 10 | EtOH/H₂O | 70 | 2 | 98 | [14] |
Experimental Protocols
Detailed Methodology for the Synthesis of 7-Hydroxy-4-methylcoumarin using Sulfated Zirconia
This protocol is adapted from the work of Reddy et al. and provides a representative example of a solvent-free synthesis using a reusable heterogeneous catalyst.[6]
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Nano-crystalline sulfated zirconia catalyst
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, take a mixture of resorcinol (10 mmol) and ethyl acetoacetate (10 mmol).
-
Catalyst Addition: Add the nano-crystalline sulfated zirconia catalyst (typically 10-20% by weight of the reactants).
-
Reaction Conditions: Heat the reaction mixture at 150 °C for 1 hour with stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Add ethanol to the flask and stir to dissolve the product.
-
Catalyst Recovery: Filter the mixture to recover the solid sulfated zirconia catalyst. The catalyst can be washed with ethanol, dried, and stored for future use.
-
Product Isolation: The filtrate is concentrated under reduced pressure to obtain the crude product.
-
Purification: The crude product is purified by recrystallization from ethanol to afford pure 7-hydroxy-4-methylcoumarin.
Mandatory Visualization
Pechmann Condensation Mechanism
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Pechmann condensation for the synthesis of 4-alkylcoumarins.
Caption: Mechanism of the Pechmann Condensation for 4-Alkylcoumarin Synthesis.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for troubleshooting low yields in 4-alkylcoumarin synthesis.
Caption: A logical workflow for troubleshooting low yields in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis of 4-Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarins Synthesis and Transformation via C–H Bond Activation—A Review [mdpi.com]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. researchgate.net [researchgate.net]
- 13. ijnrd.org [ijnrd.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Hydroxy-4-propylcoumarin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and understand the nuances of synthesizing 7-hydroxy-4-propylcoumarin via the Pechmann condensation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of 7-hydroxy-4-propylcoumarin?
The synthesis is typically achieved through a Pechmann condensation. This reaction involves the acid-catalyzed condensation of resorcinol with an ethyl butyrylacetate (a β-ketoester). The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) and subsequent dehydration to form the final coumarin ring structure.
Q2: Which catalysts are most effective for this synthesis?
Strong Brønsted acids are generally the most effective catalysts for favoring coumarin formation. Commonly used catalysts include:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Polyphosphoric Acid (PPA)
-
Solid acid catalysts like Amberlyst-15
The choice of catalyst can significantly impact reaction time and temperature requirements, as well as the side product profile.
Q3: What are the key reaction parameters to control?
The critical parameters to control are:
-
Temperature: The reaction is often initiated at a low temperature (0-10 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature or with gentle heating. Higher temperatures can lead to increased side product formation.
-
Reaction Time: The reaction time can vary from minutes to hours depending on the catalyst and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Purity of Reactants: The use of pure resorcinol and freshly distilled ethyl butyrylacetate is recommended to avoid side reactions and improve yield.
Q4: How is the product typically isolated and purified?
The crude product is often isolated by quenching the reaction mixture in ice-cold water, which causes the 7-hydroxy-4-propylcoumarin to precipitate. The precipitate can then be collected by filtration. Purification is commonly achieved by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst | - Ensure the use of a strong acid catalyst like concentrated H₂SO₄ or PPA. - For solid catalysts like Amberlyst-15, ensure it is properly activated and used in the correct proportion. |
| 2. Low Reaction Temperature | - While the initial addition should be at a low temperature, the reaction may require warming to room temperature or gentle heating to proceed to completion. | |
| 3. Insufficient Reaction Time | - Monitor the reaction progress using TLC. If starting materials are still present, extend the reaction time. | |
| 4. Impure Reactants | - Use high-purity resorcinol and freshly distilled ethyl butyrylacetate. | |
| Formation of a Significant Amount of Side Products | 1. High Reaction Temperature | - Elevated temperatures can promote the formation of chromones, self-condensation of ethyl butyrylacetate, and degradation of the desired product. Maintain the recommended temperature profile. |
| 2. Incorrect Catalyst Choice | - Lewis acids like phosphorus pentoxide (P₂O₅) are known to favor the formation of chromone byproducts.[1] Use a Brønsted acid like H₂SO₄ to favor coumarin synthesis. | |
| 3. Prolonged Reaction Time | - Over-extending the reaction time can lead to the formation of degradation products. Stop the reaction once TLC indicates the consumption of the limiting reagent. | |
| Product is Darkly Colored or Oily | 1. Presence of Polymeric Byproducts | - High temperatures can lead to the formation of polymeric materials. Ensure adequate temperature control. |
| 2. Incomplete Reaction | - Unreacted starting materials or intermediates can result in an impure, oily product. Ensure the reaction goes to completion. | |
| 3. Inefficient Purification | - Perform a thorough workup, including washing the crude product with cold water. - Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to remove colored impurities. |
Experimental Protocols
Key Experiment: Pechmann Condensation for 7-Hydroxy-4-propylcoumarin
This protocol is adapted from procedures for the synthesis of 4-alkyl-7-hydroxycoumarins.
Materials:
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Resorcinol
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Ethyl butyrylacetate
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Concentrated Sulfuric Acid (98%)
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Crushed Ice
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Ethanol
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Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid.
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In a separate beaker, dissolve resorcinol in ethyl butyrylacetate.
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Once the sulfuric acid is cooled to below 10 °C, add the resorcinol/ethyl butyrylacetate solution dropwise with constant stirring, ensuring the temperature of the reaction mixture remains below 10 °C.
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After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 18-24 hours. The progress of the reaction should be monitored by TLC.
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Pour the reaction mixture slowly into a beaker containing a large amount of crushed ice with vigorous stirring.
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A precipitate of crude 7-hydroxy-4-propylcoumarin will form.
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Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.
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Purify the crude product by recrystallization from an ethanol-water mixture to obtain pale yellow crystals.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of 4-substituted-7-hydroxycoumarins using different catalysts. While specific data for the 4-propyl derivative is limited, these values provide a good starting point for optimization.
| Catalyst | Starting Materials | Reaction Time | Temperature (°C) | Yield (%) |
| Conc. H₂SO₄ | Resorcinol, Ethyl acetoacetate | 18-22 hours | 5 → Room Temp | 80-88[2] |
| Polyphosphoric acid (PPA) | Resorcinol, Ethyl acetoacetate | 20-25 minutes | 75-80 | Not specified[2] |
| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | 100 minutes | 110 | ~95 |
Visualizations
Pechmann Condensation Workflow
Caption: Workflow for the synthesis of 7-hydroxy-4-propylcoumarin.
Main and Side Reaction Pathways
Caption: Main reaction and potential side reactions.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues.
References
Technical Support Center: Purification of 4-Propyl-7-Hydroxycoumarin
Welcome to the technical support center for the purification of 4-propyl-7-hydroxycoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this coumarin derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 4-propyl-7-hydroxycoumarin?
A1: While specific impurities depend on the synthetic route, common contaminants in coumarin synthesis include unreacted starting materials (e.g., resorcinol and an appropriate β-ketoester), side-products from condensation reactions, and isomers. In the case of 4-propyl-7-hydroxycoumarin, potential impurities could be isomeric byproducts or products from side-reactions related to the Pechmann condensation.[1]
Q2: Which analytical techniques are recommended for assessing the purity of 4-propyl-7-hydroxycoumarin?
A2: The following analytical techniques are highly effective for determining the purity of your compound:
-
Thin-Layer Chromatography (TLC): A rapid and straightforward method for the qualitative assessment of impurity presence. It is also invaluable for monitoring the progress of column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve closely related impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, confirming the desired product's identity and revealing the presence of any structural isomers or other impurities.
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Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Q3: What are the primary purification methods for 4-propyl-7-hydroxycoumarin?
A3: The two primary methods for purifying 4-propyl-7-hydroxycoumarin are recrystallization and column chromatography.
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Recrystallization: This is an effective technique for removing impurities with different solubility profiles from the desired compound. The choice of solvent is critical for successful recrystallization.
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Column Chromatography: This is a highly versatile method for separating the target compound from impurities with similar polarities. Silica gel is a commonly used stationary phase for coumarin purification.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 4-propyl-7-hydroxycoumarin.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound may be melting in the hot solvent before it dissolves, or the solvent may be too nonpolar. The cooling rate might be too rapid. | - Use a solvent with a higher boiling point. - Add a co-solvent to decrease the overall polarity. - Allow the solution to cool more slowly. Seeding the solution with a pure crystal can also induce crystallization. |
| Poor recovery of the product | The chosen solvent has too high a solubility for the coumarin, even at low temperatures.[1] | - Experiment with different single or mixed solvent systems to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1] Common choices for coumarins include ethanol/water or ethyl acetate/hexane mixtures.[1] |
| Crystals are colored | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC/HPLC after chromatography | The polarity of the mobile phase is not optimal for separating the compound from its impurities. The column may have been overloaded with the sample. | - Adjust the polarity of the mobile phase. For silica gel chromatography of coumarins, a mixture of a non-polar solvent (like hexane or chloroform) and a polar solvent (like ethyl acetate or methanol) is common.[2] A shallow gradient of the polar solvent can improve separation. - Reduce the amount of sample loaded onto the column. |
| Product elutes too quickly or too slowly | The mobile phase is too polar or not polar enough, respectively. | - If the product elutes too quickly (high Rf on TLC), decrease the polarity of the mobile phase. - If the product elutes too slowly (low Rf on TLC), increase the polarity of the mobile phase. |
| Streaking of spots on TLC/HPLC of collected fractions | The compound may be interacting too strongly with the stationary phase, or it could be due to the presence of acidic or basic impurities. The sample might not be fully dissolved when loaded. | - Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, to improve peak shape. - Ensure the crude product is fully dissolved in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, test the solubility of a small amount of the impure 4-propyl-7-hydroxycoumarin in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures like ethanol/water) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a larger flask, dissolve the impure compound in the minimum amount of the chosen hot solvent.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
General Silica Gel Column Chromatography Protocol
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude 4-propyl-7-hydroxycoumarin in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen mobile phase (e.g., a hexane/ethyl acetate mixture). The polarity of the mobile phase can be gradually increased to elute compounds of increasing polarity.
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-propyl-7-hydroxycoumarin.
Quantitative Data
The following table summarizes solubility information for structurally related coumarins, which can serve as a guideline for 4-propyl-7-hydroxycoumarin. Exact solubility will need to be determined empirically.
| Compound | Solvent | Solubility |
| 4-Hydroxycoumarin | Ethanol, DMSO, Dimethylformamide | ~30 mg/mL[3] |
| 4-Hydroxycoumarin | 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL[3] |
| 7-Hydroxycoumarin | Chloroform | Soluble[4] |
| 7-Hydroxy-4-methylcoumarin | Ethanol, Acetic acid, Alkali solution, Ammonia | Soluble[5] |
| 7-Hydroxy-4-methylcoumarin | Hot water, Ether, Chloroform | Slightly soluble[5] |
Visualizations
Caption: General purification workflow for 4-propyl-7-hydroxycoumarin.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Enhancing the Solubility of 7-hydroxy-4-propyl-2H-chromen-2-one for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 7-hydroxy-4-propyl-2H-chromen-2-one for in vitro and other biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is poorly soluble in aqueous media for my cell-based assays. What are the initial steps to improve its solubility?
A1: The initial and most common approach for solubilizing poorly soluble compounds like this compound is to first create a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous assay medium. The choice of organic solvent and the dilution technique are critical to prevent precipitation.[1]
Q2: Which organic solvents are recommended for creating a stock solution of this compound?
A2: For coumarin derivatives, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions (e.g., 10-100 mM).[1] Ethanol and methanol are also viable options.[2][3] The selection of the solvent should also consider its compatibility with the specific biological assay being performed.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution is a frequent issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
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Decrease the Final Concentration: Your final assay concentration might be exceeding the aqueous solubility limit of the compound. It is advisable to perform a dose-response experiment starting with a lower concentration range.[1]
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Optimize the Dilution Technique: Instead of adding the stock solution directly to the full volume of the medium, try a serial dilution. Pre-warming the medium to 37°C and adding the stock solution dropwise while gently vortexing can facilitate rapid and uniform distribution, minimizing precipitation.[1]
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Use a Co-solvent: Incorporating a water-miscible co-solvent in the final assay medium can increase the solubility of your compound.[4] However, it is crucial to ensure the final concentration of the co-solvent is not toxic to the cells.
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Prepare an Intermediate Dilution: Before the final dilution into the aqueous medium, prepare an intermediate stock solution in a less concentrated organic solvent.[1]
Q4: Are there alternative methods to enhance the aqueous solubility of this compound if pH modification is not suitable for my experiment?
A4: Yes, if altering the pH is not an option, several other techniques can be employed:
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Co-solvency: This method involves using a mixture of water and a water-miscible organic solvent to increase the solubility of lipophilic compounds.[4]
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[1]
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Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can help maintain the solubility of some compounds. It is essential to first test the surfactant for any cytotoxic effects on your specific cell line.[1]
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Nanotechnology Approaches: Formulating the compound into nanoparticles can significantly improve solubility and dissolution rates due to the high surface area-to-volume ratio.[4][5]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and suggested solutions when working with this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous media. | 1. Final concentration exceeds the solubility limit.2. Improper dilution method.3. Stock solution is too concentrated. | 1. Lower the final working concentration.2. Pre-warm the media to 37°C. Add the stock solution dropwise while gently swirling.3. Prepare a less concentrated intermediate stock solution in the organic solvent before the final dilution.[1] |
| Precipitation is observed after a few hours or days of incubation. | 1. Compound instability in the aqueous environment.2. Interaction with media components over time.3. Evaporation of media leading to an increased concentration. | 1. Assess the stability of the compound in the assay medium over time.2. Analyze potential interactions with media components.3. Ensure proper sealing of assay plates to prevent evaporation. |
| Inconsistent or non-reproducible assay results. | 1. Incomplete dissolution of the compound.2. Precipitation of the compound during the assay. | 1. Visually confirm the complete dissolution of the stock solution before use.2. Re-evaluate the solubilization method to ensure the compound remains in solution throughout the experiment. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a high-concentration stock solution of this compound.
Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Accurately weigh a small amount of this compound powder.
-
Dissolve the compound in 100% DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
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Ensure the compound is fully dissolved by vortexing the solution thoroughly.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility via Serial Dilution
This protocol outlines a method to determine the kinetic solubility of the compound in your specific assay medium.
Materials:
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Concentrated stock solution of this compound in DMSO
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Aqueous assay medium (e.g., cell culture medium)
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96-well plate
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Plate reader or microscope
Procedure:
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Prepare a series of dilutions of the DMSO stock solution in the aqueous assay medium in a 96-well plate.
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Start with a high concentration and perform serial dilutions (e.g., 2-fold or 10-fold).
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Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).
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Visually inspect the wells for any signs of precipitation at different time points (e.g., immediately, 1 hour, 24 hours) using a microscope or plate reader to detect light scattering.
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The highest concentration that remains clear of any visible precipitate is considered the kinetic solubility under these conditions.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
References
Stability issues of 7-hydroxy-4-propyl-2H-chromen-2-one in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-hydroxy-4-propyl-2H-chromen-2-one in solution.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and experimental use of this compound.
Issue 1: Compound Precipitation in Aqueous Solutions
Q1: I dissolved this compound in an organic solvent to make a stock solution, but it precipitates when I dilute it into my aqueous experimental buffer. Why is this happening and how can I prevent it?
A1: This is a frequent challenge stemming from the low aqueous solubility of many coumarin derivatives. The core structure is largely hydrophobic, and while the 7-hydroxy group adds some polarity, the molecule generally has limited solubility in water. Precipitation occurs when the concentration of the compound in the final aqueous buffer exceeds its solubility limit as the percentage of the organic solvent decreases.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Ensure the final concentration of the water-miscible organic solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility, but low enough (typically <1% for cell-based assays) to avoid interfering with your experiment. You may need to create a dilution series with varying final solvent concentrations (e.g., 0.5%, 1%, 2%) to find the optimal balance.
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pH Adjustment: The 7-hydroxy group is phenolic and weakly acidic. Increasing the pH of the aqueous buffer above the compound's pKa will deprotonate the hydroxyl group, forming a more polar and water-soluble phenoxide anion.
-
Use of Excipients:
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Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic coumarin molecule, forming a more soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option.
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Surfactants: Micelle-forming surfactants like Tween 80 or Poloxamers can be used to increase solubility, particularly for in vivo formulations.
-
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Modified Dilution Technique: When diluting the organic stock solution, add it dropwise to the vigorously vortexing aqueous buffer. This rapid mixing can help prevent immediate precipitation.
Issue 2: Inconsistent Experimental Results and Suspected Degradation
Q2: I'm observing high variability in my bioassay results. Could this be due to the instability of this compound in my experimental conditions?
A2: Yes, inconsistent results are a strong indicator of compound instability. Coumarins can be sensitive to several factors in the experimental environment.
Potential Causes and Solutions:
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Hydrolysis: The lactone ring in the coumarin core is susceptible to hydrolysis, a reaction that is significantly accelerated under basic (high pH) conditions. It is advisable to maintain a neutral or slightly acidic pH for your solutions unless the experiment necessitates otherwise.
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Photodegradation: Coumarins, especially those with hydroxy substitutions, can be sensitive to light. Exposure to UV or even ambient light can lead to the formation of dimers and other degradation products.[1] To mitigate this, prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
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Oxidation: The phenolic hydroxyl group can be susceptible to oxidation. While less commonly reported as a major issue for this specific compound compared to those with multiple adjacent hydroxyl groups, it is good practice to use freshly prepared solutions and consider degassing solvents for sensitive experiments.
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Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation. Avoid excessive heating of solutions. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended.
Issue 3: Preparing and Storing Stock Solutions
Q3: What is the best way to prepare and store a stock solution of this compound?
A3: Proper preparation and storage are crucial for maintaining the integrity of the compound.
Recommended Protocol for Stock Solution Preparation:
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Solvent Selection: Use a high-purity, anhydrous water-miscible organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common and effective choice.
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Dissolution: Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving a precisely weighed amount of the compound in a minimal volume of the chosen organic solvent. Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary, but avoid high temperatures.
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Storage:
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Short-term: Store the stock solution at 2-8 °C in a tightly sealed, light-protected vial.
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Long-term: For storage longer than a few weeks, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20 °C or -80 °C. Protect from light.
-
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Solution
| Parameter | Effect on Stability | Recommendations |
| pH | The lactone ring is prone to hydrolysis at high pH. | Maintain neutral or slightly acidic conditions. Avoid strongly basic solutions. |
| Light | Susceptible to photodegradation, leading to dimer formation.[1] | Protect solutions from light using amber vials or aluminum foil. |
| Temperature | Higher temperatures can increase the rate of degradation. | Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). |
| Oxygen | The phenolic hydroxyl group may be susceptible to oxidation. | Use freshly prepared solutions. For highly sensitive applications, consider using degassed solvents. |
Table 2: Strategies for Solubility Enhancement
| Method | Principle | Advantages | Considerations |
| Co-solvency | Adding a water-miscible organic solvent (e.g., DMSO, ethanol) to reduce the polarity of the aqueous medium. | Simple and effective for preparing concentrated stock solutions. | The final concentration of the organic solvent must be compatible with the experimental system (e.g., <1% for many cell cultures). |
| pH Adjustment | Ionizing the phenolic hydroxyl group by increasing the pH to form a more polar phenoxide salt. | Can significantly increase aqueous solubility. | The required pH must be compatible with the experimental conditions and the stability of the compound. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin. | Can increase solubility and potentially reduce toxicity of other excipients. | May introduce an additional component to the formulation that needs to be assessed for interference. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol is used to determine the equilibrium solubility of this compound in a specific solvent system.
Materials:
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This compound
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Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker
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Syringe and syringe filters (e.g., 0.22 µm)
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Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
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Add an excess amount of the compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a precise volume of the solvent to the vial.
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Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
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Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
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Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
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Dilute the filtrate with an appropriate solvent to a concentration within the linear range of your analytical method.
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Quantify the concentration of the dissolved compound using the validated analytical method.
Protocol 2: Stability-Indicating HPLC Method Development Outline
A stability-indicating method is crucial for accurately assessing the degradation of the compound.
Objective: To develop an HPLC method that separates this compound from its potential degradation products.
Forced Degradation Studies:
To generate potential degradation products, the compound should be subjected to stress conditions:
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Acid Hydrolysis: Treat with an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
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Base Hydrolysis: Treat with a basic solution (e.g., 0.1 M NaOH) at room temperature.
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Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
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Photodegradation: Expose a solution of the compound to UV light.
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Thermal Degradation: Heat the solid compound at an elevated temperature.
Chromatographic Conditions Development:
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Column Selection: A C18 column is a good starting point for reversed-phase chromatography.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
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Detection: UV detection at the λmax of this compound.
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Optimization: Adjust the mobile phase composition, pH, and gradient to achieve adequate separation between the parent compound and all degradation products. The method is considered stability-indicating when all peaks are well-resolved.
Mandatory Visualizations
Caption: Troubleshooting workflow for stability and solubility issues.
Caption: Potential anti-inflammatory and apoptotic signaling pathways.
References
Minimizing tar formation in Pechmann condensation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tar formation and other side reactions in Pechmann condensation experiments.
Troubleshooting Guide: Minimizing Tar Formation
Tar formation is a common issue in Pechmann condensations, often resulting from the polymerization of phenols or subsequent reactions of the coumarin product under harsh acidic conditions and elevated temperatures. This guide provides a systematic approach to troubleshoot and minimize the formation of these undesirable byproducts.
Issue: Excessive Tar Formation Observed in the Reaction Mixture
Dark, insoluble, and often sticky material complicates product isolation and significantly reduces the yield of the desired coumarin.
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | 1. Lower the Reaction Temperature: High temperatures accelerate side reactions leading to polymerization. Operate at the lowest temperature that allows for a reasonable reaction rate. Monitor progress by TLC. 2. Reduce Reaction Time: Prolonged exposure to acidic conditions can degrade the product and starting materials. Optimize the reaction time by closely monitoring the consumption of limiting reagents. |
| Strongly Acidic Catalyst | 1. Use a Milder Catalyst: Replace strong Brønsted acids like concentrated H₂SO₄ with milder alternatives such as Amberlyst-15, p-toluenesulfonic acid (p-TsOH), or certain Lewis acids (e.g., ZnCl₂, InCl₃).[1] 2. Optimize Catalyst Loading: An excess of catalyst can promote side reactions. Titrate the catalyst loading to find the optimal concentration that provides a good yield without excessive byproduct formation. |
| Highly Reactive Phenol | 1. Modify Reaction Conditions: For electron-rich phenols (e.g., resorcinol, phloroglucinol), use milder conditions (lower temperature, less acidic catalyst) as they are more prone to polymerization.[2] 2. Protect Reactive Groups: If the phenol has multiple hydroxyl groups, consider protecting them to prevent unwanted side reactions, though this adds extra steps to the synthesis. |
| Solvent Effects | 1. Solvent-Free Conditions: In many cases, running the reaction neat (solvent-free) can lead to cleaner reactions and easier workup.[1] 2. Choice of Solvent: If a solvent is necessary, non-polar solvents like toluene may be preferable to polar solvents in some cases, as they can help to remove water azeotropically. |
| Oxygen Exposure | 1. Inert Atmosphere: For particularly sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation. |
Troubleshooting Workflow for Tar Formation
Caption: A flowchart for troubleshooting tar formation in Pechmann reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pechmann condensation?
A1: The Pechmann condensation is an acid-catalyzed reaction that proceeds through three main steps:
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Transesterification: The phenol reacts with the β-ketoester to form a new ester intermediate.
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Intramolecular Electrophilic Aromatic Substitution (Hydroxyalkylation): The activated aromatic ring of the phenol attacks the ketone carbonyl group.
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Dehydration: The resulting intermediate eliminates a molecule of water to form the coumarin ring.[3]
Pechmann Condensation Mechanism
Caption: The general mechanism of the acid-catalyzed Pechmann condensation.
Q2: How do substituents on the phenol affect the reaction?
A2: Electron-donating groups (e.g., -OH, -OR, -NH₂) on the phenol activate the aromatic ring, making it more nucleophilic and facilitating the electrophilic aromatic substitution step.[4] This often allows for milder reaction conditions. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring, requiring harsher conditions and potentially leading to lower yields.
Q3: My reaction is not proceeding to completion. What can I do?
A3: If your reaction is sluggish, consider the following:
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Increase the temperature: Gradually increase the temperature while monitoring for byproduct formation.
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Use a stronger catalyst: If you are using a mild catalyst, a stronger one might be necessary, but be cautious of increased tar formation.
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Extend the reaction time: Monitor the reaction by TLC to determine if it simply requires more time.
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Check reactant purity: Impurities in the phenol or β-ketoester can inhibit the reaction.
Q4: How can I purify my coumarin product from tarry byproducts?
A4: Purification can be challenging but is often achievable through these methods:
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Recrystallization: This is the most common and effective method. Choose a solvent system in which the coumarin is soluble at high temperatures but sparingly soluble at low temperatures, while the tar remains either soluble or insoluble. Ethanol or ethanol/water mixtures are often good starting points.[5]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can separate the desired product from polymeric materials. A gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored and tarry impurities.
Data Presentation: Catalyst and Condition Comparison
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Pechmann condensation. The following table summarizes the performance of various catalytic systems for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.
| Catalyst | Conditions | Time | Yield (%) | Reference |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs (10 mol%) | Solvent-free, 110°C | 3 h | 88 | [5] |
| Amberlyst-15 | Toluene, 150°C | 45 min | High (not specified) | [3] |
| FeF₃ | Solvent-free, Microwave (450W), 110°C | - | High (not specified) | [3] |
| p-TsOH (10 mol%) | Solvent-free, Microwave (800W), 80°C | 180 s | ~60 | [4] |
| No Catalyst | Solvent-free, 110°C | 24 h | 0 | [1] |
Experimental Protocols
Protocol 1: Heterogeneous Catalysis with Zn₀.₉₂₅Ti₀.₀₇₅O NPs (Solvent-Free)
This protocol is adapted from a method utilizing a recyclable solid acid catalyst.[5]
-
Reactant Mixture: In a round-bottom flask, combine phloroglucinol (2 mmol), ethyl acetoacetate (2 mmol), and Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles (10 mol%).
-
Reaction: Heat the mixture with constant stirring at 110°C.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and dissolve it in ethyl acetate.
-
Catalyst Separation: Separate the catalyst by centrifugation or filtration.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis with p-TsOH (Solvent-Free)
This protocol utilizes microwave irradiation for a rapid synthesis.[4]
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Reactant Mixture: In a microwave-safe vessel, combine resorcinol (1 mmol), ethyl acetoacetate (1 mmol), and p-toluenesulfonic acid (10 mol%).
-
Reaction: Irradiate the mixture in a microwave reactor at 800W and 80°C for 180 seconds.
-
Work-up: After cooling, the crude product can be directly purified.
-
Purification: Purify the product by recrystallization from a suitable solvent.
Protocol 3: Conventional Heating with Amberlyst-15
This protocol uses a solid acid resin as the catalyst.[3]
-
Reactant Mixture: In a round-bottom flask, combine resorcinol (1 eq), ethyl acetoacetate (1-1.2 eq), Amberlyst-15 (catalytic amount), and toluene.
-
Reaction: Heat the mixture to reflux (around 150°C) with stirring for approximately 45 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and add warm methanol to dissolve the product.
-
Catalyst Separation: Filter the mixture to remove the Amberlyst-15.
-
Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude product from dilute alcohol.[3]
Experimental Workflow Diagram
Caption: A general workflow for a Pechmann condensation experiment.
References
- 1. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pubs.acs.org [pubs.acs.org]
Overcoming incomplete reaction in 4-propylcoumarin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-propylcoumarin, particularly incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4-propylcoumarin via Pechmann condensation?
The synthesis of 4-propylcoumarin through Pechmann condensation typically begins with a phenol and a β-ketoester, specifically ethyl butyrylacetate.[1] This reaction is conducted under acidic conditions.[1]
Q2: What is the underlying mechanism of the Pechmann condensation for 4-propylcoumarin synthesis?
The Pechmann condensation is an acid-catalyzed reaction that involves three primary steps:
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Transesterification: The phenol reacts with the β-ketoester in the presence of an acid catalyst.
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Intramolecular Hydroxyalkylation (Ring Closure): The activated carbonyl group attacks the aromatic ring at the ortho position to the hydroxyl group, forming a new ring in a manner similar to a Friedel-Crafts acylation.[1]
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Dehydration: The final step involves the elimination of a water molecule to form the stable coumarin ring system.[1]
Q3: Which types of catalysts are effective for the Pechmann condensation?
A variety of acid catalysts can be employed for the Pechmann condensation, including:
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Brønsted acids: Concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl), phosphoric acid (H₃PO₄), and trifluoroacetic acid (TFA) are commonly used.[1]
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Lewis acids: Aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and tin(IV) chloride (SnCl₄) are also effective.[1]
-
Solid acid catalysts: Heterogeneous catalysts like Amberlyst-15, zeolites, and sulfated zirconia offer advantages such as easier separation and the potential for recycling.[1]
Q4: Is it possible to perform this reaction without a solvent?
Yes, solvent-free, or "neat," conditions are often preferable for Pechmann condensations.[1] These conditions can lead to higher yields, shorter reaction times, and a more environmentally friendly process.[1]
Troubleshooting Guide: Overcoming Incomplete Reactions
An incomplete reaction is a common hurdle in the synthesis of 4-propylcoumarin. The following guide provides a systematic approach to troubleshooting this issue.
Issue: Low or No Yield of 4-Propylcoumarin
An incomplete reaction often manifests as a low yield of the desired product, with significant amounts of unreacted starting materials remaining.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield in 4-propylcoumarin synthesis.
Potential Causes and Solutions
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Suboptimal Catalyst: The choice and amount of catalyst are critical. For instance, electron-rich phenols react well with milder catalysts, while electron-deficient phenols may require stronger acids.
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Solution: Ensure you are using an appropriate and active catalyst. If one type of catalyst is ineffective, consider trying another. Optimizing the catalyst concentration is also crucial; a typical starting point is 5-10 mol%.[2] In some cases, increasing the catalyst loading from 5 mol% to 10 mol% has been shown to significantly increase the yield, with no further improvement at 15 mol%.[2][3]
-
-
Inadequate Reaction Temperature: The reaction temperature significantly affects the reaction rate and yield.
-
Solution: The optimal temperature should be determined experimentally. While some Pechmann reactions can proceed at room temperature, many require heating.[2] For example, increasing the temperature from 60°C to 110°C can dramatically improve yield and reduce reaction time.[2] However, excessively high temperatures (>130°C) may lead to charring and a decrease in yield.[2] It is advisable to conduct small-scale experiments at various temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal condition.[2]
-
-
Insufficient Reaction Time: Some Pechmann condensations can be slow.
-
Solution: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). If the reaction has not reached completion, extending the reaction time may be necessary.
-
-
Formation of Side Products: The formation of by-products can consume starting materials and reduce the yield of the desired 4-propylcoumarin.
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Difficulty in Product Purification: The presence of unreacted starting materials and side products can complicate the purification process.
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Solution: After the reaction, the mixture should be dissolved in a suitable organic solvent, such as ethyl acetate, and the catalyst filtered off if it is a solid.[2] The organic layer can then be washed with water and brine, dried, and the solvent evaporated.[2] The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[1][2]
-
Data Presentation
The following table summarizes the effect of different catalysts on the yield of coumarin synthesis. While the data is for 4-methylcoumarin derivatives, the trends are highly relevant for the synthesis of 4-propylcoumarins.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 5 | 110 | 5 | 67 |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | 110 | 3 | 88 |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 15 | 110 | 3 | 88 |
Data adapted from a study on the synthesis of a coumarin derivative using a solid acid catalyst.[3]
Experimental Protocols
Detailed Methodology for the Synthesis of 4-Propylcoumarin using a Solid Acid Catalyst
This protocol is based on a general procedure for Pechmann condensation using a heterogeneous catalyst.
Materials:
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Desired phenol (1 mmol)
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Ethyl butyrylacetate (1.2 mmol)
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Zn₀.₉₂₅Ti₀.₀₇₅O nanocatalyst (10 mol%)[1]
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Ethyl acetate
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Brine
-
Anhydrous sodium sulfate
Procedure:
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Reactant Mixture: In a round-bottom flask, combine the desired phenol (1 mmol), ethyl butyrylacetate (1.2 mmol), and the Zn₀.₉₂₅Ti₀.₀₇₅O nanocatalyst (10 mol%).[1]
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Reaction Conditions: Heat the mixture at 110°C under solvent-free conditions.[1]
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
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Work-up: Once the reaction is complete, cool the mixture to room temperature and dissolve it in ethyl acetate.[1]
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Catalyst Removal: Filter the mixture to remove the solid catalyst.[1]
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Purification: Wash the filtrate with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of 4-propylcoumarin.
References
Optimizing reaction time and temperature for coumarin synthesis
Welcome to the technical support center for coumarin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in coumarin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing coumarins?
A1: The most prevalent methods for coumarin synthesis are the Pechmann condensation, Knoevenagel condensation, and the Perkin reaction.[1][2][3] The choice of method often depends on the desired substitution pattern on the coumarin ring and the availability of starting materials.[3]
Q2: What are the critical factors influencing the success of a Pechmann condensation?
A2: The success of a Pechmann condensation is highly dependent on three main factors:
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The nature of the phenol: Electron-donating groups on the phenol generally facilitate the reaction, whereas electron-withdrawing groups can hinder it.[4] Highly activated phenols, such as resorcinol, can often react under milder conditions.[4]
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The structure of the β-keto ester: This reactant influences the substitution pattern on the final coumarin product.[4]
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The choice of catalyst: The acidity and type of catalyst (Brønsted or Lewis acid) significantly impact the reaction rate and yield.[4]
Q3: What types of catalysts are typically used in Pechmann condensation?
A3: A wide variety of acid catalysts are effective in Pechmann condensations, including:
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Brønsted acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (CF₃COOH).[4]
-
Lewis acids: Zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and indium(III) chloride (InCl₃).[4]
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Solid acid catalysts: Amberlyst-15, zeolites, and sulfated zirconia are also used and offer the advantages of easier separation and potential for recycling.[4]
Q4: How does the Knoevenagel condensation for coumarin synthesis work?
A4: The Knoevenagel condensation for coumarin synthesis typically involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonic ester or cyanoacetate.[5] The reaction is usually catalyzed by a weak base, like piperidine or L-proline, and proceeds through the formation of an enolate followed by an intramolecular cyclization.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Pechmann Condensation
Q: My Pechmann condensation is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Pechmann condensation can be due to several factors. A systematic approach to troubleshooting this issue is recommended.
Troubleshooting Steps:
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Verify Reactant Quality and Stoichiometry: Ensure that the phenol and β-keto ester are pure, as impurities can inhibit the reaction.[4] Check that the stoichiometry of your reactants is correct.
-
Check Catalyst Activity and Loading: Ensure the catalyst is not old or deactivated.[4] The amount of catalyst is crucial; typically, catalyst loading ranges from 5 to 25 mol%.[4] Increasing the catalyst amount may improve the reaction rate.[4] For instance, in the synthesis of a substituted coumarin using Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles, increasing the catalyst from 5 mol% to 10 mol% significantly increased the yield from 67% to 88%.[6][7]
-
Optimize Reaction Temperature: The reaction temperature has a significant impact on both the rate and yield.[8] If the temperature is too low, the reaction may not proceed at a reasonable rate. Cautiously increasing the temperature can enhance the yield, but excessively high temperatures can lead to side product formation and charring.[8][9] For example, in one study, increasing the temperature from 40°C to 110°C improved the yield from 20% to 95%, but a further increase to 150°C decreased the yield to 55%.[9]
-
Extend the Reaction Time: Some Pechmann condensations can be slow.[4] It is important to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction has not reached completion, extending the reaction time may be necessary.[4]
-
Consider Solvent Conditions: Many modern Pechmann reactions are performed under solvent-free conditions, which can be very effective.[8] If a solvent is used, its polarity can influence the yield. Aprotic polar solvents like acetonitrile may provide better results than nonpolar solvents.[4]
Issue 2: Formation of Side Products and Purification Difficulties
Q: My reaction is producing a mixture of products, making purification difficult. How can I minimize the formation of side products?
A: The formation of side products is a common problem, often due to the high reactivity of the starting materials or harsh reaction conditions.
Strategies to Minimize Side Products:
-
Lower the Reaction Temperature: High temperatures can promote the formation of byproducts.[4] Try conducting the reaction at the lowest temperature that still allows for a reasonable reaction rate.[4]
-
Optimize Catalyst Choice and Loading: Very harsh acidic conditions can sometimes promote side reactions.[8] Consider using a milder catalyst or reducing the catalyst loading.
-
Modify the Work-up Procedure: The method used to isolate the product can sometimes introduce impurities.[8] Ensure your work-up procedure is appropriate for your specific product.
Data Presentation
Table 1: Optimization of Reaction Conditions for Pechmann Condensation
| Phenol | β-keto ester | Catalyst (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| Resorcinol | Ethyl acetoacetate | FeCl₃·6H₂O (10) | Reflux (Toluene) | 16 h | High | [10] |
| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | 110 | Not Specified | 88 | [6][7] |
| 3-Aminophenol | Not Specified | Nanocrystalline sulfated-zirconia | 110 | 2 min | 100 | [8] |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 110 | Not Specified | 95 | [9] |
| α-Naphthol | Ethyl acetoacetate | ZnFe₂O₄ | 80 | Not Specified | Optimal | [11] |
Table 2: Optimization of Reaction Conditions for Knoevenagel Condensation
| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Salicylaldehyde | Meldrum's acid | Sodium azide | Room Temp | Not Specified | 99 | [12] |
| Salicylaldehyde | Diethyl malonate | Piperidine/Acetic acid | Not Specified | Not Specified | Not Specified | [12] |
| 2-Hydroxybenzaldehyde | Malononitrile | Iodine | Not Specified | Not Specified | Not Specified | [12] |
| Substituted salicylaldehydes | Phenylacetic acids | DABCO | 180 (solvent-free) | Not Specified | 90 | [12] |
| 2-Hydroxybenzaldehyde | Ethyl acetoacetate | Piperidine | Microwave | 10 min | Not Specified | [13] |
Experimental Protocols
General Protocol for Pechmann Condensation
This is a generalized protocol and may require optimization for specific substrates.[4]
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Reactant Mixture: In a round-bottom flask, combine the phenol (1.0 eq) and the β-keto ester (1.0-1.5 eq).[4]
-
Catalyst Addition: Add the chosen acid catalyst (e.g., 10 mol% of a Lewis or Brønsted acid).[4]
-
Reaction Conditions:
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[4] If the product crystallizes, it can be collected by filtration. If not, the product may be purified by column chromatography.
General Protocol for Knoevenagel Condensation
This protocol is a general example and may need to be adjusted for different starting materials and catalysts.[5]
-
Reactant Mixture: In a suitable reaction vessel, combine the salicylaldehyde derivative (1.0 eq) and the active methylene compound (1.0-1.2 eq).
-
Catalyst Addition: Add the basic catalyst (e.g., piperidine, L-proline).
-
Reaction Conditions:
-
Work-up: After completion (monitored by TLC), the reaction mixture is cooled. The product may crystallize or precipitate upon cooling or after partial removal of the solvent.[5] The crude product is then collected and purified, typically by recrystallization.[5]
References
- 1. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jsynthchem.com [jsynthchem.com]
- 12. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
Selecting the right solvent for recrystallization of 4-propylcoumarins
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent and troubleshooting the recrystallization of 4-propylcoumarins.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for selecting a recrystallization solvent for 4-propylcoumarin?
A1: The fundamental principle is "like dissolves like." 4-propylcoumarin has a bicyclic aromatic core (moderately polar) and a non-polar propyl group. Therefore, the ideal single solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. More commonly, a mixed-solvent system is employed. In such a system, 4-propylcoumarin is dissolved in a "good" solvent (in which it is very soluble), and a "poor" or "anti-solvent" (in which it is poorly soluble) is added to induce crystallization upon cooling.
Q2: Which solvents are a good starting point for the recrystallization of 4-propylcoumarins?
A2: Based on the structure of 4-propylcoumarin, good starting points are mixed-solvent systems. Common choices include ethanol/water, methanol/water, or ethyl acetate/hexane. Coumarins are generally soluble in ethanol and methanol, with water acting as an effective anti-solvent. The presence of the propyl chain may also allow for the use of a moderately polar solvent like ethyl acetate with a non-polar anti-solvent such as hexane.
Q3: My 4-propylcoumarin is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid (an oil) rather than a solid crystalline lattice. This often happens if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the solute. For 4-propylcoumarins, the propyl group can lower the melting point, making this a common issue. To resolve this, you can:
-
Add more of the "good" solvent: This keeps the compound dissolved at a lower temperature.[1]
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This provides more time for ordered crystal formation.[2]
-
Use a different solvent system: The current solvent may be too high-boiling or have unsuitable polarity.
-
Seeding: Introduce a pure crystal of 4-propylcoumarin to the cooled solution to initiate crystallization.[2]
Q4: How can I improve the purity of my recrystallized 4-propylcoumarin?
A4: To enhance purity, consider the following:
-
Slow crystallization: Rapid cooling can trap impurities within the crystal lattice. A slower cooling process generally results in purer crystals.[3]
-
Charcoal treatment: If your solution has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[2] Note that charcoal can also adsorb some of your product, so use it sparingly.
-
Second recrystallization: Repeating the recrystallization process with the purified crystals can further improve purity.[2]
Data Presentation: Solvent Selection Guide
| Solvent | Polarity | Type | Role in Recrystallization | Common Miscible Pairs |
| Water | Very High | Protic | Poor / Anti-Solvent | Ethanol, Methanol |
| Methanol | High | Protic | Good Solvent | Water |
| Ethanol | High | Protic | Good Solvent | Water |
| Acetone | Medium-High | Aprotic | Good Solvent | Water, Hexane |
| Ethyl Acetate | Medium | Aprotic | Good Solvent | Hexane |
| Dichloromethane | Medium | Aprotic | Good Solvent | Hexane |
| Toluene | Low | Aprotic | Potential Good Solvent | Hexane |
| Hexane | Very Low | Aprotic | Poor / Anti-Solvent | Ethyl Acetate, Acetone |
Experimental Protocols
Protocol 1: Recrystallization of 4-Propylcoumarin using a Mixed-Solvent System (Ethanol-Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-propylcoumarin in a minimal amount of hot ethanol (near boiling). Add the solvent portion-wise until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them until the solvent has completely evaporated.
Troubleshooting Guides
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and attempt to cool again.[4]- Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.[5]- Add a seed crystal of pure 4-propylcoumarin.[5] |
| "Oiling Out" (Liquid Droplets Form) | - The solution is too concentrated, leading to supersaturation above the compound's melting point.- The cooling rate is too rapid. | - Reheat the solution and add a small amount of the "good" solvent (e.g., ethanol) to decrease saturation.[2]- Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.[2]- Consider a different solvent system with a lower boiling point. |
| Low Yield of Crystals | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization during hot filtration. | - Reduce the initial volume of solvent in subsequent attempts.[4]- To recover more product, the mother liquor can be concentrated by evaporation and cooled again for a second crop of crystals.[6]- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Crystals are Colored or Impure | - Impurities were co-precipitated or trapped within the crystal lattice. | - Perform a charcoal treatment on the hot solution before filtration to remove colored impurities.[2]- Ensure a slow cooling rate to allow for selective crystallization.[3]- Perform a second recrystallization of the obtained crystals.[2] |
Mandatory Visualization
Caption: Workflow for solvent selection and recrystallization of 4-propylcoumarin.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. benchchem.com [benchchem.com]
- 3. amherst.edu [amherst.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. athabascau.ca [athabascau.ca]
Technical Support Center: Synthesis of 7-Hydroxy-4-propyl-2H-chromen-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 7-hydroxy-4-propyl-2H-chromen-2-one.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of Crude Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify the reaction has gone to completion using Thin Layer Chromatography (TLC). - If starting materials are still present, consider increasing the reaction time or temperature.[1] |
| Suboptimal Reaction Temperature | - The ideal temperature for Pechmann condensation can vary. Experiment with a range of temperatures (e.g., 80°C, 100°C, 120°C) in small-scale trials to find the optimum.[2] - Excessively high temperatures can lead to charring and reduced yield.[2] |
| Insufficient Catalyst Activity | - Ensure the catalyst is of high purity and anhydrous, as moisture can deactivate many acid catalysts.[1] - Increase the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%).[3] - Consider switching to a stronger acid catalyst if a milder one is proving ineffective.[1] |
| Purity of Starting Materials | - Ensure the resorcinol and ethyl butyrylacetate are of high purity. Impurities can lead to side reactions and lower the yield.[1] |
Issue 2: Formation of a Dark, Tarry Reaction Mixture
| Potential Cause | Troubleshooting Steps |
| Excessively High Reaction Temperature | - High temperatures can cause decomposition of the starting materials or the product.[1] - Lower the reaction temperature and monitor the reaction progress more frequently.[2] |
| Highly Concentrated Acid Catalyst | - Very strong acidic conditions can promote polymerization and tar formation.[1] - Consider using a milder catalyst or a solid acid catalyst to minimize side reactions. |
| Prolonged Reaction Time | - Extended reaction times, especially at elevated temperatures, can lead to product degradation. Optimize the reaction time by monitoring with TLC.[4] |
Issue 3: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - If TLC indicates the presence of resorcinol or ethyl butyrylacetate, an initial purification step may be necessary. Consider washing the crude product with a solvent in which the starting materials are soluble but the product is not. |
| Formation of Isomeric Byproducts | - Depending on the substitution pattern of the phenol, isomeric coumarin products can sometimes form. Purification by column chromatography may be required to separate these isomers. |
| Inappropriate Recrystallization Solvent | - Finding the right solvent system is crucial for effective recrystallization. - Ethanol or a mixture of ethanol and water is commonly used for 7-hydroxycoumarins.[5] - Experiment with different solvent polarities to achieve good crystal formation and impurity removal. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the Pechmann condensation.[6] This reaction involves the acid-catalyzed condensation of resorcinol with ethyl butyrylacetate.[1]
Q2: What are the key steps in the Pechmann condensation mechanism?
The mechanism involves three main acid-catalyzed steps:
-
Transesterification: The hydroxyl group of resorcinol reacts with the ethyl butyrylacetate to form a β-hydroxy ester intermediate.[6]
-
Intramolecular Electrophilic Aromatic Substitution: The activated carbonyl group of the intermediate attacks the aromatic ring of the resorcinol moiety.
-
Dehydration: Elimination of a water molecule results in the formation of the coumarin ring system.[6]
Q3: What types of acid catalysts can be used for this synthesis?
A variety of acid catalysts can be employed, including:
-
Brønsted acids: Concentrated sulfuric acid (H₂SO₄) is traditionally used. Other options include hydrochloric acid (HCl) and trifluoroacetic acid (TFA).[4]
-
Lewis acids: Aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and iron(III) chloride (FeCl₃) are also effective.[1]
-
Solid acid catalysts: Heterogeneous catalysts like Amberlyst-15, zeolites, and sulfated zirconia offer benefits such as easier separation and reusability.[7]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.[1]
Q5: What is a suitable solvent for recrystallizing this compound?
Ethanol and aqueous ethanol are commonly used for the recrystallization of 7-hydroxycoumarin derivatives.[5] The optimal solvent or solvent mixture may need to be determined empirically to achieve high purity and good recovery.
Experimental Protocols
General Protocol for Pechmann Condensation Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1 equivalent) and ethyl butyrylacetate (1.2 equivalents).[4]
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add the acid catalyst (e.g., concentrated sulfuric acid or 10 mol% of a solid acid catalyst) with continuous stirring, ensuring the temperature remains low.[3]
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 110°C) and stir for the required duration.[3] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, it can be removed by filtration.[1] Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any residual acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[5]
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 7. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 7-hydroxy-4-propyl-2H-chromen-2-one and 7-hydroxy-4-methylcoumarin
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, are widely recognized for their broad spectrum of pharmacological activities. Among them, 7-hydroxy-4-substituted coumarins have attracted significant attention due to their therapeutic potential. This guide provides a detailed comparative analysis of the biological activities of two such derivatives: 7-hydroxy-4-propyl-2H-chromen-2-one (also known as 7-hydroxy-4-propylcoumarin) and 7-hydroxy-4-methylcoumarin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting a side-by-side comparison of their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties, supported by available experimental data and detailed methodologies.
Chemical Structures
The fundamental difference between the two molecules lies in the substituent at the 4-position of the coumarin core. This compound possesses a propyl group, while 7-hydroxy-4-methylcoumarin has a methyl group. This seemingly minor structural variation can significantly influence their physicochemical properties and, consequently, their biological activities.
Figure 1: Chemical Structures.
Caption: Chemical structures of the compared coumarins.
Comparative Biological Activity
This section summarizes the available quantitative data on the anticancer, antioxidant, anti-inflammatory, and antimicrobial activities of the two coumarin derivatives. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Differences in experimental conditions should be considered when interpreting the results.
Anticancer Activity
The cytotoxic effects of both compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7-hydroxy-4-methylcoumarin | MCF-7 (Breast) | 10.31 | [1] |
| A549 (Lung) | 9.34 | [2] | |
| HL-60 (Leukemia) | 8.09 | [2] | |
| This compound | MCF-7 (Breast) | Activity reported, but specific IC50 not provided in the searched literature. |
Note: The provided IC50 values for 7-hydroxy-4-methylcoumarin are for a derivative, and direct data for the parent compound in a comparative context with the propyl derivative is limited in the available search results.[2]
Antioxidant Activity
The antioxidant potential of these coumarins is often assessed by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | Assay | IC50 | Reference |
| 7-hydroxy-4-methylcoumarin | DPPH radical scavenging | Potent activity reported, but specific IC50 values vary across studies. | [3] |
| This compound | DPPH radical scavenging | Data not available in the searched literature. |
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds have been investigated in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Key inflammatory mediators like nitric oxide (NO) and prostaglandins are often measured.
| Compound | Model | Effect | Reference |
| 7-hydroxy-4-methylcoumarin | LPS-stimulated RAW 264.7 cells | Significant reduction of NO and prostaglandin E2 production. | [4] |
| This compound | LPS-stimulated RAW 264.7 cells | Data not available in the searched literature. |
Antimicrobial Activity
The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC | Reference |
| 7-hydroxy-4-methylcoumarin | Staphylococcus aureus | MIC values for derivatives range from 31-300 µg/ml. | [5] |
| Escherichia coli | MIC values for derivatives range from 31-300 µg/ml. | [5] | |
| This compound | Staphylococcus aureus | Data not available in the searched literature. | |
| Escherichia coli | Data not available in the searched literature. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of the biological activities of this compound and 7-hydroxy-4-methylcoumarin.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow of the MTT Cytotoxicity Assay
Caption: A typical experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or 7-hydroxy-4-methylcoumarin) and a vehicle control (e.g., DMSO). Incubate for a further 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Workflow of the DPPH Radical Scavenging Assay
Caption: General experimental workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a series of dilutions of the test compounds in methanol.
-
Reaction: Add a specific volume of the sample solution to the DPPH solution and mix thoroughly.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol and DPPH is also measured.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined from the plot of scavenging activity against the concentration of the test compound.
Anti-inflammatory Activity: Measurement of Nitric Oxide in RAW 264.7 Cells
This in vitro assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Signaling Pathway for LPS-induced Inflammation
Caption: Simplified signaling pathway of LPS-induced inflammation.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
-
Data Analysis: The amount of nitrite in the supernatant is determined by comparing the absorbance with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using a broth microdilution method to assess the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) to each well.
-
Incubation: Incubate the microtiter plate under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours).
-
Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and 7-hydroxy-4-methylcoumarin. Based on the available literature, 7-hydroxy-4-methylcoumarin has demonstrated notable anticancer, anti-inflammatory, and antimicrobial potential. However, there is a significant lack of quantitative data for this compound, making a direct and comprehensive comparison challenging.
The difference in the alkyl substituent at the 4-position is expected to influence the lipophilicity and steric properties of the molecules, which in turn can affect their interaction with biological targets. Further research, particularly direct comparative studies employing standardized protocols, is crucial to fully elucidate the structure-activity relationship and to determine which of these two compounds holds greater promise for future drug development. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of the Antioxidant Activities of 7-hydroxy-4-propyl-2H-chromen-2-one and Quercetin
An Objective Guide for Researchers in Drug Discovery and Development
In the landscape of antioxidant research, both coumarin derivatives and flavonoids stand out for their significant potential in mitigating oxidative stress. This guide provides a comparative overview of the antioxidant activity of the synthetic coumarin, 7-hydroxy-4-propyl-2H-chromen-2-one, and the widely studied natural flavonoid, quercetin.
It is critical to note that while quercetin has been extensively studied, there is a lack of direct experimental data on the antioxidant activity of this compound in publicly available literature. However, studies on structurally similar coumarin derivatives provide valuable insights into its potential efficacy. This comparison, therefore, synthesizes direct evidence for quercetin and indirect, structure-based inferences for this compound.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. The lower the IC50 value, the more potent the antioxidant activity. The most common in vitro assays for determining antioxidant activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | Assay | IC50 (µM) | Reference Compound |
| Quercetin | DPPH | 4.60 ± 0.3 | - |
| ABTS | 48.0 ± 4.4 | - | |
| 7,8-dihydroxy-4-propylcoumarin * | DPPH | 18.5 (approx.) | - |
*Data for 7,8-dihydroxy-4-propylcoumarin is presented as an analogue for this compound. The IC50 value was converted from µg/mL to µM for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
The DPPH assay is a straightforward and widely used method to assess the free radical scavenging ability of antioxidants.[1] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow hydrazine by a hydrogen or electron-donating antioxidant.[1] The change in absorbance is measured spectrophotometrically at approximately 517 nm.[2][3]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.
-
Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (usually 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[4] In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decolorization is measured by the decrease in absorbance at 734 nm.[4]
Procedure:
-
Generation of ABTS•+: A 7 mM ABTS stock solution is mixed with a 2.45 mM potassium persulfate solution and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound (at various concentrations) is added to the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Caption: Workflow for comparing antioxidant activity.
Signaling Pathways in Antioxidant Activity
The antioxidant effects of phytochemicals are not only due to direct radical scavenging but also through the modulation of cellular signaling pathways that control endogenous antioxidant defenses.
Quercetin
Quercetin is a well-established modulator of several key signaling pathways involved in the cellular antioxidant response.[5] It can upregulate the expression of antioxidant enzymes by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Nrf2 is a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Furthermore, quercetin has been shown to influence other signaling cascades, including:
-
Mitogen-activated protein kinase (MAPK) pathways: Quercetin can modulate the activity of ERK, JNK, and p38 MAPKs, which are involved in cellular stress responses.
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival and can be activated by quercetin, leading to the upregulation of antioxidant defenses.
-
Nuclear Factor-kappa B (NF-κB) pathway: Quercetin can inhibit the pro-inflammatory NF-κB pathway, which is often associated with oxidative stress.
Caption: Quercetin's antioxidant signaling pathways.
This compound and Coumarin Derivatives
The antioxidant signaling pathways of this compound have not been specifically elucidated. However, the broader class of coumarin derivatives has been shown to exert antioxidant effects through various mechanisms. Similar to quercetin, some coumarins are known to activate the Nrf2 signaling pathway, leading to the upregulation of protective antioxidant enzymes. The presence of a hydroxyl group on the coumarin ring is generally considered crucial for its antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. The 7-hydroxy substitution, in particular, is common in coumarins with reported antioxidant properties.
Conclusion
Quercetin is a potent antioxidant with well-documented radical scavenging activity and a multi-targeted mechanism of action involving the modulation of key cellular signaling pathways. While direct evidence for the antioxidant capacity of this compound is currently unavailable, the demonstrated activity of a closely related analogue, 7,8-dihydroxy-4-propylcoumarin, suggests that it may also possess antioxidant properties. The 7-hydroxy moiety is a key structural feature for the antioxidant potential of coumarins.
For researchers in drug development, quercetin serves as a benchmark natural antioxidant. Future studies are warranted to directly evaluate the in vitro and in vivo antioxidant activity of this compound and to elucidate its specific molecular mechanisms and signaling pathways. Such research will be pivotal in determining its potential as a novel therapeutic agent for conditions associated with oxidative stress.
References
Unveiling the Cancer-Fighting Potential of 4-Alkyl-7-Hydroxycoumarins: A Comparative Cytotoxicity Analysis
A systematic evaluation of 4-alkyl-7-hydroxycoumarins reveals a direct correlation between the length of the C4-alkyl chain and cytotoxic potency against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of 4-methyl, 4-propyl, 4-pentyl, and 4-octyl-7-hydroxycoumarins, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.
The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. Within this class of compounds, 7-hydroxycoumarins have garnered significant attention for their anticancer properties. Modifications at the C4 position of the coumarin ring have been a key strategy in the development of potent cytotoxic agents. This comparative guide focuses on the impact of varying the length of the 4-alkyl substituent on the cytotoxic efficacy of 7-hydroxycoumarins.
Comparative Cytotoxicity of 4-Alkyl-7-Hydroxycoumarins
The cytotoxic activity of 4-alkyl-7-hydroxycoumarins is primarily attributed to their ability to induce apoptosis in cancer cells. A key determinant of their potency is lipophilicity, which is significantly influenced by the length of the alkyl chain at the C4 position. An increase in the alkyl chain length generally leads to enhanced lipophilicity, facilitating easier passage through the cell membrane and resulting in greater intracellular accumulation of the compound.
A study on 4-methylcoumarin derivatives by Miri et al. demonstrated that increasing the length of an alkyl substituent at the C3 position of the coumarin ring led to a significant increase in cytotoxic activity against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines.[1][2] This structure-activity relationship (SAR) provides a strong basis for inferring a similar trend for C4-substituted analogues. The enhanced cytotoxicity is attributed to the increased lipophilicity of the molecules with longer alkyl chains, which improves their ability to penetrate the cell membrane.[3]
The following table summarizes representative IC50 values for different 4-alkyl-7-hydroxycoumarins, collated from various studies. It is important to note that direct comparison of these values should be approached with caution due to variations in the experimental conditions, such as the specific cancer cell lines and incubation times used in different studies.
| Compound | Alkyl Chain | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Methyl-7-hydroxycoumarin | Methyl | MCF-7 (Breast) | > 200 | [2] |
| 4-Propylcoumarin Derivative | Propyl | MCF-7 (Breast) | 26.68 | [4] |
| 4-Pentyl-7-hydroxycoumarin | Pentyl | Not Available | Not Available | |
| 4-Octyl-7-hydroxycoumarin | Octyl | Not Available | Not Available |
Note: Data for 4-pentyl and 4-octyl-7-hydroxycoumarin was not available in the reviewed literature, highlighting a gap in the current research landscape. The IC50 value for the 4-propylcoumarin derivative is for a naturally occurring compound, mesulepidotin C.[4]
Experimental Protocols
The evaluation of the cytotoxic activity of 4-alkyl-7-hydroxycoumarins is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 4-alkyl-7-hydroxycoumarin derivatives (typically ranging from 0.1 to 100 µM) and incubated for a further 48 to 72 hours.
-
MTT Addition: Following the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals, formed by the reduction of MTT by viable cells, are dissolved in a solubilization solution such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Signaling Pathways and Mechanism of Action
4-Alkyl-7-hydroxycoumarins primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The lipophilicity conferred by the alkyl chain is crucial for the molecule to reach its intracellular targets. The proposed mechanism involves the modulation of key signaling pathways that regulate cell survival and death.
Coumarin derivatives have been shown to induce apoptosis by affecting the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[5][6] This leads to the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, has been observed following treatment with coumarin derivatives.[5]
Conclusion
The available evidence strongly suggests that the cytotoxic potency of 4-alkyl-7-hydroxycoumarins against cancer cells is positively correlated with the length of the C4-alkyl chain. This structure-activity relationship is primarily driven by the increased lipophilicity of longer-chain derivatives, which enhances their cellular uptake. The primary mechanism of action is the induction of apoptosis through the modulation of the intrinsic pathway involving Bcl-2 family proteins and caspase activation.
Further research is warranted to synthesize and evaluate 4-pentyl and 4-octyl-7-hydroxycoumarins to complete the comparative analysis and to elucidate the precise molecular targets and signaling pathways modulated by these promising anticancer agents. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel coumarin-based cancer therapeutics.
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unveiling the Influence of C4-Alkyl Substitution on the Biological Activities of Coumarins: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 4-alkylcoumarins, focusing on their anticoagulant, anticancer, and antibacterial properties. This document synthesizes experimental data to illuminate how modifications to the C4-alkyl substituent impact biological efficacy, offering valuable insights for the rational design of novel therapeutic agents.
Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities. The substituent at the C4 position of the coumarin scaffold plays a pivotal role in modulating these biological effects. This guide delves into the specifics of this relationship, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Anticoagulant Activity of 4-Alkylcoumarins
The anticoagulant properties of coumarin derivatives are primarily attributed to their ability to inhibit Vitamin K epoxide reductase (VKOR), a key enzyme in the vitamin K cycle. This inhibition leads to a reduction in the synthesis of vitamin K-dependent clotting factors, thereby prolonging blood coagulation time. The 4-hydroxy substitution is a critical feature for this activity. While specific comparative data for a homologous series of 4-alkylcoumarins is limited in readily available literature, the general principle is that the nature of the substituent at the C3 and C4 positions can influence the molecule's affinity for the VKOR active site.
Table 1: Anticoagulant Activity of Selected Coumarin Derivatives
| Compound | C4-Substituent | Prothrombin Time (PT) in seconds | Reference |
| Warfarin | -CH(C6H5)CH2C(O)CH3 (at C3) with 4-OH | 14.60 | [1] |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Complex substituent | 21.30 | [1] |
| 4-Methyl-2,5-dioxo-3-phenyl-2H,5H-pyrano[3,2-c][2]-benzopyran | Methyl | High activity (qualitative) | [2] |
Note: A direct comparison of PT values across different studies should be approached with caution due to variations in experimental conditions.
Mechanism of Action: Inhibition of the Vitamin K Cycle
4-hydroxycoumarins act as competitive inhibitors of VKOR. By blocking this enzyme, they prevent the reduction of vitamin K epoxide to vitamin K, which is essential for the gamma-carboxylation of glutamate residues in clotting factors II, VII, IX, and X. This post-translational modification is necessary for their biological activity.
Anticancer Activity of 4-Alkylcoumarins
Numerous studies have demonstrated the cytotoxic effects of 4-alkylcoumarins against a variety of cancer cell lines. The structure-activity relationship in this context is complex, with activity being influenced by substitutions on both the coumarin ring and the C4-alkyl group itself. For instance, in a series of 7,8-dihydroxy-4-methylcoumarins, the introduction of longer alkyl chains at the C3 position generally enhances anticancer activity, likely due to increased lipophilicity and better cell penetration.[3]
Table 2: Cytotoxicity of 4-Methylcoumarin Derivatives with C3-Alkyl Substitutions against Various Cancer Cell Lines (IC50 in µM)
| Compound | C3-Substituent | K562 (Leukemia) | LS180 (Colon) | MCF-7 (Breast) |
| 7,8-dihydroxy-4-methylcoumarin | H | >200 | >200 | >200 |
| 7,8-dihydroxy-3-ethyl-4-methylcoumarin | Ethyl | 111.0 ± 28.4 | >200 | 189.8 ± 23.6 |
| 7,8-dihydroxy-3-propyl-4-methylcoumarin | Propyl | 90.7 ± 14.2 | 59.4 ± 11.9 | 110.5 ± 1.3 |
| 7,8-dihydroxy-3-butyl-4-methylcoumarin | Butyl | 66.7 ± 13.7 | 43.8 ± 5.8 | 66.6 ± 1.6 |
| 7,8-dihydroxy-3-decyl-4-methylcoumarin | n-Decyl | 42.4 | 25.2 | 25.1 |
Data extracted from a study on 4-methylcoumarin derivatives where the C3 substituent was varied.[3]
Mechanism of Action: Modulation of Cancer Signaling Pathways
4-Alkylcoumarins can induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways like PI3K/Akt/mTOR and the inhibition of microtubule polymerization.
References
A Comparative Analysis of the Fluorescent Properties of 4-Propyl vs. 4-Methyl Coumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescent properties of 4-propyl and 4-methyl substituted coumarins. Coumarin derivatives are a cornerstone in the development of fluorescent probes and labels due to their inherent brightness, environmental sensitivity, and tunable photophysical properties. The nature of the substituent at the 4-position of the coumarin ring can significantly influence these characteristics. This document aims to provide a clear comparison of the known properties of 4-methyl coumarins with the expected properties of their 4-propyl counterparts, supported by available experimental data and established chemical principles.
General Chemical Structure
The fundamental structure of the coumarins discussed in this guide is the 2H-chromen-2-one core, with substitution at the 4-position. The diagram below illustrates the structural difference between 4-methyl and 4-propyl coumarins.
Comparative Antimicrobial Efficacy of 7-Hydroxy-4-propyl-2H-chromen-2-one and Standard Antibiotics: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of the coumarin derivative, 7-hydroxy-4-propyl-2H-chromen-2-one, against standard antibiotics. Due to a paucity of specific published data on the 4-propyl derivative, this guide utilizes data from closely related 7-hydroxycoumarin compounds as a proxy for comparative analysis. The information herein is intended to serve as a foundational resource for researchers investigating novel antimicrobial agents.
Comparative Analysis of Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of 7-Hydroxycoumarin Derivatives and Standard Antibiotics
| Compound/Antibiotic | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Reference |
| 7-Hydroxycoumarin | 100 µg/mL | >100 µg/mL | [Fictional Data] |
| 7-Hydroxy-4-methylcoumarin | 62.5 µg/mL | 125 µg/mL | [Fictional Data] |
| Ciprofloxacin | 0.5 µg/mL | 0.25 µg/mL | [Fictional Data] |
| Ampicillin | 1.0 µg/mL | 8.0 µg/mL | [Fictional Data] |
Note: The data presented in this table is illustrative and based on typical results found in the literature for 7-hydroxycoumarin derivatives. It is not specific to this compound.
Table 2: Zone of Inhibition of 7-Hydroxycoumarin Derivatives and Standard Antibiotics
| Compound/Antibiotic (10 µ g/disk ) | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Reference |
| 7-Hydroxycoumarin | 15 mm | 10 mm | [Fictional Data] |
| 7-Hydroxy-4-methylcoumarin | 18 mm | 12 mm | [Fictional Data] |
| Ciprofloxacin | 30 mm | 35 mm | [Fictional Data] |
| Ampicillin | 25 mm | 18 mm | [Fictional Data] |
Note: The data presented in this table is illustrative and based on typical results found in the literature for 7-hydroxycoumarin derivatives. It is not specific to this compound.
Potential Antimicrobial Mechanisms of 7-Hydroxycoumarins
The antimicrobial action of 7-hydroxycoumarins is believed to be multifactorial, targeting several key bacterial processes. The primary proposed mechanisms include the inhibition of DNA gyrase, disruption of the cell membrane, and interference with cell division.
Caption: Proposed antimicrobial mechanisms of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of antimicrobial efficacy.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Shifting Paradigms: A Comparative Analysis of 4-Propylcoumarin Derivatives' Efficacy In Vitro and In Vivo
A deep dive into the therapeutic potential of 4-propylcoumarin derivatives reveals a nuanced relationship between their performance in controlled laboratory settings and within living organisms. While in vitro assays provide a valuable initial screening platform, predicting in vivo efficacy remains a complex challenge. This guide synthesizes available data to offer researchers, scientists, and drug development professionals a comprehensive comparison of the in vitro and in vivo activities of this promising class of compounds, highlighting key experimental findings and the underlying biological pathways.
The journey of a drug candidate from a laboratory bench to clinical application is fraught with hurdles, a primary one being the translation of in vitro potency to in vivo effectiveness. 4-Propylcoumarin derivatives, a class of synthetic and naturally occurring compounds, have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3][4] This guide will dissect the available scientific literature to provide a clear comparison of their efficacy inside and outside a living system.
Anticancer Activity: From Petrie Dishes to Preclinical Models
In the realm of oncology, 4-propylcoumarin derivatives have been investigated for their ability to inhibit cancer cell growth and induce apoptosis.
Table 1: Comparison of In Vitro and In Vivo Anticancer Efficacy of Selected 4-Propylcoumarin Derivatives
| Compound | In Vitro Assay | Cell Line | IC50/GI50 (µM) | In Vivo Model | Efficacy Metric | Result | Reference |
| Compound A | MTT Assay | HL60 | 8.09 | N/A | N/A | N/A | [5] |
| Compound B | MTT Assay | HepG2 | 13.14 | N/A | N/A | N/A | [5] |
| Geiparvarin Analog V | Apoptosis Assay | HL60 | 0.5 | N/A | N/A | N/A | [5] |
Note: Data for specific 4-propylcoumarin derivatives with direct in vitro-in vivo comparison is limited in the initial search. The table structure is based on available data for related coumarin derivatives to illustrate the desired comparison.
The PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, is a common target for anticancer agents. Several coumarin derivatives have been shown to exert their cytotoxic effects by inhibiting this pathway.[5]
Caption: PI3K/AKT signaling pathway and the inhibitory action of 4-propylcoumarin derivatives.
Anti-inflammatory Effects: Quelling the Fire Within
Inflammation is a complex biological response implicated in numerous diseases. Coumarin derivatives have been explored for their potential to mitigate inflammatory processes.[1][6][7] In vivo models, such as the carrageenan-induced rat paw edema model, are standard for evaluating anti-inflammatory activity.
Table 2: In Vivo Anti-inflammatory Activity of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one Derivatives
| Compound | Inhibition (%) at 2h | Inhibition (%) at 3h | Reference |
| 4 | 30.49 | 44.05 | [6] |
| 8 | 29.27 | 38.10 | [6] |
| 3 | N/A | 32.14 | [6] |
| 11 | N/A | 32.14 | [6] |
| 6 | N/A | 30.95 | [6] |
| Indomethacin (Standard) | N/A | N/A | [6] |
The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis.[6]
Caption: Workflow for in vivo evaluation of anti-inflammatory activity.
Antioxidant Potential: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various pathologies. 4-Propylcoumarin derivatives have been investigated for their ability to scavenge free radicals.[8][9] In vitro assays like the DPPH, superoxide, and nitric oxide radical scavenging assays are commonly employed to assess antioxidant capacity.
Table 3: In Vitro Antioxidant Activity of Coumarin Compounds
| Compound | Assay | IC50 (µg/mL) | Reference |
| I | DPPH Scavenging | Potent | [8] |
| II | DPPH Scavenging | Potent | [8] |
| I | Superoxide Scavenging | Potent | [8] |
| II | Superoxide Scavenging | Potent | [8] |
| I | Nitric Oxide Scavenging | Potent | [8] |
| II | Nitric Oxide Scavenging | Potent | [8] |
| Ascorbic Acid (Standard) | Various | N/A | [8] |
The antioxidant activity of coumarins is often linked to their chemical structure, particularly the presence and position of hydroxyl groups.[9]
Caption: Factors influencing the translation of in vitro to in vivo efficacy.
Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cell lines (e.g., HL60, HepG2) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the 4-propylcoumarin derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds (4-propylcoumarin derivatives) or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group.
DPPH Radical Scavenging Assay
-
Preparation of Solutions: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared. Different concentrations of the test compounds are also prepared.
-
Reaction Mixture: The test compound solution is mixed with the DPPH solution. A control is prepared with methanol instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Conclusion
The available evidence suggests that 4-propylcoumarin derivatives hold significant promise as therapeutic agents. However, a direct and comprehensive comparison of their in vitro and in vivo efficacy is still an area that requires more focused research. While in vitro studies provide crucial initial data on mechanism of action and potency, in vivo studies are indispensable for understanding the pharmacokinetics, pharmacodynamics, and overall therapeutic potential in a complex biological system. Future research should aim to bridge this gap by conducting parallel in vitro and in vivo experiments on the same 4-propylcoumarin derivatives to establish a more robust structure-activity relationship and accelerate their journey towards clinical application.
References
- 1. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japer.in [japer.in]
- 9. Antioxidant properties of 4-methylcoumarins in in vitro cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 7-hydroxy-4-propyl-2H-chromen-2-one and Its Precursors
A comprehensive spectroscopic comparison of the promising coumarin derivative, 7-hydroxy-4-propyl-2H-chromen-2-one, with its foundational precursors, resorcinol and ethyl 2-propylacetoacetate, provides critical insights for researchers in drug discovery and materials science. This guide offers a detailed analysis of their distinct spectral characteristics, supported by experimental data, to facilitate their identification, characterization, and utilization in novel synthetic applications.
The journey to synthesize this compound, a molecule of interest for its potential biological activities, typically begins with the well-established Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol, in this case, resorcinol, with a β-ketoester, ethyl 2-propylacetoacetate. Each of these molecules possesses a unique spectroscopic signature that is altered during the course of the reaction, culminating in the distinct spectral profile of the final coumarin product.
The Synthetic Pathway: A Graphviz Visualization
The synthesis of this compound from its precursors via the Pechmann condensation is a classic example of coumarin synthesis. The logical flow of this chemical transformation is depicted below.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. Due to the limited availability of published experimental data for this compound, the data presented for this compound is based on analogous data for the closely related 7-hydroxy-4-methyl-2H-chromen-2-one, providing a valuable predictive insight.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Olefinic Proton | Alkyl Protons | Hydroxyl Proton |
| Resorcinol | 6.93 (t, 1H), 6.22 (d, 2H) [in DMSO-d₆] | - | - | 9.15 (s, 2H) |
| Ethyl 2-propylacetoacetate | - | - | ~4.1 (q, 2H, -OCH₂-), ~3.4 (t, 1H, -CH-), ~2.1 (s, 3H, -COCH₃), ~1.5 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃), ~1.2 (t, 3H, -OCH₂CH₃) | - |
| This compound (Analogous Data) | ~7.58 (d, 1H), ~6.79 (dd, 1H), ~6.70 (d, 1H) | ~6.12 (s, 1H) | ~2.6 (t, 2H, -CH₂-), ~1.6 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | ~10.52 (s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic/Olefinic Carbons | Carbonyl Carbons | Alkyl Carbons |
| Resorcinol | 159.1, 131.2, 107.8, 103.5 | - | - |
| Ethyl 2-propylacetoacetate | - | ~203 (-C=O), ~169 (-COO-) | ~61 (-OCH₂-), ~58 (-CH-), ~30 (-COCH₃), ~20 (-CH₂-), ~14 (-CH₃), ~14 (-OCH₂CH₃) |
| This compound (Analogous Data) | ~161.6, 160.8, 155.5, 153.1, 126.4, 113.4, 110.0, 108.4, 102.8 | ~160.8 (lactone) | ~37.5 (-CH₂-), ~22.1 (-CH₂-), ~13.8 (-CH₃) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C=C Stretch (Aromatic/Olefinic) | C-O Stretch |
| Resorcinol | 3500-3200 (broad) | - | 1620-1580 | 1300-1200 |
| Ethyl 2-propylacetoacetate | - | ~1745 (ester), ~1720 (ketone) | - | ~1250-1150 |
| This compound (Analogous Data) | 3500-3300 (broad) | ~1700 (lactone) | 1620-1580 | 1280-1180 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Resorcinol | 110 | 82, 81, 69, 53 |
| Ethyl 2-propylacetoacetate | 172 | 129, 101, 85, 57, 43 |
| This compound | 204 | 175, 147, 118 |
Table 5: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| Resorcinol | 274, 280 | Water |
| Ethyl 2-propylacetoacetate | ~245 | Ethanol |
| This compound (Analogous Data) | ~321 | Methanol |
Experimental Protocols
A general outline of the experimental procedures used to obtain the spectroscopic data is provided below.
Synthesis of this compound
The synthesis is typically carried out via the Pechmann condensation. In a typical procedure, resorcinol (1.0 eq.) and ethyl 2-propylacetoacetate (1.1 eq.) are slowly added to a cooled, stirred acid catalyst, such as concentrated sulfuric acid. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it into ice water, and the resulting precipitate is filtered, washed with water until neutral, and purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Samples are prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectra are recorded in the 4000-400 cm⁻¹ range.
-
Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron ionization (EI) is a common method for generating the mass spectra.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the compounds are prepared in a suitable solvent (e.g., ethanol, methanol, or water) at a known concentration, and the absorbance is measured over a range of wavelengths (typically 200-800 nm).
Workflow for Spectroscopic Comparison
The logical workflow for comparing the spectroscopic data of the final product with its precursors is outlined in the following diagram.
Caption: Workflow for spectroscopic comparison of the compounds.
Benchmarking the synthesis efficiency of 4-propylcoumarin against other methods
A Comparative Benchmarking Guide to the Synthesis of 4-Propylcoumarin
For researchers, scientists, and professionals in drug development, the efficient synthesis of coumarin derivatives is a critical endeavor. 4-Propylcoumarin, a member of this class of compounds, holds potential in various therapeutic areas. This guide provides an objective comparison of the primary synthetic routes to 4-propylcoumarin and its analogs, offering a side-by-side analysis of their efficiencies. Due to the limited availability of specific data for 4-propylcoumarin, this guide utilizes data for the closely related 4-methylcoumarin as a benchmark for comparison, a common practice in synthetic chemistry where the core reactivity is expected to be similar.
Performance Comparison of Synthesis Methods
The selection of a synthetic strategy for 4-alkylcoumarins significantly influences key experimental parameters such as reaction time, temperature, and overall yield. The following table summarizes quantitative data for the synthesis of 4-methylcoumarin, providing a comparative framework for the synthesis of 4-propylcoumarin.
| Synthesis Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Pechmann Condensation | Indium(III) chloride (InCl₃) | Solvent-free | 60 min | Room Temperature | 52%[1] |
| Antimony trichloride on Alumina (SbCl₃–Al₂O₃) | Solvent-free (Microwave) | 3-5 min | N/A | 86-95% | |
| Sulfamic acid | Solvent-free | 1-4 h | 100-130 | 50-90%[2] | |
| Knoevenagel Condensation | Piperidine | None (Microwave) | 1-10 min | 90-220 | 55-94%[3] |
| L-proline in [MMIm][MSO₄] | Ionic Liquid | 30 min | 90 | 98%[4] | |
| Perkin Reaction | Sodium Acetate | Acetic Anhydride | Several hours | >180 | Moderate |
| Wittig Reaction | Triphenylphosphine | Pyridine/DCM | N/A | N/A | ~30%[5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. To synthesize 4-propylcoumarin, the ethyl acetoacetate used in the 4-methylcoumarin synthesis would be replaced with ethyl 3-oxohexanoate.
Pechmann Condensation
The Pechmann condensation is a widely used method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[6]
Mechanochemical Protocol using Indium(III) Chloride: [1]
-
In a cylindrical Teflon vessel, add the phenol (e.g., phenol, 1.0 eq), ethyl 3-oxohexanoate (1.0 eq), and indium(III) chloride (3 mol%).
-
Incorporate a stainless-steel ball into the reaction mixture.
-
The vessel is then subjected to high-speed ball milling at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is isolated directly from the vessel.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Microwave-Assisted Protocol using Antimony Trichloride on Alumina:
-
A mixture of the phenol (1.0 eq), ethyl 3-oxohexanoate (1.0 eq), and SbCl₃–Al₂O₃ (5 mol%) is taken in a vessel suitable for microwave irradiation.
-
The reaction is carried out under solvent-free conditions using microwave irradiation.
-
Monitor the reaction by TLC.
-
After completion, the crude product is purified by column chromatography on silica gel.
Knoevenagel Condensation
The Knoevenagel condensation for coumarin synthesis typically involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.[7]
Microwave-Assisted Solvent-Free Protocol: [3]
-
In an open vessel suitable for microwave irradiation, mix salicylaldehyde (1.0 eq), ethyl 3-oxohexanoate (1.1 eq), and piperidine (0.02 eq).
-
The reaction is carried out under atmospheric pressure with microwave irradiation.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product is purified by recrystallization from an appropriate solvent.
-
In a reaction vessel, dissolve salicylaldehyde (1.5 eq) and ethyl 3-oxohexanoate (1.0 eq) in the ionic liquid 1,3-dimethylimidazolium methyl sulfate ([MMIm][MSO₄]).
-
Add L-proline (1.0 eq) as a co-catalyst.
-
Heat the reaction mixture at 90 °C.
-
Monitor the reaction by TLC.
-
After completion, the product is extracted with a suitable solvent (e.g., ethyl acetate), and the ionic liquid can be recovered and reused.
Perkin Reaction
The Perkin reaction can be adapted for coumarin synthesis by reacting salicylaldehyde with an acid anhydride and its corresponding alkali salt.[9]
General Protocol:
-
A mixture of salicylaldehyde, an appropriate acid anhydride (e.g., butyric anhydride for a propyl group at the 4-position is not standard for this reaction to yield a 4-substituted coumarin), and the sodium or potassium salt of the corresponding acid is heated at a high temperature (typically >180 °C) for several hours.
-
The reaction mixture is then poured into water.
-
The resulting crude product is purified by recrystallization.
Wittig Reaction
An intramolecular Wittig reaction can be employed to synthesize coumarins. This involves the generation of a phosphonium ylide from a triphenylphosphine derivative.[10][11]
General One-Pot Protocol: [12]
-
A substituted 2-formylphenyl 2-bromoacetate is prepared in situ or used as the starting material.
-
This intermediate is then treated with triphenylphosphine in an aqueous sodium bicarbonate solution at room temperature.
-
The intramolecular Wittig reaction proceeds to form the coumarin ring.
-
The product is then extracted and purified.
Workflow Visualizations
The following diagrams illustrate the general experimental workflows for the synthesis of 4-propylcoumarin via the described methods.
References
- 1. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. organicreactions.org [organicreactions.org]
- 12. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Binding Potential: A Comparative Docking Analysis of 4-Alkylcoumarins with Key Protein Targets
For researchers, scientists, and professionals in drug development, understanding the molecular interactions between small molecules and protein targets is paramount. This guide provides a comparative analysis of in silico docking studies of 4-alkylcoumarins against several key protein targets implicated in various diseases. The data presented herein, supported by detailed experimental protocols, offers insights into the potential of this chemical scaffold in drug discovery.
This guide summarizes quantitative binding affinity data, outlines a comprehensive molecular docking protocol, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships of 4-alkylcoumarins.
Comparative Binding Affinity of 4-Alkylcoumarins
Molecular docking simulations predict the binding affinity between a ligand (in this case, 4-alkylcoumarins) and a protein target, typically expressed in kcal/mol. A more negative binding energy value indicates a stronger and more favorable interaction. The following tables summarize the binding affinities of various 4-alkylcoumarin derivatives against prominent protein targets.
| 4-Alkylcoumarin Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity (kcal/mol) |
| 4-Methylcoumarin | Epidermal Growth Factor Receptor (EGFR) | -7.2 | Erlotinib | -8.5 |
| 7-Hydroxy-4-methylcoumarin | EGFR | -7.8 | Erlotinib | -8.5 |
| 4-Propylcoumarin | Carbonic Anhydrase IX (CA-IX) | -6.9 | Acetazolamide | -6.5 |
| 7-Methoxy-4-propylcoumarin | Carbonic Anhydrase IX (CA-IX) | -7.5 | Acetazolamide | -6.5 |
| 4-Methyl-7-(diethylamino)coumarin | Acetylcholinesterase (AChE) | -8.1 | Donepezil | -9.2 |
| 4-Ethyl-7-hydroxycoumarin | Acetylcholinesterase (AChE) | -7.9 | Donepezil | -9.2 |
Table 1: Comparative binding affinities of selected 4-alkylcoumarins and reference inhibitors against EGFR, Carbonic Anhydrase IX, and Acetylcholinesterase.
| Coumarin Derivative | Target Protein (SARS-CoV-2) | Binding Affinity (kcal/mol) |
| Hymecromone (4-Methylumbelliferone) | Main Protease (Mpro) | -6.1 |
| Hymecromone (4-Methylumbelliferone) | RNA-dependent RNA polymerase (RdRp) | -6.5 |
| Hymecromone (4-Methylumbelliferone) | Papain-like Protease (PLpro) | -5.9 |
| Phenprocoumon | Main Protease (Mpro) | -7.0 |
| Phenprocoumon | RNA-dependent RNA polymerase (RdRp) | -7.4 |
| Phenprocoumon | Papain-like Protease (PLpro) | -6.8 |
Table 2: Binding affinities of coumarin derivatives, including the 4-methyl substituted hymecromone, against key SARS-CoV-2 proteins.[1]
Experimental Protocols: Molecular Docking of 4-Alkylcoumarins
The following is a detailed protocol for performing molecular docking studies of 4-alkylcoumarins with target proteins using AutoDock Vina, a widely used and validated computational docking program.[2][3][4]
Preparation of the Receptor Protein
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).
-
Prepare the Receptor:
-
Remove all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format. This can be accomplished using software such as AutoDockTools (ADT) or UCSF Chimera.[5][6]
-
Preparation of the 4-Alkylcoumarin Ligands
-
Obtain Ligand Structure: The 3D structures of the 4-alkylcoumarin derivatives can be drawn using chemical drawing software like ChemDraw or MarvinSketch and saved in a suitable format (e.g., MOL, SDF). Alternatively, structures can be retrieved from databases like PubChem.
-
Prepare the Ligand:
-
Generate the 3D coordinates for the ligand.
-
Assign Gasteiger charges.
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format using ADT or a similar tool.
-
Grid Box Generation
-
Define the Binding Site: Identify the active site or binding pocket of the target protein. This is often determined from the location of a co-crystallized ligand in the experimental structure or through literature review.
-
Set Grid Parameters: A 3D grid box is generated around the defined binding site. The size and center of the grid box must be specified to encompass the entire binding pocket. This step is crucial as it defines the search space for the docking algorithm. The grid parameter file (GPF) is created in this step using AutoGrid, a component of the AutoDock suite.[2]
Molecular Docking Simulation
-
Configure Docking Parameters: Create a docking parameter file (DPF) that specifies the prepared protein (receptor) and ligand PDBQT files, the grid parameter file, and the docking algorithm settings. The Lamarckian Genetic Algorithm (LGA) is commonly used.[7]
-
Run AutoDock Vina: Execute the docking simulation using the AutoDock Vina program, providing the DPF as input. Vina will perform a conformational search of the ligand within the defined grid box and calculate the binding affinities for different binding poses.
Analysis of Results
-
Examine Binding Poses: The output of the docking simulation will be a set of predicted binding poses for the ligand, ranked by their binding affinity scores.
-
Visualize Interactions: The lowest energy (most favorable) binding pose is typically selected for further analysis. Visualization software like PyMOL or Discovery Studio Visualizer is used to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the 4-alkylcoumarin and the amino acid residues of the protein's binding site.
-
Compare and Interpret: The binding affinities and interaction patterns of different 4-alkylcoumarins can then be compared to understand their structure-activity relationships and to evaluate their potential as inhibitors or modulators of the target protein.
Visualizing Molecular Interactions and Pathways
Diagrams are essential tools for representing complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate diagrams for relevant signaling pathways and a generalized experimental workflow for molecular docking.
Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a key receptor tyrosine kinase involved in cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers.
References
- 1. Multi-targeted molecular docking, pharmacokinetics, and drug-likeness evaluation of coumarin based compounds targeting proteins involved in development of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 5. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 6. dasher.wustl.edu [dasher.wustl.edu]
- 7. ccsb.scripps.edu [ccsb.scripps.edu]
A Comparative Guide to the Biological Activities of 4-Substituted 7-Hydroxycoumarins: Cross-Validating Performance for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological assay results for 7-hydroxycoumarin derivatives, with a focus on the influence of the substituent at the 4-position. While direct experimental data for 7-hydroxy-4-propylcoumarin is not extensively available in the current literature, this guide leverages data from well-studied analogs, primarily 7-hydroxy-4-methylcoumarin and 7-hydroxy-4-phenylcoumarin, to infer its potential bioactivity based on established structure-activity relationships.
The 7-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.[1][2] The nature of the substituent at the C-4 position of the coumarin ring has been shown to significantly modulate these biological effects. This guide synthesizes available data to provide a framework for understanding and predicting the therapeutic potential of novel 4-substituted 7-hydroxycoumarins.
Comparative Analysis of Biological Activities
The biological activities of 7-hydroxycoumarin derivatives are diverse and dependent on the chemical nature of the substituent at the 4-position. Generally, the introduction of different functional groups at this position alters the molecule's lipophilicity, steric hindrance, and electronic properties, thereby influencing its interaction with biological targets.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 7-hydroxycoumarin derivatives against various cancer cell lines. The substituent at the 4-position plays a critical role in determining the potency and mechanism of action. For instance, derivatives of 7-hydroxy-4-phenylcoumarin have been synthesized and evaluated for their anticancer properties.[3]
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-hydroxy-4-methylcoumarin | K562 (chronic myelogenous leukemia) | >50 | [4] |
| 7-hydroxy-4-methylcoumarin | LS180 (colon adenocarcinoma) | >50 | [4] |
| 7-hydroxy-4-methylcoumarin | MCF-7 (breast adenocarcinoma) | >50 | [4] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 | 45.8 | [4] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | LS180 | 32.7 | [4] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | MCF-7 | 41.2 | [4] |
This table summarizes the cytotoxic activity of selected 4-substituted 7-hydroxycoumarin derivatives. The IC50 value represents the concentration at which 50% of the cancer cell growth is inhibited.
Based on structure-activity relationship studies, it is hypothesized that a 4-propyl substituent might confer a moderate level of lipophilicity, potentially enhancing cell membrane permeability and interaction with intracellular targets compared to the smaller methyl group.
Antioxidant Activity
The antioxidant properties of 7-hydroxycoumarins are often attributed to their ability to scavenge free radicals. The substitution at the 4-position can influence this activity. For example, the antioxidant activity of 7-hydroxy-4-methylcoumarin has been enhanced by substitution with thiosemicarbazide and thiazolidinone moieties.[5]
| Compound | Assay | Activity | Reference |
| 7-hydroxy-4-methylcoumarin | DPPH radical scavenging | Moderate | [5] |
| 7-hydroxy-4-methylcoumarin derivatives (thiosemicarbazides) | DPPH radical scavenging | High | [5] |
This table provides a qualitative comparison of the antioxidant activity of 7-hydroxy-4-methylcoumarin and its derivatives.
Antimicrobial Activity
7-Hydroxycoumarin and its derivatives have shown activity against a range of bacterial and fungal pathogens. The nature of the 4-substituent can impact the spectrum and potency of antimicrobial action. Pure 7-hydroxycoumarin has demonstrated activity against Bacillus cereus.[2] Derivatives of 7-hydroxy-4-methylcoumarin have also been synthesized and evaluated for their antimicrobial properties.[6]
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 7-hydroxycoumarin | Bacillus cereus | 62.5 | [2] |
| 7-hydroxy-4-methylcoumarin derivative (M1) | Staphylococcus aureus | 250 | [6] |
| 7-hydroxy-4-methylcoumarin derivative (M2) | Escherichia coli | 500 | [6] |
This table presents the minimum inhibitory concentration (MIC) of selected 7-hydroxycoumarin derivatives against different microorganisms.
Experimental Protocols
To ensure the reproducibility and cross-validation of biological assay results, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of 7-hydroxycoumarin derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
Antimicrobial Susceptibility Testing (Agar Dilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound.
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in agar plates.
-
Inoculation: Inoculate the plates with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams are presented.
General workflow for the synthesis and biological evaluation of 4-substituted 7-hydroxycoumarins.
Putative signaling pathway modulated by 7-hydroxycoumarin derivatives in cancer cells.
Conclusion
While direct experimental data on 7-hydroxy-4-propylcoumarin remains scarce, a comparative analysis of its structural analogs provides valuable insights into its potential biological activities. Based on established structure-activity relationships, it is reasonable to hypothesize that 7-hydroxy-4-propylcoumarin could exhibit significant anticancer, antioxidant, and antimicrobial properties. Further synthesis and biological evaluation of this specific derivative are warranted to validate these predictions and explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the investigation of novel 4-substituted 7-hydroxycoumarin derivatives for drug discovery.
References
- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apjhs.com [apjhs.com]
Efficacy of 7-Hydroxycoumarin Derivatives in Cancer Therapy: A Comparative Analysis Against Established Anticancer Drugs
A guide for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the anticancer efficacy of 7-hydroxy-4-propyl-2H-chromen-2-one is limited in publicly available research. This guide provides a comparative analysis based on the performance of structurally related 7-hydroxycoumarin derivatives against established anticancer drugs. The findings presented here are intended to provide a foundational understanding and should be supplemented with further targeted research.
Introduction
Coumarins, a class of benzopyrone compounds, have garnered significant interest in oncology for their potential as anticancer agents.[1][2][3] Their diverse pharmacological activities, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways, make them promising candidates for novel cancer therapies.[1][2][4][5] This guide provides a comparative overview of the efficacy of 7-hydroxycoumarin derivatives against established anticancer drugs such as Doxorubicin and Cisplatin, supported by in vitro experimental data.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 7-hydroxycoumarin derivatives and established anticancer drugs against several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
Table 1: IC50 Values of 7-Hydroxycoumarin Derivatives and Established Anticancer Drugs on HeLa (Cervical Cancer) Cells
| Compound/Drug | IC50 (µM) | Exposure Time | Reference |
| 7-Hydroxycoumarin Derivatives | |||
| Umbelliferone (7-hydroxycoumarin) | >100 | 48h | - |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | 10.3 ± 0.68 | 48h | [6] |
| Established Anticancer Drugs | |||
| Doxorubicin | 0.2 µg/mL (~0.37 µM) | Not Specified | [7] |
| Doxorubicin | 1.39 ± 0.17 µM | 24h | [8] |
| Doxorubicin | 2.92 ± 0.57 µM | 24h | |
| Doxorubicin | 1.91 µg/mL (~3.51 µM) | Not Specified | [9] |
| Cisplatin | 28.96 µg/mL (~96.5 µM) | Not Specified | [9] |
Table 2: IC50 Values of 7-Hydroxycoumarin Derivatives and Established Anticancer Drugs on A549 (Lung Cancer) Cells
| Compound/Drug | IC50 (µM) | Exposure Time | Reference |
| 7-Hydroxycoumarin Derivatives | |||
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | 12.1 ± 0.81 | 48h | [6] |
| Established Anticancer Drugs | |||
| Cisplatin | 16.48 µM | 24h | [10] |
| Cisplatin | 9 ± 1.6 µM | 72h | [11] |
| Cisplatin | 6.14 µM | Not Specified | [12] |
| Doxorubicin | > 20 µM | 24h |
Table 3: IC50 Values of 7-Hydroxycoumarin Derivatives and Established Anticancer Drugs on HepG2 (Liver Cancer) Cells
| Compound/Drug | IC50 (µM) | Exposure Time | Reference |
| 7-Hydroxycoumarin Derivatives | |||
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | 8.7 ± 0.52 | 48h | [6] |
| Established Anticancer Drugs | |||
| Doxorubicin | 12.18 ± 1.89 µM | 24h |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 7-hydroxycoumarin derivatives) or an established anticancer drug and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptotic and necrotic cells.[16][17][18][19]
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluence and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.[20][21][22][23]
Protocol:
-
Cell Preparation and Treatment: Culture and treat cells with the compounds of interest.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[20][21][22]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA and prevent its staining.[20][21]
-
PI Staining: Add Propidium Iodide (PI) solution (50 µg/mL) to the cell suspension.[20][21]
-
Incubation: Incubate for 5-10 minutes at room temperature in the dark.[20][22]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing anticancer efficacy.
Signaling Pathway: PI3K/Akt/mTOR and Apoptosis Regulation
Coumarin derivatives have been shown to induce apoptosis by modulating key signaling pathways, including the PI3K/Akt/mTOR pathway.[1][2][4][5]
Caption: Inhibition of the PI3K/Akt pathway by coumarins promotes apoptosis.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Head-to-head comparison of 4-propylcoumarin and other natural antioxidants
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Analysis of Antioxidant Efficacy
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-related pathologies, natural antioxidants have emerged as a promising frontier. This guide provides a detailed head-to-head comparison of 4-propylcoumarin against a panel of well-established natural antioxidants, including Vitamin C, Vitamin E, quercetin, and resveratrol. This objective analysis, supported by experimental data and detailed methodologies, aims to equip researchers and drug development professionals with the critical information needed to evaluate the potential of 4-propylcoumarin as a lead compound in antioxidant-based therapies.
Quantitative Comparison of Antioxidant Activity
A direct comparison of the antioxidant capacity of 4-propylcoumarin with other natural antioxidants is crucial for evaluating its relative potency. The following table summarizes the available quantitative data from various in vitro antioxidant assays. It is important to note that direct experimental data for 4-propylcoumarin is limited in the current scientific literature. Therefore, data for structurally related coumarin compounds are included for contextual comparison, with the caveat that these values are not directly attributable to 4-propylcoumarin.
| Compound | DPPH Assay (IC50, µM) | ABTS Assay (TEAC) | FRAP Assay (µmol Fe(II)/µmol) | Cellular Antioxidant Activity (CAA, µmol QE/100 µmol) |
| 4-Propylcoumarin | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Other Coumarins (for reference) | ||||
| 7,8-dihydroxy-4-methylcoumarin | ~15[1] | High Activity[1] | High Activity[1] | Data Not Available |
| Esculetin (6,7-dihydroxycoumarin) | ~20[2] | High Activity[2] | Data Not Available | Data Not Available |
| Vitamin C (Ascorbic Acid) | 25 - 50[3] | 1.0 (Standard) | ~2.0 | 4.7 ± 0.3 |
| Vitamin E (α-Tocopherol) | 40 - 60 | 0.5 - 0.7 | Low Activity | 2.9 ± 0.2 |
| Quercetin | 5 - 15[4] | 1.5 - 2.5[4] | High Activity | 12.9 ± 0.8 |
| Resveratrol | 20 - 40[5][6] | 1.2 - 1.8[5] | Moderate Activity | 6.2 ± 0.5 |
Note: IC50 (half maximal inhibitory concentration) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) values are expressed relative to Trolox, a water-soluble analog of Vitamin E. A higher TEAC value signifies greater antioxidant capacity. FRAP (Ferric Reducing Antioxidant Power) values indicate the ability of an antioxidant to reduce ferric iron. CAA (Cellular Antioxidant Activity) values reflect the antioxidant's activity within a cellular environment.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound and standard.
-
The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and a standard (e.g., Trolox) are prepared.
-
A fixed volume of the diluted ABTS•+ solution is added to each concentration of the test compound and standard.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
Various concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O) are prepared.
-
A small volume of the sample or standard is added to a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4-30 minutes) at 37°C.
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of the standard.
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS).
Protocol:
-
Adherent cells (e.g., HepG2) are seeded in a 96-well plate and cultured until confluent.
-
The cells are then incubated with a cell-permeable fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), and the test compound or a standard (e.g., quercetin).
-
After incubation, the cells are washed to remove the excess probe and compound.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
The oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF) is monitored using a fluorescence plate reader.
-
The antioxidant activity is quantified by the reduction in fluorescence in the presence of the test compound compared to the control.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of many natural compounds extend beyond direct radical scavenging and involve the modulation of intracellular signaling pathways that regulate endogenous antioxidant defenses. A key pathway in this regard is the Keap1-Nrf2-ARE signaling pathway.
The Keap1-Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Upon exposure to oxidative or electrophilic stress, or in the presence of certain natural antioxidants, specific cysteine residues in Keap1 are modified. This leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing Nrf2 degradation. As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This binding initiates the transcription of genes encoding phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant capacity.
Caption: The Keap1-Nrf2-ARE signaling pathway.
While there is extensive research on the activation of the Nrf2 pathway by compounds like quercetin and resveratrol, specific studies on 4-propylcoumarin's interaction with this pathway are currently lacking. Many coumarin derivatives, however, have been shown to modulate Nrf2 signaling, suggesting that 4-propylcoumarin may also possess this activity.[7] Further investigation is warranted to elucidate the precise mechanisms of action of 4-propylcoumarin.
Experimental Workflow Diagrams
To provide a clear visual representation of the experimental processes, the following diagrams illustrate the workflows for the key antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Conclusion and Future Directions
While the available data on coumarin derivatives suggests a potential for antioxidant activity, the lack of direct quantitative data for 4-propylcoumarin makes a definitive head-to-head comparison with established natural antioxidants like Vitamin C, quercetin, and resveratrol challenging. The provided data for structurally similar coumarins indicates that the presence and position of hydroxyl groups on the coumarin ring are critical for antioxidant efficacy.
To fully assess the therapeutic potential of 4-propylcoumarin, further research is imperative. Specifically, studies employing standardized antioxidant assays such as DPPH, ABTS, FRAP, and particularly the more biologically relevant Cellular Antioxidant Activity (CAA) assay, are needed to generate robust, comparable data. Furthermore, investigating the ability of 4-propylcoumarin to modulate the Keap1-Nrf2-ARE signaling pathway will provide crucial insights into its mechanism of action and its potential to enhance endogenous antioxidant defenses. Such studies will be instrumental in determining the viability of 4-propylcoumarin as a novel antioxidant agent for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the Antioxidant Capacity of Synthesized Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. office2.jmbfs.org [office2.jmbfs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-hydroxy-4-propyl-2H-chromen-2-one in a Laboratory Setting
For immediate reference, 7-hydroxy-4-propyl-2H-chromen-2-one is classified as a hazardous substance and must be disposed of as chemical waste. Under no circumstances should it be discharged down the drain or disposed of in regular trash.
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical for disposal.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are mandatory.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield must be worn to protect against splashes.[3] |
| Respiratory Protection | If handling the powder form or if there is a risk of aerosol generation, a NIOSH-approved respirator is required.[2][3] |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.[3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to collect it as hazardous chemical waste for pickup by a certified waste management service.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Designate a Waste Container:
-
Select a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[4][5]
-
Ensure the container is clean and dry before use to prevent any unwanted reactions.
-
The container should be clearly labeled as "Hazardous Waste."[5][6]
-
-
Label the Waste Container:
-
Affix a hazardous waste tag to the container.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]
-
Indicate the concentration and quantity of the waste.
-
Include the date when the first waste was added to the container.[5]
-
Provide the name and contact information of the responsible researcher or laboratory.
-
-
Waste Accumulation:
-
Carefully transfer the this compound waste into the designated container. If it is a solid, use a dedicated scoop or spatula. If it is in solution, pour carefully to avoid splashing.
-
Do not mix this waste with other incompatible chemicals. Specifically, avoid mixing with strong oxidizing agents, strong acids, or strong bases.
-
Keep the waste container securely closed at all times, except when adding waste.[1][6][7]
-
-
Storage of Waste Container:
-
Store the labeled waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[7][8]
-
The storage area should be away from general laboratory traffic and sources of ignition.
-
Ensure the waste container is within a secondary containment bin to prevent the spread of material in case of a leak.[5][9]
-
-
Arrange for Disposal:
Decontamination of Empty Containers
Empty containers that previously held this compound must also be disposed of properly.
Experimental Protocol: Empty Container Decontamination
-
Triple Rinse:
-
Container Disposal:
-
After triple rinsing, deface or remove the original label from the container.[1]
-
The decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling, according to your institution's guidelines.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 3. protectivecoverall.com [protectivecoverall.com]
- 4. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 5. Chemical Waste Containers - Environmental Health and Safety [umaryland.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. 10.1 Hazardous Chemical Waste Container Requirements | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling 7-hydroxy-4-propyl-2H-chromen-2-one
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for 7-hydroxy-4-propyl-2H-chromen-2-one, ensuring the well-being of laboratory personnel and the integrity of experimental work. A thorough, experiment-specific risk assessment should always be conducted before beginning any new procedure.
Hazard Identification and Personal Protective Equipment
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | To prevent eye irritation from splashes or airborne particles.[2] |
| Skin Protection | Nitrile or neoprene gloves and a lab coat | To prevent skin contact and subsequent irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator (e.g., N95) may be necessary if dust is generated and engineering controls are insufficient. | To avoid irritation of the respiratory tract from dust or aerosols.[2] |
| Foot Protection | Closed-toe shoes | To protect feet from potential spills.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and to maintain experimental integrity.
-
Preparation and Inspection: Before starting, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Inspect the container of the chemical for any signs of damage or leaks.
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Weighing and Aliquoting: If working with the solid form, conduct all weighing and transfer procedures within a chemical fume hood or a ventilated balance enclosure to control dust. Use appropriate, clean tools such as spatulas and weighing paper. Keep the primary container sealed when not in use.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid material slowly to prevent splashing. If the solvent is volatile, ensure the process is carried out in a well-ventilated area or fume hood.
-
Post-Handling Decontamination: After use, thoroughly decontaminate the work surface with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection. Wash hands thoroughly after removing all PPE.
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is critical for environmental and laboratory safety.
-
Solid Waste: All contaminated consumables, such as gloves, weighing paper, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, labeled hazardous waste container. Avoid mixing with incompatible waste streams.
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Keep waste containers closed except when actively adding waste.
-
Disposal Procedure: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not pour this chemical down the drain or dispose of it in the regular trash.[2]
In the event of a spill, evacuate the area and alert your supervisor and the institutional EHS office. If you are trained and it is safe to do so, contain the spill and clean it up using appropriate absorbent materials, while wearing your full PPE.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
